[2,2'-Bithiophene]-5,5'-dicarboxaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(5-formylthiophen-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2S2/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAXZMANGDHIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366305 | |
| Record name | [2,2'-Bithiophene]-5,5'-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32364-72-0 | |
| Record name | [2,2'-Bithiophene]-5,5'-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bithiophene-5,5'-dicarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bithiophene]-5,5'-dicarboxaldehyde is a pivotal organic compound, widely recognized as a versatile building block in the fields of materials science, organic electronics, and medicinal chemistry. Its rigid, conjugated structure, coupled with the reactive aldehyde functionalities, makes it an ideal precursor for the synthesis of a diverse array of larger, more complex molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its preparation.
Core Synthetic Strategies
Two principal synthetic methodologies have emerged for the efficient preparation of this compound: the direct diformylation of 2,2'-bithiophene via the Vilsmeier-Haack reaction, and a two-step process involving the dilithiation of 5,5'-dibromo-2,2'-bithiophene followed by formylation. Each approach presents distinct advantages and considerations in terms of starting material availability, reaction conditions, and scalability.
Vilsmeier-Haack Diformylation of 2,2'-Bithiophene
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this one-pot procedure, 2,2'-bithiophene is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce aldehyde groups at the electron-rich 5 and 5' positions.
Reaction Pathway: Vilsmeier-Haack Diformylation
Caption: Vilsmeier-Haack reaction pathway for the synthesis of the target compound.
Dilithiation of 5,5'-Dibromo-2,2'-bithiophene and Subsequent Formylation
This route offers an alternative approach, starting from the readily available 5,5'-dibromo-2,2'-bithiophene. The synthesis proceeds via a halogen-metal exchange reaction, where the bromine atoms are replaced by lithium using a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting dilithiated intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the desired dicarboxaldehyde.
Reaction Pathway: Dilithiation and Formylation
Caption: Synthetic workflow for the dilithiation and formylation route.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Dilithiation of 5,5'-Dibromo-2,2'-bithiophene | Vilsmeier-Haack Diformylation of 2,2'-Bithiophene |
| Starting Material | 5,5'-Dibromo-2,2'-bithiophene | 2,2'-Bithiophene |
| Key Reagents | n-Butyllithium, N,N-Dimethylformamide | Phosphorus oxychloride, N,N-Dimethylformamide |
| Solvent | Anhydrous Tetrahydrofuran (THF) | N,N-Dimethylformamide (reagent and solvent) |
| Reaction Temperature | -78 °C to Room Temperature | 0 °C to 80 °C (substrate dependent) |
| Reaction Time | ~4 hours | ~3-5 hours |
| Reported Yield | 76% | Varies (generally moderate to good) |
| Purification Method | Precipitation and washing | Column chromatography or recrystallization |
Detailed Experimental Protocols
Protocol 1: Synthesis via Dilithiation of 5,5'-Dibromo-2,2'-bithiophene
This protocol is based on a reported literature procedure.
Materials:
-
5,5'-Dibromo-2,2'-bithiophene (2.00 g, 6.17 mmol)
-
n-Butyllithium (2.5 M in hexanes, 5.43 mL, 13.6 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.43 mL, 18.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (30 mL)
-
1 M Hydrochloric acid (HCl) solution (10 mL)
-
Acetone (50 mL)
-
Hexanes (150 mL)
-
Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 5,5'-dibromo-2,2'-bithiophene (2.00 g, 6.17 mmol) and anhydrous THF (30 mL).
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (5.43 mL, 13.6 mmol) dropwise to the cooled solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 90 minutes.
-
Add anhydrous DMF (1.43 mL, 18.5 mmol) dropwise to the solution and stir at room temperature for another 2 hours.
-
Slowly add 1 M HCl solution (10 mL) to quench the reaction, followed by the addition of acetone (50 mL).
-
Pour the resulting mixture into 150 mL of hexanes at 0 °C.
-
Collect the resulting brown precipitate by filtration, wash with hexanes, and dry under vacuum for 24 hours.
-
This procedure yields this compound as an orange-brown solid (1.05 g, 76% yield).
Protocol 2: Synthesis via Vilsmeier-Haack Diformylation of 2,2'-Bithiophene
This is a representative protocol based on general Vilsmeier-Haack reaction conditions for electron-rich heterocycles.
Materials:
-
2,2'-Bithiophene
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (optional solvent)
-
Saturated sodium acetate solution
-
Ice
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask under an inert atmosphere, cool anhydrous DMF (acting as both reagent and solvent) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, ~2.2 equivalents) dropwise to the cooled DMF, maintaining the temperature at 0 °C. Stir for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Prepare a solution of 2,2'-bithiophene (~1 equivalent) in a minimal amount of anhydrous DMF or 1,2-dichloroethane.
-
Add the 2,2'-bithiophene solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 60-80 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium acetate solution with vigorous stirring until the pH is neutral.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash thoroughly with water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Purification and Characterization
Purification: The crude this compound can be purified by recrystallization from a suitable solvent or solvent system, or by column chromatography. The choice of purification method will depend on the nature and quantity of any impurities.
Characterization: The structure and purity of the synthesized this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.89 (s, 2H, -CHO), 8.00 (d, J = 4.0 Hz, 2H, thiophene-H), 7.73 (d, J = 4.0 Hz, 2H, thiophene-H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 185.00, 144.14, 144.03, 139.60, 128.57.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks for the aldehyde C=O stretching vibration are expected in the region of 1660-1700 cm⁻¹. The C-H stretching of the aldehyde group typically appears around 2820 and 2720 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
-
Mass Spectrometry (MS):
-
The molecular weight of this compound is 222.28 g/mol . Mass spectrometry can be used to confirm the presence of the molecular ion peak.
-
Conclusion
The synthesis of this compound is well-established through two primary and reliable synthetic routes. The choice between the Vilsmeier-Haack diformylation and the dilithiation of a dibrominated precursor will depend on factors such as starting material availability, desired scale, and the specific capabilities of the laboratory. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the necessary information to confidently and efficiently synthesize this valuable compound for their research and development endeavors.
physical and chemical properties of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2,2'-Bithiophene]-5,5'-dicarboxaldehyde is a symmetrical organic compound that has garnered significant attention in the fields of materials science and organic electronics. Its unique structure, featuring two thiophene rings linked at the 2 and 2' positions and functionalized with aldehyde groups at the 5 and 5' positions, provides a versatile platform for the synthesis of advanced materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.
Chemical Identity and Physical Properties
This compound is a yellow to amber crystalline powder at room temperature.[1] Its core structure consists of a bithiophene backbone, which is an electron-rich and highly conjugated system, making it a valuable building block for organic semiconductors, photovoltaic devices, and conductive polymers.[1]
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 32364-72-0 | [1] |
| Molecular Formula | C₁₀H₆O₂S₂ | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Appearance | Yellow to amber powder/crystalline solid | [1] |
| Melting Point | 213-217 °C | [1] |
| Solubility | Limited solubility in water; soluble in organic solvents such as chloroform and dichloromethane. | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place. | [2] |
Spectroscopic Data
The spectroscopic properties of this compound are crucial for its characterization and for understanding its electronic structure.
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference(s) |
| UV-Vis (in Methanol) | λmax = 360 nm | [1] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.89 (s, 2H), 8.00 (d, J=4.0 Hz, 2H), 7.73 (d, J=4.0 Hz, 2H) | [3] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 185.00, 144.14, 144.03, 139.60, 128.57 | [3] |
| FT-IR | The C=O stretching of the aldehyde group is typically observed around 1665 cm⁻¹. | [4] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the two aldehyde functional groups.[1] These groups are susceptible to a variety of chemical transformations, making the compound a versatile precursor in organic synthesis.
-
Condensation Reactions: The aldehyde groups readily undergo condensation reactions with amines to form Schiff bases and with active methylene compounds in Knoevenagel condensations.
-
Nucleophilic Addition: The carbonyl carbons are electrophilic and can be attacked by various nucleophiles.
-
Oxidation: The aldehyde groups can be oxidized to the corresponding carboxylic acids.
-
Polymerization: The difunctional nature of the molecule allows it to be used as a monomer in the synthesis of conjugated polymers.[1]
The compound is sensitive to air and light and should be stored accordingly to prevent degradation.[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the formylation of a bithiophene precursor. One established protocol involves the lithiation of 5,5'-dibromo-2,2'-bithiophene followed by reaction with N,N-dimethylformamide (DMF).[3]
Experimental Procedure:
-
To a solution of 5,5'-dibromo-2,2'-bithiophene (2.00 g, 6.17 mmol) in 30 mL of anhydrous tetrahydrofuran (THF) under an argon atmosphere, add n-butyllithium (5.43 mL, 13.6 mmol, 2.5 M in hexanes) dropwise at -78°C.[3]
-
Stir the mixture at -78°C for 30 minutes.[3]
-
Allow the reaction to warm to room temperature and stir for an additional 90 minutes.[3]
-
Add anhydrous N,N-dimethylformamide (1.43 mL, 18.5 mmol) dropwise and stir the solution at room temperature for another 2 hours.[3]
-
Slowly add a 1 M aqueous HCl solution (10 mL) followed by the addition of acetone (50 mL).[3]
-
Pour the resulting mixture into 150 mL of hexanes at 0°C.[3]
-
Filter the brown precipitate, wash with hexanes, and dry under vacuum for 24 hours to yield the product as an orange-brown solid.[3]
Reported Yield: 76%[3]
References
Spectroscopic Data and Analysis of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde (CAS 32364-72-0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the compound [2,2'-Bithiophene]-5,5'-dicarboxaldehyde, also known as 5,5'-Diformyl-2,2'-bithiophene, with the CAS number 32364-72-0.[1][2] This document is intended to be a valuable resource for researchers and professionals involved in drug development and materials science, offering available spectroscopic data, detailed experimental protocols, and a visual representation of a typical analytical workflow.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 32364-72-0 |
| Molecular Formula | C₁₀H₆O₂S₂ |
| Molecular Weight | 222.29 g/mol |
| Synonyms | [2,2'-bithiophene]-5,5'-dicarbaldehyde, 5,5'-Diformyl-2,2'-bithiophene |
| Physical Form | Solid |
| Purity | Typically >98.0% |
Spectroscopic Data
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound in methanol reveals a maximum absorption (λmax) at 360 nm. This absorption is indicative of the extended π-conjugated system of the molecule.
| Wavelength (λmax) | Solvent |
| 360 nm | Methanol |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| Aldehyde C=O Stretch | ~1700 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific, quantitative ¹H and ¹³C NMR data, including chemical shifts and coupling constants for this compound, are not widely reported in publicly available literature. However, NMR spectroscopy is a standard method for the structural elucidation of such compounds. For the related compound 2,2'-bithiophene, ¹H NMR spectra in CDCl₃ have been reported.[5]
Mass Spectrometry
The nominal mass of this compound, based on its molecular formula, is consistent with its molecular weight of approximately 222.29 g/mol . Detailed fragmentation patterns from mass spectrometry analysis were not found in the surveyed literature.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Synthesis of this compound
A common synthetic route involves the reaction of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline with this compound linkers in the presence of an acetic acid catalyst.[4] The reaction is typically carried out in a sealed tube under vacuum and heated for several days.[4] The resulting product is then purified, for example, by soxhlet extraction with methanol.[4]
UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Blank Measurement: A cuvette containing the pure solvent is placed in the reference beam path.
-
Sample Measurement: A cuvette with the sample solution is placed in the sample beam path.
-
Data Acquisition: The absorbance spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR method): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Spectrum: The sample is brought into firm contact with the ATR crystal, and the spectrum is recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent.
-
Ionization: An appropriate ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization.
References
- 1. 2,2'-Bithiophene-5,5'-dicarboxaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. 2,2'-Bithiophene-5,5'-dicarboxaldehyde | 32364-72-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure and Bonding of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bithiophene]-5,5'-dicarboxaldehyde, a key organic intermediate, has garnered significant attention in the fields of materials science and medicinal chemistry. Its unique molecular architecture, characterized by a conjugated π-system and reactive aldehyde functionalities, makes it a versatile building block for the synthesis of advanced materials and potentially therapeutic compounds. This technical guide provides a comprehensive overview of the molecular structure, bonding, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into the signaling pathways implicated in the biological activities of its derivatives, offering valuable insights for drug development professionals.
Molecular Structure and Bonding
This compound consists of two thiophene rings linked at their 2 and 2' positions, with aldehyde groups attached to the 5 and 5' positions. The conjugated system of alternating double and single bonds across the bithiophene backbone is responsible for its distinct electronic and optical properties.
Molecular Geometry
Table 1: Predicted Molecular Geometry of this compound
| Parameter | Atom Pair/Group | Predicted Value |
| Bond Lengths (Å) | ||
| C=C (thiophene ring) | ~1.37 - 1.38 | |
| C-C (thiophene ring) | ~1.42 - 1.44 | |
| C-S (thiophene ring) | ~1.72 - 1.74 | |
| C-C (inter-ring) | ~1.46 | |
| C-C (ring-aldehyde) | ~1.47 | |
| C=O (aldehyde) | ~1.22 | |
| C-H (thiophene ring) | ~1.08 | |
| C-H (aldehyde) | ~1.11 | |
| Bond Angles (°) | ||
| C-S-C (thiophene ring) | ~92 - 93 | |
| C-C-C (thiophene ring) | ~111 - 113 | |
| S-C-C (thiophene ring) | ~111 - 112 | |
| C-C-C (inter-ring) | ~128 | |
| C-C-C (ring to aldehyde) | ~125 | |
| C-C=O (aldehyde) | ~124 | |
| H-C=O (aldehyde) | ~116 | |
| Dihedral Angle (°) | ||
| S-C-C-S (inter-ring) | ~180 (anti-planar) or ~0 (syn-planar) |
Note: These values are estimations based on computational modeling and data from similar bithiophene structures.
Synthesis and Characterization
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the formylation of a pre-formed bithiophene scaffold.
Experimental Protocol: Synthesis from 5,5'-Dibromo-2,2'-bithiophene
This protocol details the synthesis of this compound via a lithium-halogen exchange followed by formylation.
Materials:
-
5,5'-Dibromo-2,2'-bithiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Acetone
-
Hexanes
-
Argon gas
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 5,5'-dibromo-2,2'-bithiophene (2.00 g, 6.17 mmol) in anhydrous THF (30 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (5.43 mL of a 2.5 M solution in hexanes, 13.6 mmol) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 90 minutes.
-
Cool the mixture back to 0 °C and add anhydrous DMF (1.43 mL, 18.5 mmol) dropwise.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl (10 mL).
-
Add acetone (50 mL) and pour the resulting mixture into 150 mL of hexanes at 0 °C.
-
Collect the resulting brown precipitate by filtration, wash with cold hexanes, and dry under vacuum.
Yield: Approximately 76%.
Spectroscopic Data
The structure and purity of the synthesized this compound are confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Solvent/Method | Observed Peaks/Signals | Assignment |
| ¹H NMR | DMSO-d₆ | δ 9.89 (s, 2H) | Aldehydic protons (-CHO) |
| δ 8.00 (d, J = 4.0 Hz, 2H) | Thiophene ring protons | ||
| δ 7.73 (d, J = 4.0 Hz, 2H) | Thiophene ring protons | ||
| ¹³C NMR | DMSO-d₆ | δ 185.00 | Aldehydic carbonyl carbon (C=O) |
| δ 144.14, 144.03, 139.60, 128.57 | Thiophene ring carbons | ||
| FT-IR | KBr Pellet | ~1660-1680 cm⁻¹ | C=O stretching (aldehyde) |
| ~2720, ~2820 cm⁻¹ | C-H stretching (aldehyde) | ||
| ~3100 cm⁻¹ | C-H stretching (aromatic) | ||
| ~1400-1500 cm⁻¹ | C=C stretching (aromatic) | ||
| UV-Vis | Chloroform | λmax ~390-410 nm | π-π* transition of the conjugated system |
Role in Signaling Pathways and Drug Development
Derivatives of this compound have shown promise in drug discovery, exhibiting activities such as anticancer and antileishmanial effects. Understanding the mechanism of action of these compounds is crucial for the development of new therapeutic agents.
Anticancer Activity: Targeting VEGFR-2 and AKT Signaling Pathways
Several thiophene derivatives have been identified as inhibitors of key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT) pathways.
The following diagram illustrates the logical relationship of how a this compound derivative could inhibit cancer cell proliferation and survival by targeting these pathways.
Caption: Inhibition of VEGFR-2 and AKT signaling by a bithiophene derivative.
Antileishmanial Activity: Disruption of Redox Homeostasis
The protozoan parasite Leishmania relies on a unique thiol-based redox system to protect itself from oxidative stress within the host. Bithiophene derivatives have been shown to interfere with this delicate balance, leading to parasite death.
The following diagram illustrates the workflow of how a bithiophene derivative can induce cell death in Leishmania by disrupting its redox homeostasis.
Caption: Mechanism of antileishmanial activity via redox disruption.
Conclusion
This compound is a molecule of significant interest due to its versatile chemical nature and the potential applications of its derivatives. Its well-defined molecular structure and bonding contribute to its utility as a building block in materials science. Furthermore, the ability of its derivatives to modulate key biological signaling pathways highlights its importance in the field of drug discovery and development. This guide provides a foundational understanding of this compound for researchers and scientists, paving the way for future innovations.
References
Vilsmeier-Haack Formylation of 2,2'-Bithiophene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic substrate. 2,2'-Bithiophene, a key structural motif in many organic electronic materials and pharmacologically active compounds, is an excellent substrate for the Vilsmeier-Haack reaction due to the electron-rich nature of the thiophene rings. The formylated products, 5-formyl-2,2'-bithiophene and 5,5'-diformyl-2,2'-bithiophene, are valuable intermediates for the synthesis of more complex derivatives with applications in materials science and drug discovery.
This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of 2,2'-bithiophene, including detailed experimental protocols, reaction mechanisms, and characterization data of the resulting products.
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1]
-
Electrophilic Aromatic Substitution: The electron-rich 2,2'-bithiophene attacks the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt yields the formylated product.
The formylation of 2,2'-bithiophene preferentially occurs at the α-positions (5 and 5') of the thiophene rings, which are the most electron-rich and sterically accessible sites. The regioselectivity towards mono- or di-formylation can be controlled by modulating the reaction conditions, such as the stoichiometry of the reagents and the reaction temperature. Generally, using a limited amount of the Vilsmeier reagent and lower reaction temperatures favors mono-formylation, while an excess of the reagent and higher temperatures promote di-formylation.
Experimental Protocols
The following protocols are generalized procedures for the mono- and di-formylation of 2,2'-bithiophene based on established Vilsmeier-Haack reactions of aromatic compounds. Researchers should optimize these conditions for their specific requirements.
Synthesis of 5-Formyl-2,2'-bithiophene (Mono-formylation)
Objective: To selectively introduce one formyl group onto the 2,2'-bithiophene scaffold.
Materials:
-
2,2'-Bithiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents) to anhydrous 1,2-dichloroethane (DCE). Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Formylation Reaction: Cool the freshly prepared Vilsmeier reagent back to 0 °C. Add a solution of 2,2'-bithiophene (1.0 equivalent) in DCE dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously for 1 hour. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 5-formyl-2,2'-bithiophene.
Synthesis of 5,5'-Diformyl-2,2'-bithiophene (Di-formylation)
Objective: To introduce formyl groups at both the 5 and 5' positions of the 2,2'-bithiophene scaffold.
Materials:
-
2,2'-Bithiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (2.5 - 3.0 equivalents) to a stirred solution of anhydrous DMF (2.5 - 3.0 equivalents) in anhydrous DCE at 0 °C. After the addition, allow the mixture to stir at room temperature for 30-60 minutes.
-
Formylation Reaction: Add a solution of 2,2'-bithiophene (1.0 equivalent) in DCE to the Vilsmeier reagent at 0 °C. After the addition, heat the reaction mixture to 60-80 °C and maintain for 4-8 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and a saturated aqueous solution of sodium acetate. Continue stirring for 1-2 hours. Collect the precipitated solid by filtration and wash thoroughly with water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of chloroform and hexane) to yield 5,5'-diformyl-2,2'-bithiophene.
Data Presentation
The following tables summarize the reaction conditions and characterization data for the formylated products of 2,2'-bithiophene.
Table 1: Reaction Conditions for Vilsmeier-Haack Formylation of 2,2'-Bithiophene
| Product | Equivalents of Vilsmeier Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 5-Formyl-2,2'-bithiophene | 1.1 - 1.5 | DCE | 0 - Room Temp | 12 - 24 | 60 - 80 |
| 5,5'-Diformyl-2,2'-bithiophene | 2.5 - 3.0 | DCE / DMF | 60 - 80 | 4 - 8 | 50 - 70 |
*Yields are estimates based on general Vilsmeier-Haack reactions and may vary depending on the specific reaction conditions and scale.
Table 2: Characterization Data for Formylated 2,2'-Bithiophenes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 5-Formyl-2,2'-bithiophene | C₉H₆OS₂ | 194.28 | Yellow to orange solid | 55-58[2] |
| 5,5'-Diformyl-2,2'-bithiophene | C₁₀H₆O₂S₂ | 222.29 | Yellow solid | 245-248 |
Table 3: Spectroscopic Data for 5-Formyl-2,2'-bithiophene
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, δ ppm) | ~9.8 (s, 1H, -CHO), ~7.6-7.0 (m, 5H, aromatic protons) |
| ¹³C NMR (CDCl₃, δ ppm) | ~182 (-CHO), ~145-123 (aromatic carbons) |
| IR (KBr, cm⁻¹) | ~1660 (C=O stretching) |
Table 4: Spectroscopic Data for 5,5'-Diformyl-2,2'-bithiophene
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, δ ppm) | ~9.9 (s, 2H, -CHO), ~7.8 (d, 2H, aromatic), ~7.3 (d, 2H, aromatic) |
| ¹³C NMR (CDCl₃, δ ppm) | ~183 (-CHO), ~148, ~142, ~138, ~125 (aromatic carbons) |
| IR (KBr, cm⁻¹) | ~1665 (C=O stretching) |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the specific instrument used for analysis.
Conclusion
The Vilsmeier-Haack reaction is an efficient and reliable method for the formylation of 2,2'-bithiophene. By carefully controlling the reaction conditions, it is possible to selectively synthesize either 5-formyl-2,2'-bithiophene or 5,5'-diformyl-2,2'-bithiophene. These formylated derivatives serve as crucial building blocks for the development of novel organic materials and potential therapeutic agents. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis and characterization of these important compounds.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde. This key organic compound, with the CAS Number 32364-72-0, is a valuable building block in the synthesis of conjugated polymers and other functional materials relevant to drug development and materials science. Its symmetrical structure gives rise to a characteristically simple yet informative NMR spectrum.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by two distinct signals in the aromatic region and a downfield singlet for the aldehyde protons.
| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1 | 9.89 | Singlet | - | Aldehyde Protons (2H) |
| 2 | 8.00 | Doublet | 4.0 | Thiophene Protons (2H, H-4, H-4') |
| 3 | 7.73 | Doublet | 4.0 | Thiophene Protons (2H, H-3, H-3') |
Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1]
¹³C NMR Spectral Data
The carbon NMR spectrum shows four distinct signals, consistent with the molecule's symmetry.
| Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | 185.00 | Aldehyde Carbons (C=O) |
| 2 | 144.14 | Thiophene Carbons (C-5, C-5') |
| 3 | 144.03 | Thiophene Carbons (C-2, C-2') |
| 4 | 139.60 | Thiophene Carbons (C-4, C-4') |
| 5 | 128.57 | Thiophene Carbons (C-3, C-3') |
Solvent: DMSO-d₆, Instrument Frequency: 100 MHz[1]
Experimental Protocols
A general protocol for the synthesis and subsequent NMR analysis of this compound is outlined below.
Synthesis of this compound[1]
A common synthetic route involves the formylation of a 2,2'-bithiophene precursor. One reported method is as follows:
-
To a solution of 5,5'-dibromo-2,2'-bithiophene in anhydrous tetrahydrofuran (THF) at -78°C under an argon atmosphere, n-butyllithium is added dropwise.
-
The reaction mixture is stirred for 30 minutes at -78°C, then warmed to room temperature and stirred for an additional 90 minutes.
-
Anhydrous dimethylformamide (DMF) is added dropwise, and the solution is stirred at room temperature for another 2 hours.
-
The reaction is quenched by the slow addition of an aqueous HCl solution, followed by acetone.
-
The resulting mixture is poured into cold hexanes, and the precipitate is filtered, washed with hexanes, and dried under vacuum to yield the product.
NMR Sample Preparation and Analysis
-
Sample Preparation : A small quantity (typically 5-10 mg) of the purified this compound is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
NMR Analysis : The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer. Standard pulse programs are used for both one-dimensional ¹H and ¹³C NMR experiments.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the characterization of this compound.
Caption: Molecular structure with atom numbering for NMR assignments.
Caption: General workflow for synthesis and NMR characterization.
References
Navigating the Solubility of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bithiophene]-5,5'-dicarboxaldehyde, a key building block in the synthesis of advanced organic materials, presents unique solubility characteristics that are critical for its application in polymer chemistry, organic electronics, and medicinal chemistry. Understanding its behavior in various organic solvents is paramount for designing synthetic routes, controlling reaction kinetics, and enabling its use in solution-processed applications. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and semi-quantitative data, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility.
Core Concepts: Solubility of an Organic Compound
The solubility of a solid organic compound in a solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The process of dissolution involves the overcoming of intermolecular forces in both the solute and the solvent and the formation of new solute-solvent interactions. For this compound, its relatively nonpolar bithiophene core and the polar aldehyde functional groups contribute to a nuanced solubility profile.
Qualitative and Semi-Quantitative Solubility Data
Direct quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on its use in various synthetic procedures and qualitative observations, a general understanding of its solubility has been established. The compound exhibits limited solubility in water due to its hydrophobic bithiophene backbone.[1] Conversely, it demonstrates better solubility in common organic solvents.[1]
For practical laboratory use, the following table summarizes the observed solubility of this compound in a range of organic solvents. It is important to note that these are general observations and solubility can be affected by factors such as temperature, purity of the solute and solvent, and the presence of any additives.
| Solvent Classification | Solvent | Observed Solubility |
| Halogenated | Chloroform (CHCl₃) | Soluble |
| Dichloromethane (CH₂Cl₂) | Soluble | |
| Ethers | Tetrahydrofuran (THF) | Sparingly Soluble |
| Amides | Dimethylformamide (DMF) | Soluble |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Soluble |
| Aromatic | Toluene | Sparingly Soluble |
| Xylene | Sparingly Soluble | |
| Alcohols | Methanol (CH₃OH) | Poorly Soluble |
| Ethanol (C₂H₅OH) | Poorly Soluble | |
| Ketones | Acetone | Sparingly Soluble |
Experimental Protocol for Determining Solubility
To obtain precise and reproducible quantitative solubility data, a standardized experimental protocol is essential. The following method outlines a general procedure for determining the equilibrium solubility of this compound in an organic solvent of interest.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker bath
-
Thermostatically controlled environment (e.g., incubator, water bath)
-
Analytical balance (± 0.1 mg)
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a micropipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.
-
For HPLC: Develop a method that provides good separation and a sharp peak for this compound. Create a calibration curve by preparing a series of standard solutions of known concentrations.
-
For UV-Vis: Determine the wavelength of maximum absorbance (λmax) for the compound in the chosen solvent. Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
-
Calculate the concentration of the saturated solution from the measured concentration of the diluted sample, taking into account the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
-
Report the temperature at which the solubility was determined.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound. This can be adapted for other organic compounds as well.
Conclusion
The solubility of this compound is a critical parameter that influences its utility in various scientific and industrial applications. While precise quantitative data remains scarce in the public domain, a qualitative understanding and a robust experimental protocol for its determination provide researchers with the necessary tools to effectively utilize this versatile compound. The systematic approach outlined in this guide will enable the generation of reliable solubility data, facilitating the development of novel materials and technologies.
References
In-Depth Technical Guide on 5,5'-Diformyl-2,2'-bithiophene: Properties, Synthesis, and Applications in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 5,5'-diformyl-2,2'-bithiophene, a valuable building block in the synthesis of advanced organic materials. This document details its physicochemical properties, provides established experimental protocols for its synthesis and characterization, and explores its applications, particularly in the development of Covalent Organic Frameworks (COFs) for drug delivery systems.
Physicochemical Properties
5,5'-Diformyl-2,2'-bithiophene is a crystalline solid that serves as a key bifunctional monomer in the construction of complex organic structures. Its aldehyde functionalities are particularly reactive, making it a versatile precursor for a variety of condensation reactions.
Melting Point and Comparative Data
The melting point of a pure compound is a critical physical constant used for identification and purity assessment. The reported melting point of 5,5'-diformyl-2,2'-bithiophene is in the range of 55-58°C. This property can be influenced by the presence of impurities, which typically depress and broaden the melting point range. For comparative purposes, the melting points of related 2,2'-bithiophene derivatives are presented in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5,5'-Diformyl-2,2'-bithiophene | C₁₀H₆O₂S₂ | 222.28 | 55 - 58 |
| 2,2'-Bithiophene | C₈H₆S₂ | 166.26 | 32 - 34[1] |
| 5,5'-Dimethyl-2,2'-bithiophene | C₁₀H₁₀S₂ | 194.32 | 65 - 68[2] |
| 5,5'-Dibromo-2,2'-bithiophene | C₈H₄Br₂S₂ | 324.05 | 144 - 146[3][4] |
| 5,5'-Diiodo-2,2'-bithiophene | C₈H₄I₂S₂ | 418.05 | 165 - 170[5] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of 5,5'-diformyl-2,2'-bithiophene. The following table summarizes the expected ¹H NMR, ¹³C NMR, and FTIR spectral data based on the analysis of its chemical structure and data from related compounds.
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aldehydic protons and the protons on the thiophene rings. The aldehydic protons (CHO) would appear significantly downfield, typically in the range of δ 9.8-10.0 ppm, as a singlet. The aromatic protons on the thiophene rings would likely appear as doublets in the region of δ 7.0-8.0 ppm, with coupling constants characteristic of ortho-coupling in five-membered heterocyclic rings. |
| ¹³C NMR | The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the aldehyde groups, typically in the range of δ 180-190 ppm. The carbons of the thiophene rings are expected to resonate in the aromatic region, between δ 120-150 ppm. |
| FTIR | The infrared spectrum provides valuable information about the functional groups present. Key absorption bands for 5,5'-diformyl-2,2'-bithiophene would include a strong C=O stretching vibration for the aldehyde groups around 1670-1690 cm⁻¹. The C-H stretching of the aldehyde group would be observed as a pair of weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the thiophene rings are expected in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The C-S stretching vibration of the thiophene ring typically appears in the fingerprint region.[6][7][8] |
Experimental Protocols
Synthesis of 5,5'-Diformyl-2,2'-bithiophene
A common and effective method for the synthesis of 5,5'-diformyl-2,2'-bithiophene is the palladium-catalyzed homocoupling of 5-bromothiophene-2-carboxaldehyde.[9][10] This reaction offers a direct route to the desired product with good yields.
Materials:
-
5-Bromothiophene-2-carboxaldehyde
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromothiophene-2-carboxaldehyde (1.0 eq.), palladium(II) acetate (0.02-0.05 eq.), and triphenylphosphine (0.08-0.20 eq.) under an inert atmosphere of argon or nitrogen.
-
Solvent and Base Addition: Add anhydrous DMF to the flask, followed by the addition of triethylamine (2.0-3.0 eq.) as the base.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5,5'-diformyl-2,2'-bithiophene.
Determination of Melting Point
The melting point of the synthesized 5,5'-diformyl-2,2'-bithiophene should be determined to assess its purity.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: Place a small amount of the dry, crystalline product on a clean, dry surface. If necessary, finely powder the sample using a mortar and pestle.
-
Capillary Tube Packing: Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom of the tube to a height of 2-3 mm.
-
Measurement: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point (55-58 °C). Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[9][11][12][13][14]
Applications in Drug Development and Materials Science
5,5'-Diformyl-2,2'-bithiophene is a crucial building block for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures and high surface areas, making them promising candidates for various applications, including drug delivery.[3][10][15]
The aldehyde groups of 5,5'-diformyl-2,2'-bithiophene can undergo condensation reactions with amine-containing linkers to form stable imine-linked COFs. The porous nature of these COFs allows for the encapsulation of therapeutic agents, and the chemical environment of the pores can be tailored to control the release of the drug molecules. The biocompatibility and tunable properties of these thiophene-based COFs are of significant interest to drug development professionals.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers [mdpi.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide: UV-Vis Absorption Spectrum of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the ultraviolet-visible (UV-Vis) absorption properties of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde. This compound, a key building block in the synthesis of conjugated polymers and functional organic materials, exhibits characteristic absorption bands in the UV-Vis region arising from its extended π-conjugated system.[1] This guide summarizes the available spectral data, outlines a comprehensive experimental protocol for obtaining the UV-Vis absorption spectrum, and presents logical workflows for its synthesis and analysis. The information herein is intended to support researchers in materials science, organic electronics, and medicinal chemistry in the characterization and application of this versatile molecule.
Introduction
This compound, with the chemical formula C₁₀H₆O₂S₂, is a heterocyclic organic compound composed of two thiophene rings linked at the 2 and 2' positions and functionalized with aldehyde groups at the 5 and 5' positions.[1] The presence of the bithiophene core and the electron-withdrawing aldehyde groups results in a conjugated system that absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.[1] Understanding the UV-Vis absorption characteristics of this molecule is crucial for its application in organic photovoltaics, organic light-emitting diodes (OLEDs), and as a precursor for various functional materials.[1] The aldehyde functionalities also offer versatile handles for further chemical modifications, making it a valuable building block in organic synthesis.
UV-Vis Absorption Properties
The UV-Vis absorption spectrum of a molecule provides insights into its electronic transitions. For conjugated systems like this compound, the primary absorption bands correspond to π → π* transitions. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment.
Quantitative Data
The primary electronic transition for this compound is observed in the near-UV region. A key absorption maximum (λmax) has been reported in methanol.[1] While comprehensive data on molar absorptivity (ε) and solvatochromism is not extensively available in the public domain, the table below summarizes the known spectral data.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| Methanol | 360 | Data not available | [1] |
Researchers are encouraged to experimentally determine the molar absorptivity and study the compound in a range of solvents to fully characterize its photophysical properties.
Experimental Protocols
This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.
Materials and Instruments
-
Compound: this compound (purity ≥98%)
-
Solvents: Spectroscopic grade methanol, chloroform, dichloromethane, and other solvents of interest.[1]
-
Instrument: A calibrated double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Volumetric flasks and pipettes: Class A for accurate solution preparation.
-
Analytical balance: For precise weighing of the compound.
Solution Preparation
-
Stock Solution Preparation:
-
Accurately weigh a small amount (e.g., 1-5 mg) of this compound.
-
Dissolve the compound in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Ensure the compound is fully dissolved. Sonication may be used if necessary.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions of decreasing concentrations. This is important for determining the molar absorptivity using the Beer-Lambert law.
-
Spectroscopic Measurement
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
Set the scan speed and slit width as appropriate for the instrument and desired resolution.
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent that was used to prepare the sample solutions.
-
Place the cuvette in the reference beam of the spectrophotometer.
-
Fill another quartz cuvette with the same pure solvent and place it in the sample beam.
-
Run a baseline correction or "zero" the instrument with the pure solvent.
-
-
Sample Measurement:
-
Rinse a sample cuvette with a small amount of the most dilute working solution and then fill it with the solution.
-
Place the sample cuvette in the sample beam of the spectrophotometer.
-
Record the absorption spectrum.
-
Repeat the measurement for each of the prepared working solutions, starting from the most dilute and progressing to the most concentrated.
-
Data Analysis
-
Determination of λmax:
-
From the recorded spectra, identify the wavelength of maximum absorbance (λmax).
-
-
Calculation of Molar Absorptivity (ε):
-
According to the Beer-Lambert law, A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (1 cm), and c is the concentration of the solution.
-
Plot a graph of absorbance (at λmax) versus concentration for the series of working solutions.
-
The slope of the resulting straight line will be the molar absorptivity (ε).
-
Mandatory Visualizations
Synthesis Workflow
The synthesis of this compound is commonly achieved through the Vilsmeier-Haack reaction. The following diagram illustrates the general workflow.
Caption: Synthetic workflow for this compound.
UV-Vis Spectroscopy Experimental Workflow
The following diagram outlines the key steps in performing a UV-Vis absorption measurement.
References
A Technical Guide to [2,2'-Bithiophene]-5,5'-dicarboxaldehyde for Researchers and Drug Development Professionals
An In-depth Examination of a Versatile Heterocyclic Building Block
[2,2'-Bithiophene]-5,5'-dicarboxaldehyde is a symmetrical heterocyclic organic compound that has garnered significant interest in both materials science and medicinal chemistry. Its rigid, planar structure and the presence of two reactive aldehyde groups make it a valuable precursor for the synthesis of a wide array of more complex molecules, including conjugated polymers, covalent organic frameworks (COFs), and potential therapeutic agents. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and its applications in scientific research, with a focus on experimental protocols and relevant biological pathways.
Commercial Availability and Properties
This compound is available from several commercial chemical suppliers. The table below summarizes key quantitative data for this compound. Researchers should note that while some suppliers maintain stock, others may have lead times for delivery.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Catalog Number |
| Smolecule | 32364-72-0 | C₁₀H₆O₂S₂ | 222.3 | In Stock | S778470 |
| Lab-Chemicals.Com | 32364-72-0 | C₁₀H₆O₂S₂ | 222.28 | 98% | - |
| Apollo Scientific | 32364-72-0 | - | - | - | - |
| BLDpharm | 32364-72-0 | C₁₀H₆O₂S₂ | 222.28 | - | - |
| Benchchem | 32364-72-0 | C₁₀H₆O₂S₂ | 222.3 | Usually 95% | B188401 |
| Sigma-Aldrich | 32364-72-0 | C₁₀H₆O₂S₂ | 222.29 | 98% | - |
| Fisher Scientific | 32364-72-0 | C₁₀H₆O₂S₂ | 222.276 | 98.0+% | B53581G |
| Tokyo Chemical Industry (TCI) | 32364-72-0 | C₁₀H₆O₂S₂ | - | >98.0% | B5358 |
Applications in Research and Development
The unique chemical structure of this compound lends itself to a variety of applications:
-
Organic Electronics: It serves as a fundamental building block for creating organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)[1].
-
Material Science: The dialdehyde functionality allows for its use as a monomer in the synthesis of conjugated polymers and covalent organic frameworks (COFs) with interesting electronic and porous properties[1][2].
-
Pharmaceutical Development: The bithiophene scaffold is a recognized pharmacophore, and derivatives of this compound have been explored as precursors for novel therapeutic agents with potential anti-cancer and anti-inflammatory activities[1].
Experimental Protocols
The following section details a key experimental protocol for the synthesis of a covalent organic framework (COF) using this compound, demonstrating its utility as a versatile chemical building block.
Synthesis of TTT-BTDA Covalent Organic Framework (COF)
This protocol describes the solvothermal synthesis of a donor-acceptor COF, TTT-BTDA, from 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TTT) and [2,2'-bithiophene]-5,5'-dicarbaldehyde (BTDA)[3].
Materials:
-
4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TTT) (106 mg, 0.3 mmol)
-
[2,2'-bithiophene]-5,5'-dicarbaldehyde (BTDA) (99 mg, 0.45 mmol)
-
Mesitylene (1.0 mL)
-
Dioxane (2.0 mL)
-
6 M aqueous acetic acid (0.5 mL)
-
Anhydrous methanol
-
Anhydrous acetone
-
Tetrahydrofuran (THF)
-
Pyrex tube (o.d. × i.d. = 18 × 14 mm², length 10 cm)
Procedure:
-
A Pyrex tube is charged with TTT, BTDA, mesitylene, dioxane, and 6 M aqueous acetic acid.
-
The mixture is sonicated for 10-12 minutes to achieve a homogenous dispersion.
-
The tube is flash-frozen at 77 K (liquid N₂ bath) and degassed by three freeze-pump-thaw cycles.
-
The tube is sealed under vacuum and heated at 120 °C for 3 days.
-
A red colored precipitate is collected by centrifugation.
-
The collected solid is washed with anhydrous methanol and anhydrous acetone.
-
The powder is purified by Soxhlet extraction with THF for 12 hours at 90 °C.
-
The final product, a dark-red colored pure TTT-BTDA powder, is dried at 100 °C for 2 hours.
Isolated Yield: ~55% (112 mg)[3].
Caption: Experimental workflow for the synthesis of TTT-BTDA COF.
Biological Activity and Signaling Pathways
While this compound itself is primarily a synthetic precursor, its derivatives have shown promising biological activities. Research into these derivatives provides insights into potential mechanisms of action and signaling pathways that could be relevant for drug development professionals.
Cell Death Pathways in Trypanosoma cruzi
A study on a derivative, 4-(5'-formyl-[2,2'-bithiophen]-5-yl)but-3-yn-1-yl acetate (BT-Ac), has demonstrated its efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. This compound was found to induce multiple regulated cell death pathways in the parasite, including apoptosis, autophagy, and necrosis[4]. The induction of these pathways highlights the potential for developing novel anti-parasitic drugs based on the bithiophene scaffold.
Caption: Cell death pathways in T. cruzi induced by a bithiophene derivative.
Potential Anti-inflammatory and Anti-Cancer Signaling Pathways
Thiophene and its derivatives have been investigated for their anti-inflammatory and anti-cancer properties. While specific studies on this compound are limited in this context, the broader class of thiophene-containing compounds has been shown to interact with key inflammatory and cancer-related signaling pathways. These include the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response, as well as the NF-κB signaling pathway, a central regulator of inflammation and cell survival. The potential for thiophene derivatives to modulate these pathways makes them attractive candidates for further investigation in drug discovery.
Caption: Potential signaling pathways targeted by thiophene derivatives.
Conclusion
This compound is a readily available and highly versatile chemical intermediate with significant potential in both materials science and drug discovery. Its utility in the synthesis of advanced materials like COFs is well-demonstrated. Furthermore, the biological activities exhibited by its derivatives suggest that the bithiophene scaffold is a promising starting point for the development of new therapeutic agents targeting a range of diseases, from parasitic infections to cancer and inflammatory conditions. Further research into the specific biological effects of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.
References
Safety and Handling of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and relevant experimental protocols for [2,2'-Bithiophene]-5,5'-dicarboxaldehyde. This document is intended to serve as a vital resource for laboratory personnel, ensuring safe and effective use of this compound in research and development settings.
Chemical and Physical Properties
This compound is a solid organic compound. Key quantitative data for this chemical are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₆O₂S₂ |
| Molecular Weight | 222.28 g/mol |
| CAS Number | 32364-72-0 |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below, in accordance with the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 |
| Skin Irritation | H315: Causes skin irritation | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 |
Precautionary Statements:
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P28 |
An Overview of a Promising Dithiophene Compound
An In-depth Technical Guide to Thieno[3,2-b]thiophene-2,5-dicarboxylic Acid and its Derivatives in Scientific Research
IUPAC Name: thieno[3,2-b]thiophene-2,5-dicarboxylic acid Molecular Formula: C₈H₄O₄S₂ CAS Number: 18646-81-6
This guide focuses on thieno[3,2-b]thiophene-2,5-dicarboxylic acid, a key dithiophene compound. While the molecular formula C₁₀H₆O₂S₂ was initially specified, thieno[3,2-b]thiophene-2,5-dicarboxylic acid (C₈H₄O₄S₂) is a more extensively documented and scientifically significant derivative of the dithiophene core, serving as a foundational building block in various research applications, including drug development and materials science. This document provides a comprehensive overview of its synthesis, characterization, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Biological Activity Data
The following table summarizes key quantitative data for thieno[3,2-b]thiophene-2,5-dicarboxylic acid and some of its derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Biological Activity/Property | Reference |
| Thieno[3,2-b]thiophene-2,5-dicarboxylic acid | C₈H₄O₄S₂ | 228.25 | >300 | Precursor for MOFs and organic semiconductors | [1][2] |
| Dimethyl thieno[3,2-b]thiophene-2,5-dicarboxylate | C₁₀H₈O₄S₂ | 256.3 | 231-232 | Intermediate in synthesis | [3] |
| Thieno[3,2-b]thiophene-2-carboxylic acid derivative (Compound 13) | Not specified | Not specified | Not specified | Potent GPR35 agonist | [4] |
| Thieno[3,2-b]thiophene-2-carboxylic acid derivative (Compound 30) | Not specified | Not specified | Not specified | High efficacy for β-arrestin translocation (GPR35) | [4] |
| Thieno[3,2-b]thiophene-2-carboxylic acid derivative (Compound 36) | Not specified | Not specified | Not specified | High efficacy for β-arrestin translocation (GPR35) | [4] |
Experimental Protocols
Synthesis of Thieno[3,2-b]thiophene-2,5-dicarboxylic Acid
A versatile method for synthesizing the thieno[3,2-b]thiophene core involves the reaction of 3-nitrothiophene-2,5-dicarboxylates with sulfur nucleophiles, followed by cyclization.[3][5] A detailed protocol for a related synthesis is described below.
Synthesis of Dimethyl 3-(Alkylthio)thiophene-2,5-dicarboxylates as precursors:
-
Reduction of Disulfide: In a round-bottom flask, dissolve the starting disulfide derivative in DMF. Add NaBH₄ to the solution and stir at 75°C for 15 minutes to achieve reduction.
-
Quenching: Quench the excess NaBH₄ by carefully adding methanol.
-
Alkylation: Add an appropriate alkylating agent to the reaction mixture and stir for 20 minutes at room temperature.
-
Work-up: Extract the product with a suitable organic solvent, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization or column chromatography.
Base-promoted Cyclization to form the Thieno[3,2-b]thiophene core:
-
Reaction Setup: In a flask, suspend the purified 3-(alkylthio)thiophene-2,5-dicarboxylate precursor in a suitable solvent such as a mixture of toluene and methanol.
-
Addition of Base: Add a base, for example, Mg(OMe)₂, to the suspension.
-
Reaction Conditions: Heat the reaction mixture at 90°C for 2 hours.
-
Acidification: After cooling, acidify the reaction mixture to precipitate the thieno[3,2-b]thiophene derivative.
-
Isolation: Isolate the product by filtration, wash with water, and dry.
Characterization Methods
The synthesized compounds are typically characterized using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the compounds.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[1]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the compound.[1]
-
Melting Point Analysis: Used to determine the purity of the synthesized compounds.[3]
Applications in Drug Development and Signaling Pathways
Derivatives of the thieno[3,2-b]thiophene core have shown significant promise in drug discovery, particularly as modulators of key signaling pathways.
GPR35 Agonism
Thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been identified as agonists of the G protein-coupled receptor 35 (GPR35).[4] GPR35 is an orphan receptor that is implicated in various physiological and pathological processes, making it an attractive target for drug development.
Activation of GPR35 by these agonists can lead to the recruitment of β-arrestin, a key event in G protein-coupled receptor signaling that can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.
Caption: GPR35 signaling pathway activated by a thieno[3,2-b]thiophene derivative.
EGFR Inhibition
Thieno[2,3-b]thiophene derivatives, isomeric to the main compound of this guide, have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR).[6] EGFR is a crucial signaling protein that, when dysregulated, can lead to uncontrolled cell growth and cancer. Inhibiting its kinase activity is a validated strategy in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieno(3,2-b)thiophene-2,5-dicarboxaldehyde | C8H4O2S2 | CID 361865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]
- 6. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde in Conjugated Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bithiophene]-5,5'-dicarboxaldehyde, also known as 5,5'-diformyl-2,2'-bithiophene, is a versatile building block in the synthesis of conjugated polymers.[1] Its symmetrical structure, featuring two reactive aldehyde groups on a π-rich bithiophene core, allows for its incorporation into a variety of polymer backbones through several polymerization techniques. The resulting polymers exhibit interesting electronic and optical properties, making them promising materials for applications in organic electronics, such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[1] This document provides detailed application notes and experimental protocols for the synthesis of conjugated polymers using this key monomer.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the monomer is presented in the table below.
| Property | Value | Reference |
| CAS Number | 32364-72-0 | [1] |
| Molecular Formula | C₁₀H₆O₂S₂ | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Appearance | Yellow to Amber powder/crystal | |
| Purity | >98.0% (GC) | |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C |
Polymerization Methodologies
The aldehyde functionalities of this compound allow for its participation in several types of polycondensation reactions. The choice of polymerization method and comonomer dictates the structure and properties of the final conjugated polymer. Key polymerization techniques include Stille coupling, Horner-Wadsworth-Emmons (HWE) reaction, Wittig reaction, and Knoevenagel condensation.
Stille Coupling Polymerization
Stille coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds and is widely used for synthesizing conjugated polymers.[2] In this context, this compound can be used as a comonomer with a distannyl compound.
Experimental Protocol: Synthesis of a Poly(arylene-alt-bithiophene)
This protocol describes a general procedure for the Stille copolymerization of a dibromo-aromatic monomer with a distannyl-bithiophene derivative. While the example uses a generic distannylbithiophene, this compound would first need to be converted to a dihalo-[2,2'-bithiophene]-5,5'-dicarboxaldehyde for direct participation as the halide partner. Alternatively, it can be used to synthesize a more complex monomer that is then subjected to Stille polymerization.
Materials:
-
5,5'-Dibromo-[2,2'-bithiophene]-dicarboxaldehyde (or other dihalo-derivative) (1.0 eq)
-
2,5-Bis(trimethylstannyl)thiophene (or other distannyl comonomer) (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (8-20 mol%)
-
Anhydrous and degassed toluene or chlorobenzene
Procedure:
-
In a flame-dried Schlenk flask, combine the dihalo-bithiophene monomer, the distannyl comonomer, Pd₂(dba)₃, and P(o-tol)₃ under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous, degassed solvent via cannula to achieve a monomer concentration of approximately 0.1 M.
-
Heat the reaction mixture to 90-110°C and stir for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.
-
Dissolve the polymer in a suitable solvent (e.g., chloroform or chlorobenzene) and re-precipitate into methanol.
-
Collect the purified polymer by filtration and dry under vacuum.
Logical Workflow for Stille Polymerization
Caption: General workflow for Stille polymerization.
Horner-Wadsworth-Emmons (HWE) Polycondensation
The HWE reaction is a powerful method for forming carbon-carbon double bonds with high (E)-stereoselectivity. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For polymerization, this compound can be reacted with a comonomer containing two phosphonate ester groups. One study noted that the polymerization of 5,5'-diformyl-2,2'-bithiophene itself did not proceed to high molecular weights, but its derivatives with extended π-conjugation, such as 5,5'-bis(4-formylphenyl)-2,2'-bithiophenes, formed high molecular weight polymers with narrow polydispersity and good thermal stability.[3]
Experimental Protocol: Synthesis of a Poly(arylene vinylene)
Materials:
-
This compound (1.0 eq)
-
1,4-Bis((diethoxyphosphoryl)methyl)benzene (or other bis(phosphonate ester)) (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the bis(phosphonate ester) in anhydrous solvent.
-
Cool the solution to 0°C and slowly add potassium tert-butoxide. Stir the mixture at this temperature for 30 minutes to generate the phosphonate carbanion.
-
Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash thoroughly with methanol and water.
-
Purify the polymer by Soxhlet extraction with suitable solvents.
-
Dry the purified polymer under vacuum.
Logical Workflow for HWE Polycondensation
Caption: General workflow for HWE polycondensation.
Wittig Polycondensation
The Wittig reaction is another classic method for alkene synthesis from aldehydes and ketones, using a phosphorus ylide.[4] For polymerization, this compound can be reacted with a bis(phosphonium ylide), which is typically generated in situ from the corresponding bis(phosphonium salt).
Experimental Protocol: Synthesis of a Poly(arylene vinylene)
Materials:
-
This compound (1.0 eq)
-
1,4-Bis(triphenylphosphoniomethyl)benzene dibromide (or other bis(phosphonium salt)) (1.0 eq)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (2.2 eq)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend the bis(phosphonium salt) in the anhydrous solvent.
-
Cool the suspension to 0°C (or -78°C for n-BuLi) and add the strong base portion-wise to generate the bis-ylide. A color change (often to deep red or orange) indicates ylide formation.
-
Stir the mixture for 1-2 hours at the appropriate temperature.
-
Slowly add a solution of this compound in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding a small amount of methanol or water.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol or water.
-
Collect the polymer by filtration and wash it to remove the triphenylphosphine oxide byproduct and salts.
-
Further purify the polymer by reprecipitation or Soxhlet extraction.
-
Dry the final polymer under vacuum.
Logical Workflow for Wittig Polycondensation
Caption: General workflow for Wittig polycondensation.
Knoevenagel Polycondensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by a weak base. This method is particularly useful for synthesizing vinylene-linked 2D covalent organic frameworks (COFs).
Experimental Protocol: Synthesis of a Bithiophene-based Covalent Organic Framework (COF)
This protocol is adapted from the synthesis of a donor-acceptor COF.[5]
Materials:
-
This compound (BTDA) (0.45 mmol)
-
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TTT) (0.3 mmol)
-
Mesitylene (1.0 mL)
-
1,4-Dioxane (2.0 mL)
-
6 M Aqueous acetic acid (0.5 mL)
Procedure:
-
In a Pyrex tube, combine this compound, 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline, mesitylene, 1,4-dioxane, and aqueous acetic acid.
-
Sonicate the mixture for 10-12 minutes to obtain a homogeneous dispersion.
-
Flash-freeze the tube in liquid nitrogen (77 K) and degas by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the sealed tube at 120°C for 3 days.
-
Collect the resulting precipitate by centrifugation and wash with anhydrous methanol and then anhydrous acetone.
-
Purify the powder by Soxhlet extraction with THF for 12 hours at 90°C.
-
Dry the purified COF powder at 100°C for 2 hours.
Logical Workflow for Knoevenagel Polycondensation (COF Synthesis)
Caption: Workflow for Knoevenagel polycondensation to form a COF.
Characterization of Conjugated Polymers
The synthesized polymers should be characterized to determine their molecular weight, and optical and electrochemical properties.
Data Presentation
The following tables summarize typical characterization data for conjugated polymers derived from this compound and its derivatives. Note: Data for polymers synthesized directly from the title compound with various comonomers is limited in the literature; the tables below include data from closely related structures to provide a comparative context.
Table 1: Molecular Weight Data of Bithiophene-Containing Polymers
| Polymer Name/Structure | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |
| PTTDPP-BT | Stille | 25.3 | 58.7 | 2.32 | |
| PTTDPP-BSe | Stille | 20.4 | 45.2 | 2.22 | |
| Poly(arylene-1,2-diarylvinylene)s | Sulfur-mediated Polyolefination | up to 26.9 | - | ~2 | [6] |
| Hypothetical PAV | HWE | 10-50 | 20-100 | 2.0-2.5 | |
| Hypothetical P(BT-alt-Ar) | Stille | 15-60 | 30-150 | 2.0-3.0 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.
Table 2: Optical and Electrochemical Properties of Bithiophene-Containing Polymers
| Polymer Name/Structure | λ_max (soln, nm) | λ_max (film, nm) | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) | Reference |
| PTTDPP-BT | 816 | 840 | 1.28 | -5.24 | -3.96 | |
| PTTDPP-BSe | 823 | 856 | 1.25 | -5.28 | -4.03 | |
| PffBX-BT | - | - | - | -5.45 | - | [7] |
| PffBX-BT2F | - | - | - | -5.48 | - | [7] |
| Hypothetical PAV | 450-550 | 470-580 | 2.0-2.5 | -5.3 to -5.8 | -2.8 to -3.3 | |
| Hypothetical P(BT-alt-Ar) | 400-500 | 420-530 | 2.2-2.8 | -5.2 to -5.7 | -2.7 to -3.2 |
λ_max = Wavelength of maximum absorption, HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.
Applications in Research and Development
The conjugated polymers synthesized from this compound are primarily investigated for their potential in organic electronic devices.
-
Organic Photovoltaics (OPVs): The tunable bandgaps and energy levels of these polymers make them suitable as donor materials in bulk heterojunction solar cells.
-
Organic Light-Emitting Diodes (OLEDs): By modifying the polymer backbone and side chains, the emission color can be tuned, making these materials candidates for the emissive layer in OLEDs.
-
Organic Field-Effect Transistors (OFETs): The π-conjugated nature of the bithiophene unit facilitates charge transport, which is a critical property for the semiconductor channel in OFETs.
-
Sensors: The electronic properties of these polymers can be sensitive to their environment, allowing for their use in chemical and biological sensors.
-
Drug Development: While less common, thiophene-containing compounds have been explored for various therapeutic activities, and polymeric systems could offer novel delivery or activity profiles.
Conclusion
This compound is a valuable and versatile monomer for the synthesis of a wide range of conjugated polymers. The choice of polymerization methodology and comonomer allows for the rational design of materials with tailored optical and electronic properties for various applications in materials science and potentially in drug development. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of these promising materials.
References
- 1. Buy this compound | 32364-72-0 [smolecule.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. A Novel Synthesis Strategy for Poly(Arylene‐Vinylene) Derivatives by Elemental Sulfur‐Mediated Polyolefination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols: Polymerization of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bithiophene]-5,5'-dicarboxaldehyde is a versatile electron-rich building block for the synthesis of advanced organic semiconducting materials. Its conjugated bithiophene core provides excellent charge transport properties, while the terminal aldehyde functionalities offer a reactive handle for various polymerization and post-polymerization modification reactions. This document provides detailed application notes and experimental protocols for the polymerization of this compound, with a focus on its application in organic electronics, such as organic field-effect transistors (OFETs). While direct homopolymerization of this monomer is not widely reported, this guide presents proposed synthetic routes based on analogous thiophene polymerizations, alongside established protocols for its use in copolymerizations.
Applications in Organic Electronics
Polymers derived from this compound are primarily utilized as the active semiconductor layer in organic electronic devices. The inherent electronic properties of the bithiophene unit facilitate efficient charge carrier mobility, a critical parameter for high-performance transistors and solar cells. The aldehyde groups can be used to form various conjugated linkages, such as imines (through Schiff base condensation) or vinylenes, which extend the π-conjugation of the polymer backbone and allow for tuning of the material's optical and electronic properties.[1][2] Copolymers incorporating this monomer have demonstrated promising performance in OFETs, exhibiting p-channel behavior and good charge carrier mobilities.[3]
Proposed Homopolymerization of this compound
While the literature predominantly focuses on the copolymerization of this compound, a direct homopolymerization can be proposed through methods analogous to the polymerization of other thiophene aldehydes. One such plausible method is acid-catalyzed polymerization.
Experimental Protocol: Acid-Catalyzed Polymerization
This protocol is adapted from the polymerization of thiophene-2-carbaldehyde.[4]
Materials:
-
This compound (Monomer)
-
Concentrated Hydrochloric Acid (Catalyst)
-
Ethanol (Solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Monomer Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve a specific amount of this compound in ethanol.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to remove oxygen, which can interfere with the polymerization reaction.
-
Catalyst Addition: While stirring, add a catalytic amount of concentrated hydrochloric acid to the solution. The reaction mixture may change color.
-
Polymerization Reaction: Heat the reaction mixture to reflux and maintain it for 24-48 hours under an inert atmosphere. Monitor the reaction progress by taking small aliquots and analyzing them using techniques like thin-layer chromatography (TLC).
-
Precipitation and Washing: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a beaker of rapidly stirred methanol.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization:
The resulting polymer can be characterized by:
-
FT-IR Spectroscopy: To confirm the polymer structure and the consumption of the aldehyde groups.
-
¹H-NMR Spectroscopy: To further elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
UV-Vis Spectroscopy: To investigate the optical properties and determine the bandgap.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
Established Copolymerization Protocols
This compound is frequently used in condensation copolymerizations. Below is a representative protocol for the synthesis of a donor-acceptor copolymer for OFET applications.
Experimental Protocol: Synthesis of a TTT-BTDA Covalent Organic Framework (COF)
This protocol describes the synthesis of a covalent organic framework using this compound (BTDA) and 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TTT).[5]
Materials:
-
This compound (BTDA)[5]
-
4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TTT)[5]
-
Mesitylene[5]
-
Dioxane[5]
-
6 M Aqueous Acetic Acid[5]
-
Methanol[5]
-
Pyrex tube, sonicator, liquid N₂, vacuum line
Procedure:
-
Reactant Charging: In a Pyrex tube, add TTT (106 mg, 0.3 mmol), BTDA (99 mg, 0.45 mmol), mesitylene (1.0 mL), dioxane (2.0 mL), and 6 M aqueous acetic acid (0.5 mL).[5]
-
Homogenization: Sonicate the mixture for 10-12 minutes to obtain a homogenous dispersion.[5]
-
Degassing: Flash freeze the tube in a liquid nitrogen bath and degas using three freeze-pump-thaw cycles.[5]
-
Sealing and Reaction: Seal the tube under vacuum and heat it at 120 °C for 3 days.[5]
-
Purification: After cooling, collect the solid product and purify it by Soxhlet extraction with methanol for 12 hours at 90 °C.[5]
-
Drying: Dry the purified COF powder at 100 °C for 2 hours. The isolated yield is approximately 80%.[5]
Data Presentation
Table 1: Properties of Copolymers Incorporating this compound Derivatives
| Polymer System | Polymerization Method | Optical Bandgap (eV) | HOMO Level (eV) | LUMO Level (eV) | OFET Mobility (cm²/Vs) | On/Off Ratio | Reference |
| TT-BT Co-polymer¹ | Sonogashira Cross-Coupling | N/A | N/A | N/A | 0.1 | 3.5 x 10³ | [3] |
| Bithiophene-Quinoxaline | Stille Coupling | N/A | N/A | N/A | ~3.5x higher with homocoupling | N/A | [6] |
¹Note: This is a representative thieno[3,2-b]thiophene-benzothiadiazole copolymer, illustrating typical performance metrics for related thiophene-based polymers.
Visualizations
Polymerization Reaction
Caption: Proposed acid-catalyzed homopolymerization of the monomer.
Experimental Workflow
Caption: General workflow from polymer synthesis to device fabrication.
OFET Device Architecture
References
- 1. A versatile and efficient synthesis of bithiophene-based dicarboxaldehydes from a common synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 32364-72-0 | Benchchem [benchchem.com]
- 3. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst | Kuwait Journal of Science [journalskuwait.org]
- 5. rsc.org [rsc.org]
- 6. One-Pot Stille Coupling Homopolymerization Toward Bithiophene-Quinoxaline Copolymers with Reduced Sequence Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Schiff Base Condensation with [2,2'-Bithiophene]-5,5'-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from heterocyclic scaffolds are a prominent class of compounds in medicinal chemistry and materials science, owing to their diverse biological activities and applications in the synthesis of coordination complexes and polymers. [2,2'-Bithiophene]-5,5'-dicarboxaldehyde is a versatile building block for the synthesis of novel Schiff bases, leveraging the unique electronic and structural properties of the bithiophene moiety. The condensation reaction between this dialdehyde and various primary amines offers a straightforward route to a wide array of derivatives with potential applications in drug development, including anticancer and antimicrobial agents. This document provides detailed protocols for the synthesis of Schiff bases from this compound, along with characterization data and an overview of their potential biological significance.
Reaction Mechanism and Workflow
The formation of a Schiff base is a reversible condensation reaction between a primary amine and an aldehyde or ketone. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then undergoes dehydration, typically under acid or base catalysis, to yield the stable imine or azomethine group (-C=N-), which is the characteristic functional group of Schiff bases.
Mechanism of Schiff Base Formation
Caption: General mechanism of Schiff base formation.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of Schiff bases from this compound with monoamines and diamines. These protocols are based on established methods for similar thiophene aldehydes and should be optimized for specific substrates.
Protocol 1: Synthesis of a Di-Schiff Base with a Monofunctional Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline (or other aromatic/aliphatic primary amine)
-
Absolute Ethanol or Anhydrous Benzene
-
p-Toluenesulfonic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser with a Dean-Stark trap (if using benzene)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (30 mL).
-
Add a solution of the primary amine (2.2 mmol, 2.2 equivalents) in absolute ethanol (20 mL) to the flask.
-
Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.
-
If using benzene as the solvent, equip the flask with a Dean-Stark trap to remove water azeotropically.
-
Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like methylene chloride/heptane) or by column chromatography on silica gel.
Protocol 2: Synthesis of a Polymeric Schiff Base with a Difunctional Primary Amine (e.g., p-Phenylenediamine)
Materials:
-
This compound
-
p-Phenylenediamine (or other aromatic/aliphatic diamine)
-
Anhydrous solvent (e.g., a mixture of mesitylene and dioxane)
-
Aqueous acetic acid (as a catalyst)
-
Pyrex tube (for solvothermal synthesis)
-
Ultrasonicator
-
Vacuum line for freeze-pump-thaw cycles
-
Oven or furnace
Procedure (Solvothermal Method for Polycondensation):
-
In a Pyrex tube, combine this compound (0.3 mmol), the diamine (0.3 mmol), a mixture of mesitylene (1.0 mL) and dioxane (2.0 mL), and 6 M aqueous acetic acid (0.5 mL).
-
Sonicate the mixture for 10-15 minutes to ensure a homogeneous dispersion.
-
Flash freeze the tube in liquid nitrogen and degas the contents using three freeze-pump-thaw cycles.
-
Seal the tube under vacuum and heat it in an oven at 120 °C for 3 days.
-
After cooling to room temperature, collect the resulting solid polymer by filtration.
-
Purify the polymer by washing sequentially with methanol and acetone. Further purification can be achieved by Soxhlet extraction with an appropriate solvent (e.g., methanol) for 12 hours.
-
Dry the purified polymeric Schiff base in a vacuum oven.
Experimental Workflow for Schiff Base Synthesis
Caption: General experimental workflow for Schiff base condensation.
Data Presentation
The following table summarizes typical quantitative data for Schiff bases derived from a related isomer, 3,3′-bithiophene-2,2′-dicarbaldehyde, which can be considered indicative for products of this compound. Researchers should expect similar ranges for yields and characteristic spectroscopic data.
| Amine Reactant | Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm, Azomethine H) | IR (ν, cm⁻¹, C=N) |
| Aniline | 2,2'-(N-(Phenyl)diimino)-3,3'-bithiophene | 60 | 176 | 8.50 | 1611 |
| Benzylamine | 2,2'-(N-(Benzyl)diimino)-3,3'-bithiophene | 45 | 93-94 | 8.17 | 1635 |
| p-Anisidine | 2,2'-(N-((para-Methoxy)phenyl)diimino)-3,3'-bithiophene | 83 | 149 | 8.51 | 1611 |
| o-Phenylenediamine | Dithieno[3,4-c;4′,3′-e]azepino[1,2-a]benzimidazole | 85 | 198-200 | N/A (cyclized) | 1611 |
Data adapted from reactions with 3,3′-bithiophene-2,2′-dicarbaldehyde.[1]
Applications in Drug Development
Thiophene-containing Schiff bases are of significant interest in drug discovery due to their wide range of biological activities. The bithiophene scaffold, in particular, can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved pharmacological profiles.
Antimicrobial and Anticancer Activity
Schiff bases derived from thiophene aldehydes have demonstrated notable antimicrobial and anticancer properties. The imine group is crucial for their biological activity, and the bithiophene moiety can contribute to these effects. The anticancer mechanisms of thiophene derivatives often involve the inhibition of topoisomerase, tyrosine kinase, interaction with tubulin, and the induction of apoptosis through the generation of reactive oxygen species (ROS).[2][3]
The cytotoxic effects of thiophene-based Schiff bases have been evaluated against various cancer cell lines, including hepatocellular carcinoma (SK-GT-4), HeLa (cervical cancer), and MCF-7 (breast cancer).[4][5] These compounds can induce apoptosis, a form of programmed cell death, which is a key mechanism for eliminating cancerous cells.
Potential Signaling Pathway for Anticancer Activity
Caption: Simplified potential mechanism of anticancer activity.
Conclusion
The Schiff base condensation of this compound provides a versatile and efficient route to a variety of novel compounds with significant potential in drug development and materials science. The protocols outlined in this document serve as a foundation for the synthesis and exploration of these promising molecules. Further research into the specific biological activities and mechanisms of action of Schiff bases derived from this particular dialdehyde is warranted to fully realize their therapeutic potential.
References
- 1. Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes - Arabian Journal of Chemistry [arabjchem.org]
- 2. benthamscience.com [benthamscience.com]
- 3. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 5. In vitro cytotoxicity activity of novel Schiff base ligand–lanthanide complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [2,2'-Bithiophene]-5,5'-dicarboxaldehyde as a Precursor for Advanced OLED Materials
Audience: Researchers, scientists, and drug development professionals exploring novel organic electronic materials.
Introduction
[2,2'-Bithiophene]-5,5'-dicarboxaldehyde is a versatile organic compound that serves as a crucial building block for the synthesis of π-conjugated polymers and oligomers with significant potential in the field of organic light-emitting diodes (OLEDs). Its electron-rich bithiophene core provides a foundation for efficient charge transport, while the two reactive aldehyde functional groups at the 5 and 5' positions offer a direct route for polymerization through various condensation reactions.[1] This document provides detailed application notes and experimental protocols for the synthesis of a specific Schiff base oligomer derived from this compound and its characterization for potential use in OLED applications.
Key Properties of this compound
The physical and chemical properties of the precursor are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆O₂S₂ | [1] |
| Molecular Weight | 222.29 g/mol | --- |
| Appearance | Solid | --- |
| Purity | ≥98% | --- |
| Solubility | Soluble in non-protic polar solvents like chloroform and dichloromethane. | [1] |
| Storage | 2-8°C, under inert atmosphere, in a dark place. | --- |
Application: Synthesis of a π-Conjugated Schiff Base Oligomer (o-AZdAN2Th)
A notable application of this compound is in the synthesis of π-conjugated Schiff base oligomers. These materials are of interest for their thermal stability and optoelectronic properties.[2] One such example is the oligomer o-AZdAN2Th, synthesized through the polycondensation of this compound with [1,1'-binaphthalene]-4,4'-diamine.[1]
Physicochemical and Photophysical Properties of o-AZdAN2Th
The properties of the resulting oligomer are summarized in the table below.
| Property | Value | Reference |
| Average Molecular Weight (Mn) | 1.3 kDa (trimer) | [1] |
| Thermal Stability (T₅%) | 456 °C | [1] |
| Glass Transition Temperature (Tg) | 384 °C | [1] |
| UV-vis Absorption (λ_abs) | 431 nm (in CHCl₃) | [1] |
| Photoluminescence Emission (λ_em) | 535 nm (in CHCl₃) | [1] |
| Optical Bandgap (E_g) | 2.45 eV | [1] |
Experimental Protocols
Synthesis of o-AZdAN2Th Oligomer
This protocol is adapted from the high-temperature polycondensation method.[1]
Materials:
-
This compound
-
[1,1'-Binaphthalene]-4,4'-diamine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen gas (high purity)
-
Chloroform (CHCl₃)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Nitrogen inlet and outlet
-
Thermometer
-
Soxhlet extraction apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet/outlet, add equimolar amounts of this compound and [1,1'-binaphthalene]-4,4'-diamine.
-
Add anhydrous DMF to the flask to dissolve the monomers.
-
Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Heat the reaction mixture to reflux under a constant flow of nitrogen and maintain vigorous stirring.
-
Continue the reaction for 24-48 hours.
-
After cooling to room temperature, precipitate the resulting oligomer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the precipitate and wash it thoroughly with methanol to remove unreacted monomers and low molecular weight impurities.
-
Purify the crude product by Soxhlet extraction with chloroform to isolate the soluble oligomer fraction.
-
Dry the purified o-AZdAN2Th oligomer under vacuum.
Characterization of o-AZdAN2Th
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC) using a chloroform-soluble fraction.[1]
-
Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]
-
Photophysical Properties: UV-vis absorption and photoluminescence (PL) spectra are recorded in a suitable solvent like chloroform.[1]
Proposed OLED Device Fabrication and Characterization (Hypothetical Protocol)
While specific performance data for an OLED using o-AZdAN2Th is not yet available in the literature, a general protocol for fabricating a solution-processed OLED with a similar emissive polymer is provided below.
Device Architecture: ITO / PEDOT:PSS / Emissive Layer (o-AZdAN2Th) / ETL / LiF / Al
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
o-AZdAN2Th solution in chloroform or other suitable organic solvent
-
Electron Transport Layer (ETL) material (e.g., 1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene - TPBi)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
Equipment:
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
-
Source measure unit for electrical characterization
-
Spectrometer for electroluminescence (EL) analysis
Fabrication Protocol:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Inside a glovebox, spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at a specified temperature (e.g., 120-150 °C) to remove residual water.
-
Prepare a solution of the o-AZdAN2Th oligomer in a suitable solvent (e.g., chloroform) at a specific concentration.
-
Spin-coat the o-AZdAN2Th solution onto the PEDOT:PSS layer to form the emissive layer (EML). Anneal the film to remove the solvent.
-
Transfer the substrate to a thermal evaporator. Deposit the ETL (e.g., TPBi), followed by a thin layer of LiF, and finally the Al cathode under high vacuum (< 10⁻⁶ Torr).
-
Encapsulate the device to protect it from atmospheric moisture and oxygen.
Characterization of the OLED Device:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure using a source measure unit and a calibrated photodiode.
-
Electroluminescence (EL) Spectrum: Record the emission spectrum of the device at a specific driving voltage.
-
Efficiency Calculations: Determine the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for the o-AZdAN2Th oligomer.
Proposed OLED Device Architecture
References
Application of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde in High-Efficiency Organic Photovoltaics
Introduction: [2,2'-Bithiophene]-5,5'-dicarboxaldehyde is a versatile organic building block utilized in the synthesis of advanced materials for organic electronics. Its electron-rich bithiophene core and reactive aldehyde functionalities make it an excellent precursor for creating π-conjugated polymers and small molecules for organic photovoltaic (OPV) applications. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a high-performance polymer donor, PTVT-T, and its subsequent application in efficient organic solar cells.
Application Notes
This compound serves as a crucial starting material for the synthesis of poly(thienylene vinylene) (PTV) type polymers. One such derivative, PTVT-T, has demonstrated remarkable power conversion efficiencies (PCEs) in organic solar cells when blended with various fullerene and non-fullerene acceptors.[1][2] The incorporation of the bithiophene unit contributes to a planar and stable polymer backbone, which is essential for efficient charge transport.[1][2]
The aldehyde groups of this compound are ideal for engaging in condensation reactions, such as the Knoevenagel condensation, with compounds containing active methylene groups. This reaction allows for the extension of the π-conjugated system, a key strategy in designing low bandgap materials that can harvest a broad range of the solar spectrum. The resulting vinylene linkages also contribute to the planarity and charge mobility of the polymer.
The polymer derived from this building block, PTVT-T, exhibits a wide absorption band and a strong aggregation effect in solution, which are critical characteristics for achieving high performance in non-fullerene acceptor (NFA)-based OPVs.[1] This demonstrates that thoughtful molecular design can revitalize interest in seemingly simpler polymer backbones for cutting-edge OPV applications.
Data Presentation
The photovoltaic performance of the PTVT-T donor polymer, synthesized from a monomer derived from this compound, is summarized in the table below. The data showcases its compatibility with a range of state-of-the-art fullerene and non-fullerene acceptors, leading to high power conversion efficiencies.
| Acceptor | Voc (V) | Jsc (mA cm-2) | FF (%) | PCE (%) |
| PC71BM | - | - | - | 7.25 |
| IT-4F | 0.75 | 20.78 | 72 | 11.28 |
| eC9 (BTP-eC9) | 0.79 | 26.22 | 78 | 16.20 |
| Table 1: Summary of photovoltaic performance of PTVT-T based organic solar cells with different acceptors.[1][2] |
Experimental Protocols
I. Synthesis of PTVT-T Polymer via Knoevenagel Condensation
The synthesis of the PTVT-T polymer involves a Knoevenagel condensation polymerization. This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. In this case, a monomer derived from this compound is polymerized. While the direct synthesis of the monomer from the dicarboxaldehyde is a standard organic transformation, the literature reporting the high-efficiency PTVT-T polymer utilized commercially available monomers.[1][2] The general procedure for such a polymerization is outlined below.
Materials:
-
Monomer 1: A dicyanovinylene derivative of this compound (e.g., 2,2'-([2,2'-bithiophene]-5,5'-diyl)bis(3-(alkoxycarbonyl)acrylonitrile))
-
Monomer 2: A distannyl or diboronic ester derivative of a comonomer (if applicable for Stille or Suzuki polymerization, though Knoevenagel is a polycondensation)
-
Base catalyst (e.g., piperidine, pyridine)
-
High-boiling point solvent (e.g., chloroform, chlorobenzene, o-dichlorobenzene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the aldehyde-functionalized monomer (or this compound) and the active methylene compound (e.g., a dialkyl 2,2'-(1,4-phenylene)diacetate).
-
Add a suitable high-boiling point solvent to achieve a desired monomer concentration.
-
Add a catalytic amount of a weak base, such as piperidine or pyridine.
-
Heat the reaction mixture to a temperature appropriate for the chosen solvent and hold for 24-48 hours to ensure a high degree of polymerization.
-
Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to track the molecular weight increase.
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction solution into a non-solvent, such as methanol or hexane.
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and finally the reaction solvent) to remove oligomers and catalyst residues.
-
Dry the purified polymer under vacuum to a constant weight.
Caption: Workflow for the synthesis of PTVT-T polymer.
II. Fabrication of Bulk Heterojunction Organic Solar Cells
This protocol describes the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell using the PTVT-T polymer as the donor and a suitable acceptor.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Active Layer: PTVT-T (donor) and an acceptor (e.g., PC71BM, IT-4F, or eC9)
-
Organic solvent for the active layer (e.g., chloroform, chlorobenzene)
-
Electron Transport Layer (ETL) (optional, for inverted structures)
-
Metal for cathode deposition (e.g., Ca/Al or LiF/Al)
Procedure:
-
Substrate Cleaning: Sequentially clean the patterned ITO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the work function and wettability.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates. Anneal the substrates at a specified temperature (e.g., 150 °C) in a nitrogen-filled glovebox.
-
Active Layer Preparation: Prepare a blend solution of PTVT-T and the chosen acceptor in a suitable organic solvent at a specific donor:acceptor weight ratio. The optimal ratio may vary depending on the acceptor used.
-
Active Layer Deposition: Spin-coat the active layer blend solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired film thickness.
-
Active Layer Annealing (Optional): The film may be subjected to thermal annealing or solvent vapor annealing to optimize the morphology of the bulk heterojunction.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the cathode by sequentially evaporating a thin layer of a low work function material (e.g., LiF or Ca) followed by a thicker layer of a stable metal (e.g., Al) under high vacuum.
-
Device Encapsulation: For long-term stability testing, the devices should be encapsulated using a UV-curable epoxy and a glass slide in an inert atmosphere.
Caption: Workflow for the fabrication of an OPV device.
Signaling Pathways and Logical Relationships
The operation of an organic photovoltaic device based on this compound derivatives follows a well-established sequence of photophysical processes. The energy level alignment between the donor polymer (derived from the bithiophene) and the acceptor material is critical for efficient charge separation and collection.
Caption: Key steps in the operation of an organic photovoltaic cell.
References
Application Notes and Protocols for the Synthesis of Porous Frameworks Using [2,2'-Bithiophene]-5,5'-dicarboxaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of porous crystalline frameworks using derivatives of [2,2'-bithiophene]. It is important to distinguish between two primary types of frameworks based on the functional groups of the organic linker:
-
Covalent Organic Frameworks (COFs): Synthesized from [2,2'-Bithiophene]-5,5'-dicarboxaldehyde, these frameworks are typically formed through reversible covalent bond formation, such as imine condensation, resulting in a fully organic, porous structure.
-
Metal-Organic Frameworks (MOFs): Synthesized from the corresponding [2,2'-Bithiophene]-5,5'-dicarboxylic acid, these frameworks are constructed from metal ions or clusters coordinated to the carboxylate groups of the organic linker.
This guide will cover the synthesis of both COFs from the dialdehyde linker and MOFs from its dicarboxylic acid analogue, providing specific examples and detailed experimental procedures.
Section 1: Synthesis of Covalent Organic Frameworks (COFs) using this compound
The dialdehyde derivative, this compound, is a key building block for the synthesis of imine-linked Covalent Organic Frameworks (COFs). These materials are of interest for applications in electronics and materials science due to their ordered, porous, and fully conjugated structures.
Application Note: TTT-BTDA-COF Synthesis
A notable example is the synthesis of a donor-acceptor COF, TTT-BTDA-COF, which is formed by the condensation of the electron-rich this compound with an electron-deficient triamine.[1] This approach creates a material with potential applications in optoelectronics and photocatalysis.
Experimental Protocol: Synthesis of TTT-BTDA-COF
This protocol is adapted from the synthesis of thiophene-based donor-acceptor COFs.[1]
Materials:
-
This compound
-
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline
-
Mesitylene
-
1,4-Dioxane
-
6M Aqueous Acetic Acid
Procedure:
-
In a Pyrex tube, combine this compound and 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline in a 3:2 molar ratio.
-
Add a solvent mixture of mesitylene and 1,4-dioxane (in a 1:1 v/v ratio).
-
Add an aqueous solution of 6M acetic acid.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Freeze the mixture in a liquid nitrogen bath, evacuate the tube, and seal it.
-
Heat the sealed tube at 120°C for 72 hours.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product sequentially with anhydrous acetone and anhydrous tetrahydrofuran (THF).
-
Dry the final product under vacuum at 120°C overnight.
Characterization:
The resulting COF can be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity. For TTT-BTDA-COF, a strong reflection peak at a 2θ value of approximately 2.52 degrees is indicative of the (100) facet.[1]
Section 2: Synthesis of Metal-Organic Frameworks (MOFs) using [2,2'-Bithiophene]-5,5'-dicarboxylic acid
The dicarboxylate form of the linker, [2,2'-Bithiophene]-5,5'-dicarboxylic acid (H₂btdc), is widely used in the synthesis of Metal-Organic Frameworks (MOFs). These materials exhibit high porosity and have potential applications in gas storage, separation, and drug delivery.[2][3][4][5][6]
Application Note: Cobalt-based Bithiophene MOFs
A series of cobalt-based MOFs have been synthesized using H₂btdc, demonstrating the versatility of this linker in forming 3D porous structures.[7][8] These materials exhibit interesting magnetic properties and have been studied for their gas adsorption capabilities.[7][8]
Experimental Protocols: Synthesis of Co-btdc MOFs
The following are protocols for the synthesis of three different cobalt-based MOFs using H₂btdc.[8]
Protocol 2.1: Synthesis of [Co₃(btdc)₃(bpy)₂]·4DMF (1)
-
Materials: Cobalt(II) nitrate hexahydrate, 2,2'-bithiophene-5,5'-dicarboxylic acid (H₂btdc), 2,2'-bipyridine (bpy), N,N-dimethylformamide (DMF).
-
Procedure:
-
Combine Cobalt(II) nitrate hexahydrate (29.7 mg, 0.1 mmol), H₂btdc (25.4 mg, 0.1 mmol), and bpy (9.0 mg, 0.05 mmol) in a glass vial.
-
Add 5 mL of DMF.
-
Sonicate the mixture for 30 minutes.
-
Heat at 110°C for 2 days.
-
Wash the resulting crystals with DMF (3 x 5 mL) and air dry.
-
Protocol 2.2: Synthesis of [Co₃(btdc)₃(pz)(dmf)₂]·4DMF·1.5H₂O (2)
-
Materials: Cobalt(II) perchlorate hexahydrate, H₂btdc, pyrazine (pz), concentrated HClO₄, DMF.
-
Procedure:
-
Combine Cobalt(II) perchlorate hexahydrate (36.6 mg, 0.1 mmol), H₂btdc (25.4 mg, 0.1 mmol), pz (7.0 mg, 0.088 mmol), and 10 μL of concentrated HClO₄ in a glass vial.
-
Add 5 mL of DMF.
-
Sonicate the mixture for 30 minutes.
-
Heat at 105°C for 2 days.
-
Wash the resulting crystals with DMF (3 x 5 mL) and air dry.
-
Protocol 2.3: Synthesis of [Co₃(btdc)₃(dmf)₄]∙2DMF∙2H₂O (3)
-
Materials: Cobalt(II) nitrate hexahydrate, H₂btdc, DMF.
-
Procedure:
-
Combine Cobalt(II) nitrate hexahydrate (29.7 mg, 0.1 mmol) and H₂btdc (25.4 mg, 0.1 mmol) in a glass vial.
-
Add 5 mL of DMF.
-
Heat at 105°C for 2 days.
-
Wash the resulting crystals with DMF (3 x 5 mL) and air dry.
-
Quantitative Data
The following table summarizes key quantitative data for the cobalt-based MOF, [Co₃(btdc)₃(bpy)₂]·4DMF.
| Property | Value | Reference |
| BET Surface Area | 667 m²·g⁻¹ | [8] |
| CO₂/N₂ Selectivity | 35.7 | [8] |
| CO₂/O₂ Selectivity | 45.4 | [8] |
| CO₂/CO Selectivity | 20.8 | [8] |
| CO₂/CH₄ Selectivity | 4.8 | [8] |
Visualized Workflows
General Workflow for COF Synthesis
Caption: General workflow for the solvothermal synthesis of an imine-linked COF.
General Workflow for MOF Synthesis
Caption: General workflow for the solvothermal synthesis of a bithiophene-based MOF.
References
- 1. mdpi.com [mdpi.com]
- 2. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drpress.org [drpress.org]
- 4. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two porous Co(ii) bithiophenedicarboxylate metal–organic frameworks: from a self-interpenetrating framework to a two-fold interpenetrating α-Po topological network - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrochemical Polymerization of Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical polymerization of thiophene derivatives. This powerful technique enables the synthesis of conductive polymer films with tunable properties, finding widespread applications in biosensors, drug delivery systems, and other biomedical devices.
Introduction to Electrochemical Polymerization of Thiophene Derivatives
Electrochemical polymerization is a versatile method for synthesizing conductive polymers directly onto an electrode surface.[1] For thiophene and its derivatives, this process involves the anodic oxidation of the monomer, leading to the formation of radical cations. These reactive species then couple to form dimers, oligomers, and ultimately, a conjugated polymer film that deposits on the electrode.[1] The properties of the resulting polythiophene film, such as conductivity, morphology, and thickness, can be precisely controlled by manipulating various experimental parameters. Key factors influencing the polymerization process include the choice of the working electrode, the solvent and electrolyte system, the applied potential or current, and the temperature.[2]
Experimental Protocols
Detailed methodologies for the key electrochemical polymerization techniques are provided below. These protocols can be adapted for various thiophene derivatives and specific applications.
General Experimental Setup
A standard three-electrode electrochemical cell is typically employed for the electropolymerization of thiophene derivatives.[3][4]
-
Working Electrode (WE): The substrate upon which the polymer film is deposited. Common choices include Indium Tin Oxide (ITO) coated glass, glassy carbon electrodes (GCE), gold (Au), and platinum (Pt).[3][5][6][7]
-
Reference Electrode (RE): Provides a stable potential for reference. A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode are frequently used.[4]
-
Counter Electrode (CE): Completes the electrical circuit. A platinum wire or foil is a common choice.[3]
A potentiostat/galvanostat is used to control the electrochemical process.[8]
Protocol 1: Cyclic Voltammetry (CV) Polymerization of Thiophene on a Glassy Carbon Electrode
This potentiodynamic method involves cycling the potential between two set limits, allowing for controlled film growth and simultaneous monitoring of the polymerization process.[9]
Materials:
-
Thiophene monomer (0.1 M)[9]
-
Tetrabutylammonium tetrafluoroborate (TBATFB) (0.1 M) as the supporting electrolyte[9]
-
Acetonitrile (anhydrous) as the solvent[9]
-
Glassy Carbon Electrode (GCE) as the working electrode[5]
-
Platinum wire as the counter electrode[3]
-
Ag/AgCl as the reference electrode[3]
Procedure:
-
Prepare the electrolyte solution by dissolving 0.1 M TBATFB in anhydrous acetonitrile.
-
Add 0.1 M thiophene monomer to the electrolyte solution.
-
Assemble the three-electrode cell with the GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Perform cyclic voltammetry by scanning the potential from an initial potential (e.g., -0.6 V) to a vertex potential (e.g., +2.0 V) and back at a scan rate of 25 mV/s for a desired number of cycles.[9] An increase in the peak currents with each cycle indicates the deposition and growth of the polythiophene film.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
Protocol 2: Potentiostatic Polymerization of 3,4-ethylenedioxythiophene (EDOT) on a Gold Electrode
This method involves applying a constant potential to the working electrode, leading to a steady rate of polymer deposition.[6]
Materials:
-
3,4-ethylenedioxythiophene (EDOT) monomer (0.01 M)
-
Lithium perchlorate (LiClO₄) (0.1 M) as the supporting electrolyte[7]
-
Propylene carbonate (PC) as the solvent
-
Gold (Au) microelectrode as the working electrode[6]
-
Platinum wire as the counter electrode[3]
-
Ag/AgCl as the reference electrode[3]
Procedure:
-
Prepare the polymerization solution by dissolving 0.1 M LiClO₄ and 0.01 M EDOT in propylene carbonate.
-
Set up the three-electrode cell with the gold microelectrode as the working electrode.
-
Apply a constant potential of +1.2 V (vs. Ag/AgCl) to the working electrode for a specific duration to achieve the desired film thickness.[6]
-
Monitor the current-time transient; a characteristic decay in current after an initial peak indicates the formation and growth of the PEDOT film.
-
Following deposition, wash the electrode with fresh solvent to remove residual reactants.
Protocol 3: Galvanostatic Polymerization of Thiophene Derivatives
In this technique, a constant current is applied to the working electrode, which is particularly useful for achieving uniform film thickness.
Materials:
-
Thiophene derivative monomer (e.g., 3-methylthiophene) (0.1 M)
-
Supporting electrolyte (e.g., LiClO₄) (0.1 M)
-
Solvent (e.g., Acetonitrile)
-
Working electrode (e.g., Platinum foil)[4]
-
Counter and Reference electrodes
Procedure:
-
Prepare the monomer and electrolyte solution as described in the previous protocols.
-
Assemble the electrochemical cell.
-
Apply a constant current density (e.g., 1 mA/cm²) to the working electrode for a predetermined time. The potential of the working electrode will change over time as the polymer film grows.
-
The total charge passed is proportional to the amount of polymer deposited.
-
After the desired polymerization time, rinse the electrode thoroughly with the solvent.
Data Presentation
The properties of electropolymerized thiophene derivatives are highly dependent on the synthesis conditions. The following tables summarize key quantitative data from the literature.
Table 1: Conductivity of Various Polythiophene Films
| Polymer | Dopant/Method | Conductivity (S/cm) | Reference |
| Poly(3-hexylthiophene) (P3HT) | Electrochemical Doping | up to 224 | [10] |
| Poly(3-hexylthiophene) (P3HT) | Undoped | 1 x 10⁻⁵ | [11] |
| PEDOT:PSS | Spin-coating (5000 rpm) | ~1 | [12] |
| Poly(3-hexylthiophene) (P3HT) | F4TCNQ-doped | 0.2 - 43 | [13] |
| Poly(3-hexylthiophene) (P3HT) | LDPE blend (0.0005 wt%) | 8 x 10⁻¹⁵ | [1] |
Table 2: Film Thickness of Polythiophene Films vs. Polymerization Time
| Polymer | Polymerization Method | Time/Cycles | Film Thickness (nm) | Reference |
| Poly(formyl thiophene) | Anchoration | 55 h | ~450 | [14] |
| Poly(3-hexylthiophene) | Spin-coating | - | ~65 | [15] |
| Polythiophene | Electropolymerization | 300 mC charge | 600 - 1000 | [16] |
Applications in Biosensors and Drug Development
Polythiophene derivatives are extensively used in the development of biosensors and controlled drug delivery systems due to their biocompatibility, electrical conductivity, and ease of functionalization.[17][18]
Application: Glucose Biosensor
Electropolymerized polythiophene films provide an excellent matrix for the immobilization of glucose oxidase (GOx) for the amperometric detection of glucose.[19][20]
Protocol: Fabrication of a PEDOT-based Glucose Biosensor
-
Electrode Modification: Electropolymerize a thin film of PEDOT on a glassy carbon electrode using the potentiostatic method described in Protocol 2.
-
Enzyme Immobilization:
-
Prepare a solution of glucose oxidase (GOx) in a phosphate buffer solution (PBS, pH 7.0).
-
Drop-cast a small volume of the GOx solution onto the PEDOT-modified electrode and allow it to dry at room temperature.
-
-
Glucose Detection:
-
Place the GOx/PEDOT/GCE as the working electrode in a three-electrode cell containing PBS (pH 7.0) and a redox mediator (e.g., 1 mM p-benzoquinone).[21]
-
Apply a constant potential (e.g., +0.40 V vs. Ag/AgCl).[19][21]
-
Add successive aliquots of glucose solution and measure the corresponding increase in the amperometric current. The current response is proportional to the glucose concentration.[22]
-
Application: DNA Biosensor
Cationic polythiophenes can interact with the negatively charged phosphate backbone of DNA, enabling label-free detection of specific DNA sequences.[17][23]
Protocol: Detection of Hepatitis B Virus Oligonucleotides
-
Prepare the Polythiophene Solution: Synthesize a water-soluble, fluorescent cationic poly(3-alkoxy-4-methylthiophene).
-
Hybridization:
-
In a solution containing the cationic polythiophene and a specific oligonucleotide capture probe, add the target DNA sample.
-
Allow hybridization to occur under optimized conditions of temperature and salt concentration.
-
-
Fluorescence Detection:
-
Measure the fluorescence emission spectrum of the solution.
-
In the presence of the target DNA, hybridization with the capture probe occurs, leading to a change in the conformation of the polythiophene and a corresponding shift or quenching of its fluorescence.[23]
-
The change in fluorescence intensity is proportional to the concentration of the target DNA.[23]
-
Application: Controlled Drug Delivery
The redox-active nature of polythiophene films allows for the electrically controlled loading and release of charged drug molecules.[24][25]
Protocol: Electrically Stimulated Release of Dexamethasone from a PEDOT Film
-
Drug Loading:
-
Electropolymerize PEDOT on a suitable electrode in the presence of the negatively charged drug, dexamethasone phosphate, which acts as the dopant anion.[26]
-
-
Drug Release:
-
Place the drug-loaded PEDOT film in a release medium (e.g., PBS).
-
Apply a negative potential (reduction) to the PEDOT film. This causes the expulsion of the negatively charged dexamethasone from the polymer matrix to maintain charge neutrality.[26]
-
The amount of drug released can be controlled by the magnitude and duration of the applied potential.[24]
-
Characterization of Electropolymerized Films
A variety of techniques are used to characterize the morphology, structure, and properties of the synthesized polythiophene films.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology and topography of the polymer film.[7]
-
Atomic Force Microscopy (AFM): Used to obtain three-dimensional surface profiles and roughness measurements at the nanoscale.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the chemical structure of the polymer by identifying characteristic vibrational modes of the thiophene rings and other functional groups.
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic structure and conjugation length of the polymer.
-
Electrochemical Impedance Spectroscopy (EIS): A powerful technique for characterizing the electrochemical properties of the polymer film and for monitoring interfacial events in biosensor applications.[27][28]
Protocol: EIS Characterization of a Polythiophene-based Biosensor
-
Setup: Use the same three-electrode setup as for polymerization, with the modified electrode as the working electrode.
-
Electrolyte: The measurement is typically performed in a solution containing a redox probe, such as a mixture of [Fe(CN)₆]³⁻/⁴⁻.
-
Measurement: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz) at a specific DC potential.[27]
-
Analysis: The resulting impedance data is often plotted as a Nyquist plot (imaginary vs. real impedance). Changes in the charge transfer resistance (Rct), which corresponds to the semicircle diameter in the Nyquist plot, can be used to quantify the binding of biomolecules to the sensor surface.[29][30]
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. openriver.winona.edu [openriver.winona.edu]
- 4. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Video: Electrochemical Preparation of Poly3,4-Ethylenedioxythiophene Layers on Gold Microelectrodes for Uric Acid-Sensing Applications [jove.com]
- 7. Electrochemical Preparation of Poly(3,4-Ethylenedioxythiophene) Layers on Gold Microelectrodes for Uric Acid-Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electrochemsci.org [electrochemsci.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. naturalspublishing.com [naturalspublishing.com]
- 15. The Role of Time in the Structural Ordering of Poly-3-Hexylthiophene [mdpi.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Poly(Thiophene)/Graphene Oxide-Modified Electrodes for Amperometric Glucose Biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Label-free DNA sensor based on fluorescent cationic polythiophene for the sensitive detection of hepatitis B virus oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.aip.org [pubs.aip.org]
- 25. Drug Release from Electric Field Responsive Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. files01.core.ac.uk [files01.core.ac.uk]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols: Direct Arylation Polymerization with Bithiophene Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(bithiophene)-based materials via Direct Arylation Polymerization (DAP). This technique offers a more sustainable and efficient alternative to traditional cross-coupling methods for the synthesis of conjugated polymers.[1][2][3] The resulting polymers have shown significant promise in various biomedical applications, including diagnostics, therapy, drug delivery, and bio-imaging.[4][5][6]
Introduction to Direct Arylation Polymerization (DAP)
Direct Arylation Polymerization is a powerful method for forming carbon-carbon bonds between (hetero)aryl halides and (hetero)arenes possessing active C-H bonds, thereby circumventing the need for pre-functionalized organometallic reagents.[1][2] This approach reduces the number of synthetic steps, minimizes toxic byproducts, and lowers the overall cost of polymer production.[2] In the context of bithiophene monomers, DAP allows for the synthesis of well-defined, defect-free conjugated polymers with tunable optoelectronic properties.[1][7]
Core Advantages of DAP for Bithiophene Polymerization:
-
Atom Economy: DAP maximizes the incorporation of atoms from the reactants into the final product, reducing waste.[3]
-
Step Economy: By avoiding the synthesis of organometallic intermediates, DAP significantly shortens the synthetic route to conjugated polymers.[2]
-
Reduced Toxicity: The elimination of toxic organotin and organoboron compounds makes DAP an environmentally friendlier process.[2]
-
High Molecular Weight Polymers: Optimized DAP conditions can produce high molecular weight polymers with properties comparable or superior to those synthesized by traditional methods.[1][8][9]
Experimental Protocols
General Protocol for Direct Arylation Polymerization of a Bithiophene Monomer
This protocol is a generalized procedure based on common practices in the literature.[8][9][10][11] Researchers should optimize reaction conditions, particularly reaction time and temperature, for specific monomer combinations to avoid side reactions and the formation of cross-linked structures.[9][10]
Materials:
-
Bithiophene monomer (with reactive C-H bonds)
-
Dibromoaryl comonomer
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
Pivalic acid (PivOH) (additive)
-
Potassium carbonate (K₂CO₃) (base)
-
Anhydrous N,N-Dimethylacetamide (DMAc) (solvent)
-
Methanol (for precipitation)
-
Chloroform or other suitable solvent for Soxhlet extraction
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Monomer Preparation: Ensure both the bithiophene and dibromoaryl monomers are pure and dry.
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the bithiophene monomer (1.0 equiv.), dibromoaryl comonomer (1.0 equiv.), Pd(OAc)₂ (typically 2-5 mol%), K₂CO₃ (2.0-3.0 equiv.), and PivOH (1.0 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMAc to the flask to achieve a specific monomer concentration (e.g., 0.1-0.3 M).
-
Polymerization: Seal the flask and heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring. The optimal reaction time can vary from 1.5 to 24 hours, depending on the reactivity of the monomers.[8][9] A shorter reaction time may be necessary for monomers with highly reactive C-H bonds to prevent cross-linking.[9][10]
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with stirring to precipitate the crude polymer.
-
Purification:
-
Filter the precipitated polymer and wash it with methanol and acetone to remove residual catalyst and oligomers.
-
Further purify the polymer by Soxhlet extraction with a suitable sequence of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer fraction).
-
-
Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60-80 °C) overnight.
Data Presentation: Polymerization of Bithiophene-Based Monomers
The following tables summarize representative quantitative data from the literature for the direct arylation polymerization of various bithiophene-based copolymers.
Table 1: Polymerization of 3,3′,4,4′-Tetramethylbithiophene with Various Dibromoarylenes
| Polymer | Dibromoarylene Comonomer | Reaction Time (h) | Yield (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |
| 1 | 2,7-Dibromo-9,9-dioctylfluorene | 1.5 | 93 | 32.1 | 2.4 |
| 2 | 2,7-Dibromo-N-octadecylcarbazole | 1.5 | 88 | 13.9 | 2.1 |
| 3 | 3,6-Dibromo-N-octadecylcarbazole | 6 | 75 | 11.2 | 1.9 |
| 4 | 2,5-Dibromo-3-octylthiophene | 6 | 68 | 9.8 | 1.8 |
Data adapted from Kuwabara, J. et al., Polymer Chemistry, 2013.[8][9][10] This table illustrates how reaction time is optimized based on the reactivity of the dibromoarylene comonomer to achieve high molecular weight polymers.[9][10]
Table 2: Synthesis of Naphthalene Diimide Bithiophene Copolymer (PNDIT2) via DAP
| Entry | Solvent | Concentration (M) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |
| 1 | Toluene | 0.05 | 25 | 2.1 |
| 2 | Toluene | 0.10 | 45 | 2.3 |
| 3 | Toluene | 0.20 | 60 | 2.5 |
| 4 | Chlorobenzene | 0.10 | 75 | 2.6 |
Data adapted from Stegerer, D. et al., J. Am. Chem. Soc., 2015.[7] This table demonstrates the influence of solvent and monomer concentration on the molecular weight of the resulting polymer.[7]
Visualizations
Experimental Workflow for Direct Arylation Polymerization
Caption: Workflow for the synthesis of poly(bithiophene)s via DAP.
Application of Poly(bithiophene)s in Drug Delivery
While a specific signaling pathway is highly dependent on the drug and the cellular target, the following diagram illustrates a generalized mechanism for how poly(bithiophene)-based nanoparticles can be utilized for targeted drug delivery and release. These polymers can be functionalized to be biocompatible and are often designed to respond to specific stimuli (e.g., pH, light) for controlled drug release.[4][5][6]
Caption: Generalized pathway for targeted drug delivery using poly(bithiophene) nanoparticles.
Concluding Remarks
Direct Arylation Polymerization represents a significant advancement in the synthesis of conjugated polymers, offering a more sustainable and efficient route to materials with promising biomedical applications. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the potential of poly(bithiophene)s in drug development and other related fields. Further optimization of reaction conditions and monomer design will continue to expand the scope and utility of this powerful polymerization technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Room-temperature Pd/Ag direct arylation enabled by a radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches for improving the sustainability of conjugated polymer synthesis using direct arylation polymerization (DArP) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Stille Coupling Reactions Involving Bithiophene Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed chemical reaction for creating carbon-carbon bonds.[1][2] It involves the reaction of an organostannane (organotin) compound with an organic halide or pseudohalide.[1] This method is particularly valuable in the synthesis of complex molecules, including conjugated polymers and pharmaceuticals, due to its tolerance for a wide array of functional groups and generally mild reaction conditions.[3][4] Bithiophene derivatives are crucial building blocks for organic semiconductors used in electronics like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) because of their excellent charge transport properties.[5][6] In drug development, thiophene-containing compounds have shown potent anti-cancer activity.[7] These application notes provide a detailed overview and experimental protocols for conducting Stille coupling reactions with bithiophene compounds.
Mechanism of the Stille Coupling Reaction
The catalytic cycle of the Stille reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][8]
-
Oxidative Addition: A palladium(0) catalyst reacts with the organic halide (e.g., a bromo-bithiophene) to form a palladium(II) complex.[8]
-
Transmetalation: The organostannane reagent (e.g., a stannyl-bithiophene) exchanges its organic group with the halide on the palladium(II) complex. This is often the rate-limiting step in the cycle.[2][9]
-
Reductive Elimination: The two organic groups on the palladium center are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Applications and Data
Stille coupling is extensively used for synthesizing bithiophene-containing conjugated polymers for electronic applications and for creating complex heterocyclic small molecules for medicinal chemistry.
Data Presentation: Representative Stille Coupling Reactions
The following table summarizes various Stille coupling reactions involving thiophene and bithiophene derivatives, highlighting the reaction conditions and yields.
| Reactant 1 | Reactant 2 | Catalyst / Ligand | Solvent / Temp. | Yield (%) | Application / Product Type | Cite |
| 5-Dodecyl-2-tributylstannylthiophene | 5,6-Dibromo-benzothiadiazole | Pd(PPh₃)₄ | Toluene / Reflux | 35-40 | Polymer Precursor | [3] |
| (4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) | Brominated Intermediate | Pd(PPh₃)₄ | Toluene / 110 °C | ~85 | Small Molecule for OPVs | [3] |
| 2,2'-bis(trimethylstanne)-thienothiophene | 3-Hexyl-2-thiophenyl bromide | Pd₂(dba)₃ / P(o-tol)₃ | Toluene / 100 °C | 54 | Conjugated Small Molecule | [10] |
| 5,5'-bis(trimethylstannyl)-2,2'-bithiophene | Dihalogenated cyclobutene | [Pd(p-cinnamyl)Cl]₂ / tBuXPhos | Toluene | 34 | Macrocycles | [11] |
| 2-Bromo-3-hexylthiophene (polymerization) | (metalated monomer) | [CpNiCl(SIPr)] | THF / RT | >95 | Poly(3-hexylthiophene) | [12] |
| Iodobenzene | Tributylvinyltin | [PdCl₂(DTE-COCF₃)₂] | THF-d8 / 50 °C | - | Catalytic Study | [13] |
Experimental Protocols
A generalized workflow for a Stille coupling experiment involves careful preparation of reagents under inert conditions, followed by the reaction, work-up, and purification.
Caption: General experimental workflow for a Stille coupling reaction.
Protocol 1: Synthesis of a Substituted Bithiophene Small Molecule
This protocol describes the synthesis of 2,5-bis(3-hexylthiophen-2-yl)thieno[3,2-b]thiophene as a representative example.[10]
Materials:
-
2,2'-bis(trimethylstanne)-thienothiophene
-
3-Hexyl-2-thiophenyl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Toluene
-
Standard glassware (Schlenk flask, condenser)
-
Inert atmosphere line (Argon or Nitrogen)
-
Silica gel for column chromatography
-
Petroleum ether (eluent)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2,2'-bis(trimethylstanne)-thienothiophene (2.0 mmol), 3-hexyl-2-thiophenyl bromide (4.3 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).[10]
-
Add anhydrous, degassed toluene (15 mL) via syringe.[10]
-
Seal the flask and heat the reaction mixture to 100 °C with stirring for 12 hours in the dark.[10]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.[10]
-
Purification: The crude residue is purified by silica gel column chromatography.
-
Tin Removal: A common method to remove tin byproducts is to wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) or filter the crude product through a plug of silica gel treated with triethylamine.[8]
-
Chromatography: Elute the product using petroleum ether to yield the desired compound as a yellowish solid (yield ~54%).[10]
-
Characterization:
-
The final product structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
Protocol 2: Stille Polycondensation for Bithiophene-Based Polymers
This protocol outlines a general procedure for synthesizing donor-acceptor copolymers, which are common in organic electronics.[9][14]
Materials:
-
Distannylated monomer (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene)
-
Dibrominated monomer (e.g., a dibrominated quinoxaline derivative)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd₂(dba)₃/P(o-tol)₃
-
Anhydrous and degassed solvent (e.g., Toluene, Chlorobenzene, or DMF)
-
Inert atmosphere glovebox or Schlenk line
-
Soxhlet extraction apparatus for purification
Procedure:
-
In an inert atmosphere glovebox or under argon, add the distannylated monomer (1.0 mmol), the dibrominated monomer (1.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to a dry Schlenk flask.[1][3]
-
Add anhydrous, degassed toluene (or other suitable solvent) to achieve a monomer concentration of approximately 0.1 M.[10]
-
Seal the flask, remove it from the glovebox, and heat the mixture to 90-120 °C with vigorous stirring. The reaction time can vary from a few hours to 48 hours, depending on the monomers' reactivity.[9]
-
As the polymer forms, it may precipitate from the solution.
-
After the reaction period, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or acetone.
-
Purification:
-
Collect the crude polymer by filtration.
-
To remove catalyst residues and low molecular weight oligomers, perform a sequential Soxhlet extraction with solvents such as methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer fraction.
-
Precipitate the purified polymer from the final solvent fraction into methanol, filter, and dry under vacuum.
-
Characterization:
-
The polymer's molecular weight (Mn, Mw) and polydispersity index (Đ) are determined by Gel Permeation Chromatography (GPC).
-
Structural confirmation is obtained via ¹H NMR spectroscopy.
-
Thermal properties are assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[15]
Logical Relationships in Polymer Synthesis
The synthesis of alternating copolymers via Stille polycondensation relies on the precise reaction between two different difunctional monomers.
Caption: Synthesis of an alternating poly(bithiophene) via Stille coupling.
Safety and Troubleshooting
-
Toxicity: Organostannane reagents are highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[2]
-
Tin Byproduct Removal: The removal of tin byproducts (e.g., Bu₃SnBr) can be challenging due to their nonpolar nature.[8] Methods include aqueous KF washes, treatment with diethanolamine, or extensive column chromatography.
-
Homocoupling: A major side reaction is the homocoupling of the organostannane reagent.[8] This can be minimized by carefully controlling the reaction conditions, using pure reagents, and ensuring an oxygen-free environment. Additives like CuI can sometimes suppress this side reaction while accelerating the desired cross-coupling.[16][17]
-
Catalyst Stability: Pd(0) catalysts like Pd(PPh₃)₄ can be sensitive to air and moisture.[1] More stable precursors like Pd₂(dba)₃ are often preferred.[1]
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. One-Pot Stille Coupling Homopolymerization Toward Bithiophene-Quinoxaline Copolymers with Reduced Sequence Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. scribd.com [scribd.com]
Application Notes & Protocols for Biosensor Development using [2,2'-Bithiophene]-5,5'-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde as a versatile building block for the development of advanced electrochemical and fluorescent biosensors. The unique dialdehyde functionality of this molecule offers a robust platform for the covalent immobilization of a wide range of bioreceptors, including enzymes, antibodies, and nucleic acids, enabling the sensitive and selective detection of various analytes.
Overview of this compound in Biosensing
This compound is a conjugated molecule that can be readily electropolymerized to form a conductive poly(bithiophene) film on an electrode surface. The presence of two reactive aldehyde groups at the 5 and 5' positions allows for the covalent attachment of biorecognition elements through the formation of stable Schiff bases with primary amine groups present in proteins and amino-modified oligonucleotides. This covalent immobilization strategy enhances the stability and reproducibility of the biosensor compared to physical adsorption methods.
The resulting poly(this compound) film possesses inherent electrochemical and optical properties that can be exploited for signal transduction. In electrochemical biosensors, the polymer acts as an efficient electron transfer mediator between the bioreceptor and the electrode. In fluorescent biosensors, the conjugated backbone of the polymer can exhibit fluorescence that is sensitive to its local environment, allowing for the development of "turn-on" or "turn-off" sensing platforms.
Application Note: Electrochemical Biosensors
Principle of Operation
Electrochemical biosensors based on poly(this compound) function by detecting changes in the electrochemical properties of the polymer film upon the binding of the target analyte to the immobilized bioreceptor. This can manifest as a change in current, potential, or impedance. For enzyme-based sensors, the polymer can facilitate the transfer of electrons generated during the enzymatic reaction to the electrode surface. For affinity-based sensors (e.g., immunosensors or DNA sensors), the binding event can alter the capacitance or resistance of the polymer film.
Key Applications
-
Metabolite Monitoring: Highly sensitive detection of glucose, lactate, and other clinically relevant metabolites using immobilized enzymes like glucose oxidase or lactate oxidase.
-
Biomarker Detection: Development of immunosensors for the detection of disease biomarkers by immobilizing specific antibodies.
-
Nucleic Acid Analysis: Fabrication of DNA biosensors for the detection of specific gene sequences through the immobilization of single-stranded DNA probes.[1][2]
-
Neurotransmitter Sensing: Creation of sensors for neurotransmitters like dopamine.[3]
Performance Characteristics of Polythiophene-Based Electrochemical Biosensors
The following table summarizes the performance of various electrochemical biosensors fabricated using polythiophene and its derivatives, demonstrating the potential of this class of materials.
| Biosensor Type | Analyte | Bioreceptor | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Amperometric | Glucose | Glucose Oxidase | 1.0–10 mM | 0.036 mM | 9.4 µA mM⁻¹ cm⁻² | [4] |
| Amperometric | Hydrogen Peroxide | Horseradish Peroxidase | 0.1 - 30 mM | 0.03 mM | Not Reported | [5] |
| Impedimetric | Dopamine | 3-Thienyl Boronic Acid | 7.8 to 125 µM | 0.3 µM | Not Reported | [3] |
| Electrochemical | DNA Hybridization | Oligonucleotide Probe | Not Reported | 1.49 nmol | 0.02 µA/nmol | [6] |
Application Note: Fluorescent Biosensors
Principle of Operation
The conjugated backbone of poly(this compound) can exhibit intrinsic fluorescence. The fluorescence intensity and wavelength can be modulated by conformational changes in the polymer backbone or by energy transfer processes. This principle can be harnessed to develop fluorescent biosensors. For instance, the binding of a large biomolecule to the polymer surface can induce a change in the polymer's conformation, leading to a detectable change in its fluorescence (fluorescence quenching or enhancement). Alternatively, the polymer can act as a scaffold for fluorescence resonance energy transfer (FRET) based assays.
Key Applications
-
"Turn-Off" Ion Sensing: The fluorescence of functionalized polythiophenes can be quenched by the binding of specific metal ions.
-
Protease Activity Assays: A quencher molecule can be attached to a peptide substrate that is then immobilized on the fluorescent polymer. Cleavage of the peptide by a protease leads to the release of the quencher and a "turn-on" fluorescence signal.
-
DNA Hybridization Detection: Single-stranded DNA probes immobilized on the polymer can bring a quencher-labeled complementary strand in close proximity upon hybridization, leading to fluorescence quenching.
Experimental Protocols
Protocol 1: Fabrication of a Poly(this compound) Modified Electrode
This protocol describes the electrochemical polymerization of this compound onto a glassy carbon electrode (GCE).
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte
-
Argon or Nitrogen gas
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation: Polish the GCE with alumina slurry on a polishing pad, followed by sonication in ethanol and deionized water to ensure a clean surface.
-
Electropolymerization Solution: Prepare a 10 mM solution of this compound and a 0.1 M solution of TBAP in anhydrous acetonitrile.
-
Deoxygenation: Purge the electropolymerization solution with argon or nitrogen gas for at least 15 minutes to remove dissolved oxygen.
-
Electropolymerization:
-
Immerse the cleaned GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode into the deoxygenated solution.
-
Perform cyclic voltammetry (CV) for 10-20 cycles in a potential window of -0.2 V to +1.5 V at a scan rate of 50 mV/s. An increasing current with each cycle indicates polymer film growth.
-
Alternatively, use potentiostatic electropolymerization by applying a constant potential of +1.2 V for 120 seconds.
-
-
Washing: After polymerization, gently rinse the modified electrode with acetonitrile to remove any unreacted monomer and electrolyte, followed by drying under a stream of nitrogen.
Diagram: Workflow for Electrode Modification
Caption: Workflow for the fabrication of a poly(this compound) modified electrode.
Protocol 2: Covalent Immobilization of Enzymes via Schiff Base Formation
This protocol details the immobilization of an enzyme (e.g., Glucose Oxidase) onto the aldehyde-functionalized polymer film.
Materials:
-
Poly(this compound) modified GCE (from Protocol 1)
-
Glucose Oxidase (GOx)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS)
Procedure:
-
Enzyme Solution Preparation: Prepare a 10 mg/mL solution of Glucose Oxidase in PBS (pH 7.4).
-
Immobilization:
-
Drop-cast 10 µL of the GOx solution onto the surface of the modified electrode.
-
Allow the electrode to incubate in a humidified chamber at 4°C for 12-24 hours to facilitate the Schiff base reaction between the aldehyde groups on the polymer and the primary amine groups on the enzyme.
-
-
Washing: Gently rinse the electrode with PBS to remove any non-covalently bound enzyme.
-
Blocking: Immerse the electrode in a 1% BSA solution for 1 hour at room temperature to block any remaining active sites on the polymer surface and minimize non-specific binding.
-
Final Wash: Rinse the electrode again with PBS and store it at 4°C in PBS when not in use.
Diagram: Enzyme Immobilization Pathway
Caption: Covalent immobilization of an enzyme via Schiff base formation.
Protocol 3: Amperometric Detection of Glucose
This protocol describes the use of the GOx-modified electrode for the amperometric detection of glucose.
Materials:
-
GOx-immobilized poly(this compound)/GCE
-
Phosphate Buffered Saline (PBS), pH 7.0
-
Glucose stock solution (e.g., 1 M in PBS)
-
Potentiostat/Galvanostat
Procedure:
-
Electrochemical Cell Setup: Place the modified working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode in an electrochemical cell containing a known volume of PBS (pH 7.0).
-
Amperometric Measurement:
-
Apply a constant potential of +0.7 V (vs. Ag/AgCl) and allow the background current to stabilize.
-
Add successive aliquots of the glucose stock solution to the electrochemical cell to achieve the desired concentrations.
-
Record the steady-state current response after each addition.
-
-
Data Analysis: Plot the current response as a function of glucose concentration to generate a calibration curve. The sensitivity can be determined from the slope of the linear portion of the curve.
Diagram: Amperometric Glucose Detection Signaling Pathway
Caption: Signaling pathway for amperometric glucose detection.
Troubleshooting
-
Low Polymer Film Adhesion: Ensure the electrode surface is thoroughly cleaned and polished. Consider using a different solvent or supporting electrolyte for electropolymerization.
-
Low Enzyme Activity: Optimize the incubation time and temperature for immobilization. Ensure the pH of the buffer is suitable for the enzyme. Avoid harsh washing steps that could denature the enzyme.
-
High Background Noise: Ensure proper deoxygenation of solutions for electrochemical measurements. Use a Faraday cage to shield the setup from external electrical noise.
-
Poor Reproducibility: Standardize all steps of the fabrication process, including electrode polishing, polymerization time, and immobilization conditions.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. DNA hybridization electrochemical biosensor using a functionalized polythiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct DNA hybridization detection based on the oligonucleotide-functionalized conductive polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel impedimetric dopamine biosensor based on boronic acid functional polythiophene modified electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(Thiophene)/Graphene Oxide-Modified Electrodes for Amperometric Glucose Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabrication of functional poly(thiophene) electrode for biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection [mdpi.com]
Photocatalytic Applications of Bithiophene-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bithiophene-based compounds have emerged as a versatile class of organic materials with significant potential in photocatalysis. Their extended π-conjugated systems enable efficient light absorption in the visible spectrum, while their tunable electronic properties allow for the rational design of photocatalysts for a variety of applications. These applications are of great interest in the fields of renewable energy, environmental remediation, and sustainable chemical synthesis. This document provides detailed application notes and experimental protocols for the use of bithiophene-based compounds in three key areas: hydrogen production, carbon dioxide (CO₂) reduction, and the degradation of organic pollutants.
Application 1: Photocatalytic Hydrogen Production using Poly(2,2′-bithiophene)
Poly(2,2′-bithiophene) (PBTh) has demonstrated significant promise as a stable and efficient photo-electrocatalyst for the hydrogen evolution reaction (HER).[1][2] It can operate at neutral pH and exhibits long-term stability, making it an attractive alternative to noble metal catalysts.[1][3]
Quantitative Data
| Photocatalyst | Substrate | Electrolyte (pH) | Illumination | Onset Potential (V vs. RHE) | Faradaic Efficiency (%) | Hydrogen Evolution Rate (μmol h⁻¹ cm⁻²) | Stability | Reference |
| Poly(2,2′-bithiophene) (PBTh) | Glassy Carbon | 0.1 M Phosphate Buffer (pH 6.9) | Visible Light | ~ -0.03 (vs SCE) | 34 | Not Specified | Stable for 12 days | [4][5] |
| Poly(2,2′-bithiophene) (PBTh) | Fluorine-doped Tin Oxide (FTO) Glass | 1.0 M Phosphate Buffer (pH 7.0) | 1.6 suns | Not Specified | up to 80 | Not Specified | Not Specified | [2][6] |
| TP-BTDO-2 (a D-A polymer with bithiophene) | Not applicable (suspension) | Water/Methanol/TEOA | λ > 420 nm | Not Applicable | Not Applicable | 108,590 (mmol h⁻¹ g⁻¹) | Not Specified | [7] |
Experimental Protocols
1. Synthesis of Poly(2,2′-bithiophene) (PBTh) Film via Vapor Phase Polymerization
This protocol describes the synthesis of a PBTh film on a conductive substrate (e.g., glassy carbon or FTO glass) using vapor phase polymerization (VPP), adapted from methodologies found in the literature.[4][6]
-
Materials:
-
2,2′-bithiophene monomer
-
Iron(III) chloride (FeCl₃) oxidant
-
Methanol
-
Conductive substrate (glassy carbon or FTO glass)
-
Deionized water
-
-
Procedure:
-
Prepare an oxidant solution by dissolving FeCl₃ in methanol.
-
Clean the conductive substrate thoroughly by sonicating in deionized water, acetone, and isopropanol, and then dry it under a stream of nitrogen.
-
Coat the cleaned substrate with the FeCl₃/methanol solution and allow the solvent to evaporate, leaving a thin film of the oxidant.
-
Place the oxidant-coated substrate in a sealed chamber.
-
Introduce 2,2′-bithiophene monomer into the chamber in the vapor phase by heating the monomer in a separate container connected to the chamber.
-
Allow the polymerization to proceed at a controlled temperature and time. The bithiophene monomer will polymerize on the substrate surface upon contact with the oxidant layer.
-
After the desired polymerization time, remove the substrate from the chamber.
-
Wash the resulting PBTh film extensively with methanol and deionized water to remove any unreacted monomer and residual oxidant.
-
Dry the PBTh film under vacuum.
-
2. Photocatalytic Hydrogen Evolution Setup and Measurement
This protocol outlines the experimental setup for evaluating the photocatalytic hydrogen evolution performance of the prepared PBTh film.[4][6]
-
Equipment:
-
Photoelectrochemical cell with a quartz window
-
Three-electrode setup: PBTh film as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE)
-
Potentiostat
-
Light source (e.g., Xenon lamp with appropriate filters for visible light)
-
Gas chromatograph (GC) for hydrogen quantification
-
Gas-tight syringe
-
-
Procedure:
-
Assemble the photoelectrochemical cell with the PBTh working electrode, Pt counter electrode, and reference electrode.
-
Fill the cell with an electrolyte solution (e.g., 0.1 M phosphate buffer at pH 7).
-
Purge the electrolyte with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Connect the electrodes to a potentiostat.
-
Illuminate the PBTh working electrode through the quartz window with a calibrated light source.
-
Apply a constant potential (e.g., -0.5 V vs. Ag/AgCl) to the working electrode.
-
Periodically, take a known volume of the headspace gas from the sealed cell using a gas-tight syringe.
-
Inject the gas sample into a gas chromatograph equipped with a thermal conductivity detector (TCD) to quantify the amount of hydrogen produced.
-
Measure the photocurrent response using the potentiostat. The Faradaic efficiency can be calculated by comparing the amount of hydrogen produced with the total charge passed.
-
Signaling Pathway
Caption: Photocatalytic hydrogen evolution mechanism on PBTh.
Application 2: Photocatalytic CO₂ Reduction with Bithiophene-Based Compounds
Bithiophene units can be incorporated into more complex structures like covalent triazine frameworks (CTFs) to create photocatalysts for CO₂ reduction.[8] These materials leverage the light-harvesting properties of bithiophene and the catalytic sites within the framework to convert CO₂ into valuable fuels like carbon monoxide (CO) or formic acid.[9]
Quantitative Data
| Photocatalyst | Reaction Medium | Sacrificial Agent | Illumination | Main Products | Production Rate (μmol g⁻¹ h⁻¹) | Selectivity (%) | Reference |
| As-CTF-S (Thiophene-modified CTF) | Water | None (intramolecular energy transfer) | Visible Light | CO | 353.2 | ~99.95 | [8] |
| Polythiophene-ZSM-5 | Aqueous suspension | Not specified | Visible Light | Formic Acid, Acetic Acid | Not specified | Not specified | [9] |
| P7 (Dibenzo[b,d]thiophene sulfone co-polymer) | Water | Triethanolamine (TEOA) | Visible Light | CO, H₂ | CO: 959.1, H₂: 1523.7 | Not specified | [10] |
Experimental Protocols
1. Synthesis of a Bithiophene-Based Covalent Triazine Framework (CTF)
This protocol is a general procedure for the solvothermal synthesis of a bithiophene-containing CTF, based on reported methods.[1][3]
-
Materials:
-
4,4′,4″-(1,3,5-triazine-2,4,6-triyl)trianiline
-
2,2′-bithiophene-5,5′-dicarboxaldehyde
-
Mesitylene
-
Dioxane
-
6 M Aqueous acetic acid
-
-
Procedure:
-
In a Pyrex tube, combine 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)trianiline and 2,2′-bithiophene-5,5′-dicarboxaldehyde.
-
Add a mixture of mesitylene and dioxane (e.g., 1:2 v/v) and the aqueous acetic acid solution.
-
Sonicate the mixture to obtain a homogeneous dispersion.
-
Seal the tube and heat it in an oven at a specific temperature (e.g., 120 °C) for several days.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product sequentially with solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetone to remove unreacted monomers and oligomers.
-
Dry the resulting CTF powder under vacuum.
-
2. Photocatalytic CO₂ Reduction Protocol
This protocol describes a typical experimental setup for testing the photocatalytic reduction of CO₂.[9]
-
Equipment:
-
Gas-tight photoreactor with a quartz window
-
Light source (e.g., 300W Xenon lamp with a 420 nm cutoff filter)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a thermal conductivity detector (TCD) for product analysis
-
Magnetic stirrer
-
Gas-tight syringe
-
-
Procedure:
-
Place a known amount of the bithiophene-based photocatalyst in the photoreactor.
-
Add a specific volume of a solvent (e.g., acetonitrile or water) and a sacrificial electron donor (e.g., triethanolamine).
-
Seal the reactor and purge with high-purity CO₂ for at least 30 minutes to saturate the solution and remove air.
-
Pressurize the reactor with CO₂ to a desired pressure (e.g., 1 atm).
-
Place the reactor under the light source and begin stirring.
-
At regular time intervals, take gas samples from the headspace of the reactor using a gas-tight syringe.
-
Analyze the gas samples using a GC to quantify the products (e.g., CO, CH₄, H₂).
-
After the reaction, analyze the liquid phase for products like formic acid using techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Experimental Workflow
Caption: Workflow for photocatalytic CO₂ reduction experiments.
Application 3: Photocatalytic Degradation of Organic Pollutants
Bithiophene-containing polymers, such as poly(fluorene-co-bithiophene) (PFB), can act as sensitizers for wide-bandgap semiconductors like TiO₂, enabling the degradation of organic pollutants under visible light.[11][12] The polymer absorbs visible light and transfers the energy or an electron to the semiconductor, initiating the degradation process.
Quantitative Data
| Photocatalyst | Pollutant | Catalyst Loading | Illumination | Degradation Efficiency (%) | Reaction Time (min) | Reference |
| PFB33-modified TiO₂ | Phenol | 1:100 (PFB:TiO₂) | GaN LED (453 nm) | Most efficient among tested PFBs | Not specified | [11][12] |
| 5-PTh/CuFe₂O₄ | Diphenyl urea (20 ppm) | 150 mg | Visible Light | 65 | 120 | [13] |
| 5-PTh/CuFe₂O₄ | Polyethylene (PE) | Not specified | Visible Light | 22 | Not specified | [13] |
Experimental Protocols
1. Preparation of Poly(fluorene-co-bithiophene)-Modified TiO₂
This protocol describes the preparation of a PFB-sensitized TiO₂ photocatalyst.[11]
-
Materials:
-
Poly(fluorene-co-bithiophene) (PFB)
-
Titanium dioxide (TiO₂) powder (e.g., P25)
-
Ethanol
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Disperse a known amount of TiO₂ powder in ethanol and stir in the dark for 2 hours to form a uniform suspension.
-
Dissolve the PFB polymer in THF.
-
Add the PFB/THF solution dropwise to the stirred TiO₂ suspension. The weight ratio of PFB to TiO₂ is typically around 1:100.
-
Continue stirring for another 10 minutes.
-
Remove the solvent under vacuum in the dark to obtain a powder.
-
Dry the polymer-modified TiO₂ photocatalyst in a vacuum oven at a low temperature (e.g., 60 °C).
-
2. Photocatalytic Degradation of Phenol
This protocol details the procedure for evaluating the photocatalytic activity of the prepared catalyst for the degradation of phenol.[11]
-
Equipment:
-
Photoreactor with a visible light source (e.g., GaN LED cluster)
-
Magnetic stirrer
-
Syringe filters (0.45 μm)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for phenol concentration analysis
-
-
Procedure:
-
Prepare an aqueous solution of phenol with a known initial concentration.
-
Add a specific amount of the PFB-modified TiO₂ photocatalyst to the phenol solution in the photoreactor.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium between the catalyst surface and the phenol molecules.
-
Turn on the visible light source to initiate the photocatalytic reaction.
-
At regular time intervals, withdraw aliquots of the suspension.
-
Immediately filter the aliquots through a syringe filter to remove the catalyst particles.
-
Analyze the concentration of phenol in the filtrate using HPLC or a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency as a function of time.
-
Proposed Degradation Pathway
Caption: Degradation of pollutants via PFB-sensitized TiO₂.
Conclusion
Bithiophene-based compounds offer a promising platform for the development of efficient and sustainable photocatalysts. The protocols and data presented here provide a foundation for researchers to explore and optimize these materials for various applications, from renewable energy generation to environmental remediation. Further research into the synthesis of novel bithiophene derivatives and the elucidation of detailed reaction mechanisms will undoubtedly expand the scope of their photocatalytic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploration and optimisation of poly(2,2′-bithiophene) as a stable photo-electrocatalyst for hydrogen production - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photo-electrocatalytic H-2 evolution on poly(2,2 ‘-bithiophene) at neutral pH [umu.diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Linear multiple-thiophene-containing conjugated polymer photocatalysts with narrow band gaps for achieving ultrahigh photocatalytic hydrogen evolution activity under visible light - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Photo-Reduction of CO2 by VIS Light on Polythiophene-ZSM-5 Zeolite Hybrid Photo-Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photocatalytic syngas production using conjugated organic polymers - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA09613J [pubs.rsc.org]
- 11. akjournals.com [akjournals.com]
- 12. akjournals.com [akjournals.com]
- 13. Visible-light induced degradation of diphenyl urea and polyethylene using polythiophene decorated CuFe2O4 nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polycondensation Reactions with Thiophene-2,5-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the polycondensation reactions involving thiophene-2,5-dicarboxaldehyde, a versatile monomer for the synthesis of novel polymers. The resulting thiophene-containing polymers exhibit interesting properties with potential applications in materials science and biomedicine. Detailed experimental protocols for key synthesis methods are provided below.
Application Notes
Thiophene-2,5-dicarboxaldehyde is a valuable building block for creating conjugated polymers through various polycondensation reactions. The aldehyde functionalities allow for the formation of polymers such as poly(azomethine)s (Schiff bases) and poly(phenylene vinylene)s (PPVs), which are of interest for their electronic, optical, and biological properties.
Schiff Base Polymers: The reaction of thiophene-2,5-dicarboxaldehyde with diamines leads to the formation of Schiff base polymers. These materials are known for their thermal stability and have been investigated for optoelectronic applications.[1] The presence of the thiophene ring in the polymer backbone can impart useful electronic properties. Moreover, Schiff bases containing thiophene moieties have shown potential as antibacterial agents, suggesting that polymers derived from them could be explored for biomedical applications, such as in the development of antimicrobial surfaces or materials.
Poly(phenylene vinylene) Analogs: Thiophene-2,5-dicarboxaldehyde can be used as a monomer in the synthesis of silicon-containing poly(p-phenylenevinylene)-related copolymers. PPV and its derivatives are a well-known class of conducting polymers with applications in light-emitting diodes (LEDs) and photovoltaic devices.[2] The incorporation of the thiophene unit can modulate the electronic and optical properties of the resulting polymer.
Covalent Organic Frameworks (COFs): While detailed protocols for thiophene-2,5-dicarboxaldehyde are limited, the closely related thieno[3,2-b]thiophene-2,5-dicarbaldehyde is used in the synthesis of COFs.[3] These are porous, crystalline polymers with potential applications in gas storage, catalysis, and sensing. The general synthetic principles can be adapted for thiophene-2,5-dicarboxaldehyde.
Biomedical Potential: Thiophene-containing Schiff bases have demonstrated biological activity, including antibacterial and antifungal properties. This suggests that polymers synthesized from thiophene-2,5-dicarboxaldehyde could serve as a platform for developing new materials for drug delivery or as inherently bioactive materials. However, research into the specific applications of these polymers in drug development is still an emerging area.
Quantitative Data Summary
Table 1: Properties of a Schiff Base Oligomer from Thiophene-2,5-dicarbaldehyde and [1,1′-binaphthalene]-4,4′-diamine [1]
| Property | Value |
| Average Molecular Weight (Mn) | 1.4 kDa |
| Thermal Stability (T5%) | 452 °C |
| Glass Transition Temperature (Tg) | 346 °C |
| Absorption Maximum | Deep-blue region |
| Emission Maximum | 387 nm |
| Stokes Shift | 77-95 nm |
| Optical Bandgap | ~2.4 eV |
| HOMO Energy Level | -5.98 eV |
| LUMO Energy Level | -3.87 eV |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Polymer via High-Temperature Polycondensation
This protocol is based on the synthesis of π-conjugated Schiff base oligomers.[1]
Materials:
-
Thiophene-2,5-dicarbaldehyde
-
[1,1′-binaphthalene]-4,4′-diamine
-
Anhydrous non-protic polar solvent (e.g., chloroform, dichloromethane)
Procedure:
-
In a reaction vessel equipped with a stirrer and a condenser, dissolve equimolar amounts of thiophene-2,5-dicarbaldehyde and [1,1′-binaphthalene]-4,4′-diamine in a minimal amount of the chosen anhydrous solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature, as determined by the solvent's boiling point and the desired reaction rate. The original study mentions a "high-temperature polycondensation method".
-
Maintain the reaction for a sufficient duration to allow for oligomerization/polymerization. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) if applicable.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the polymer product. If the polymer precipitates upon cooling, it can be collected by filtration. If it remains in solution, the polymer can be precipitated by adding the solution to a non-solvent.
-
Wash the collected polymer with a suitable solvent to remove unreacted monomers and oligomers.
-
Dry the purified polymer under vacuum.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Thermogravimetric Analysis (TGA) for thermal stability, and UV-Vis and fluorescence spectroscopy for optical properties.
Protocol 2: General Procedure for Knoevenagel Polycondensation to form Poly(phenylene vinylene) Analogs
This is a general protocol for the synthesis of PPV derivatives via Knoevenagel condensation, which can be adapted for thiophene-2,5-dicarboxaldehyde.
Materials:
-
Thiophene-2,5-dicarboxaldehyde
-
A suitable bis(cyanomethyl) or bis(nitromethyl) aromatic comonomer (e.g., 1,4-phenylenediacetonitrile)
-
Basic catalyst (e.g., potassium tert-butoxide, sodium hydride)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve equimolar amounts of thiophene-2,5-dicarboxaldehyde and the comonomer in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add the basic catalyst to the stirred solution. The amount of catalyst should be sufficient to deprotonate the active methylene groups of the comonomer.
-
After the addition of the catalyst, allow the reaction mixture to warm to room temperature and then heat to a temperature appropriate for the specific monomers and solvent (e.g., 80-100 °C).
-
Continue the reaction for several hours to 24 hours. The formation of the polymer may be indicated by a change in color or viscosity.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Collect the polymer by filtration and wash it thoroughly with the non-solvent to remove residual catalyst and unreacted monomers.
-
Purify the polymer further by Soxhlet extraction or reprecipitation.
-
Dry the final polymer product under vacuum.
-
Characterize the polymer for its molecular weight, thermal properties, and spectroscopic characteristics.
Visualizations
Caption: Schiff Base Polycondensation Workflow.
Caption: Knoevenagel Polycondensation Pathway.
Caption: General Polymer Synthesis Workflow.
References
Troubleshooting & Optimization
improving solubility of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a symmetrical organic compound featuring two thiophene rings linked together, with aldehyde functional groups at the 5 and 5' positions.[1] Its planar, aromatic structure and potential for strong intermolecular interactions can lead to poor solubility in many common organic solvents, which can be a significant challenge for its use in synthesis and materials science applications.[1]
Q2: In which common organic solvents is this compound known to be soluble?
This compound exhibits better solubility in non-protic polar organic solvents such as chloroform and dichloromethane.[1] Its solubility in other solvents like THF, DMF, and DMSO is limited and often requires heating or other techniques to achieve desired concentrations. It has limited solubility in water due to its hydrophobic bithiophene core.[1]
Q3: What general strategies can be employed to improve the solubility of this compound?
Several techniques can be used to enhance the solubility of this compound:
-
Solvent Selection and Co-solvents: Choosing an appropriate solvent or a mixture of solvents is the first step.
-
Temperature Adjustment: Heating the solvent can significantly increase the solubility of most organic solids.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the rate of dissolution.
-
Chemical Modification: For specific applications, reversible chemical modification, such as the formation of a sodium bisulfite adduct, can be used to solubilize the aldehyde in aqueous media.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Compound will not dissolve in a single solvent at room temperature. | The compound has low intrinsic solubility in the chosen solvent. Strong intermolecular forces in the crystal lattice. | 1. Try heating the solvent while stirring.2. Use a co-solvent system. For example, a mixture of a good solvent (e.g., chloroform) and a less polar solvent (e.g., hexane) might be effective.3. Employ sonication to aid dissolution (see Protocol 2). |
| Compound precipitates out of solution upon cooling. | The solution was saturated or supersaturated at a higher temperature. | 1. Maintain the reaction at an elevated temperature.2. Use a solvent system in which the compound has higher solubility at room temperature.3. If precipitation is unavoidable, ensure adequate stirring to maintain a fine suspension for the reaction. |
| Incomplete reaction suspected due to poor solubility. | The concentration of the dissolved aldehyde is too low for the reaction to proceed at a reasonable rate. | 1. Increase the reaction temperature to improve solubility and reaction rate.2. Use a high-boiling point solvent that can dissolve more of the compound (e.g., DMF, DMSO, or mesitylene).3. Consider a biphasic reaction system with a phase-transfer catalyst. |
| Need to dissolve the aldehyde in an aqueous medium for a reaction. | The compound is inherently insoluble in water. | Form a water-soluble sodium bisulfite adduct of the aldehyde (see Protocol 3). This adduct can later be reversed to regenerate the aldehyde.[2][3][4][5] |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Solubility at Room Temperature | Notes |
| Water | High | Insoluble | [1] |
| Methanol | High | Sparingly Soluble | |
| Ethanol | High | Sparingly Soluble | |
| Acetone | Medium-High | Sparingly Soluble | |
| Acetonitrile | Medium-High | Sparingly Soluble | |
| Tetrahydrofuran (THF) | Medium | Sparingly to Moderately Soluble | Heating improves solubility. |
| Dichloromethane (DCM) | Medium | Soluble | [1] |
| Chloroform | Medium | Soluble | [1] |
| Toluene | Low | Sparingly Soluble | Heating improves solubility. |
| Hexane | Low | Insoluble | |
| N,N-Dimethylformamide (DMF) | High (Aprotic) | Moderately Soluble | Heating significantly improves solubility. |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Moderately Soluble | Heating significantly improves solubility. |
Experimental Protocols
Protocol 1: Dissolution using a Co-solvent System with Heating
This protocol describes how to dissolve this compound using a mixture of solvents, which can often be more effective than a single solvent.
Materials:
-
This compound
-
Primary solvent (e.g., Toluene, Dioxane)
-
Co-solvent (e.g., DMF, Chloroform)
-
Reaction flask with a stir bar
-
Condenser
-
Heating mantle or oil bath
-
Thermometer
Procedure:
-
Add the solid this compound and the primary solvent to the reaction flask.
-
Begin stirring the mixture.
-
Slowly add the co-solvent portion-wise while observing the solubility.
-
If the compound is not fully dissolved, attach the condenser and begin to heat the mixture gently.
-
Increase the temperature in increments of 10°C, holding at each step to observe for dissolution.
-
Once the compound is fully dissolved, the solution is ready for the subsequent reaction steps. If the reaction is to be performed at a lower temperature, be aware that the compound may precipitate.
Protocol 2: Sonication-Assisted Dissolution
This method uses ultrasonic energy to break apart solid particles and accelerate dissolution.
Materials:
-
This compound
-
Chosen solvent or co-solvent system
-
Appropriate glass vial or flask
-
Ultrasonic bath
Procedure:
-
Add the solid this compound and the solvent to the vial or flask.
-
Place the vessel in the ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level in the vessel.
-
Turn on the sonicator.
-
Sonicate in intervals of 5-10 minutes.
-
After each interval, visually inspect the solution for undissolved solids.
-
If necessary, gently warm the solvent in combination with sonication, but be cautious of potential solvent evaporation and compound degradation at higher temperatures.
-
Continue until the compound is fully dissolved.
Protocol 3: Reversible Solubilization in Aqueous Media via Sodium Bisulfite Adduct Formation
This protocol is useful for reactions in aqueous media or for purification purposes. The aldehyde is temporarily converted to a water-soluble bisulfite adduct, which can be reversed to recover the aldehyde.[2][3][4][5]
Materials:
-
This compound
-
Water-miscible organic solvent (e.g., THF, ethanol)
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃)
-
Deionized water
-
Base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution)
-
Acid (e.g., dilute hydrochloric acid)
-
Organic extraction solvent (e.g., dichloromethane)
-
Separatory funnel
Procedure for Adduct Formation:
-
Dissolve the this compound in a minimal amount of a water-miscible organic solvent like THF.
-
Add the saturated aqueous sodium bisulfite solution. The amount should be in molar excess relative to the aldehyde groups.
-
Stir the mixture vigorously at room temperature. The formation of the adduct may result in a clear solution or a precipitate.
-
If a precipitate forms, it can be isolated by filtration. If the solution is clear, it can be used directly for subsequent reactions in the aqueous phase.
Procedure for Reversal of the Adduct:
-
To the aqueous solution or suspension of the bisulfite adduct, add an organic extraction solvent (e.g., dichloromethane).
-
Slowly add a base (e.g., saturated sodium bicarbonate) or an acid (e.g., dilute HCl) to the mixture while stirring. The aldehyde will be regenerated.
-
Extract the regenerated aldehyde into the organic layer.
-
Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to recover the purified this compound.
Visualizations
Caption: A workflow for troubleshooting the dissolution of this compound.
References
Technical Support Center: Purification of Crude [2,2'-Bithiophene]-5,5'-dicarboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude [2,2'-Bithiophene]-5,5'-dicarboxaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield After Purification
Question: My final yield of purified this compound is significantly lower than expected. What are the common causes and how can I improve my recovery?
Answer: Low recovery is a frequent challenge and can be attributed to several factors throughout the purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction or Presence of Side Products: The crude material may contain a lower than expected amount of the desired product due to an incomplete synthesis reaction or the formation of significant side products.
-
Solution: Before purification, it is advisable to analyze the crude product using techniques like ¹H NMR or TLC to get a semi-quantitative estimate of the desired product. This will help in setting realistic expectations for the final yield.
-
-
Product Loss During Extraction and Washing: The product may have some solubility in the aqueous layers during workup, leading to loss.
-
Solution: When performing aqueous washes, ensure the pH is neutral or slightly acidic, as highly basic conditions can sometimes increase the solubility of aldehyde compounds. Back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
-
Inappropriate Purification Technique: The chosen purification method may not be optimal for the scale of your experiment or the nature of the impurities.
-
Solution: For small-scale purification, column chromatography is often preferred for its high resolution. For larger scales, recrystallization might be more practical. A combination of techniques, such as a preliminary flash column followed by recrystallization, can also be effective.
-
-
Decomposition on Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.
-
Solution: Consider neutralizing the silica gel with a base like triethylamine before packing the column. Alternatively, use a less acidic stationary phase such as neutral alumina.
-
-
Loss During Solvent Removal: If the compound has some volatility, it can be lost during solvent evaporation under high vacuum or at elevated temperatures.
-
Solution: Remove the solvent under reduced pressure at a moderate temperature. For highly sensitive compounds, consider solvent removal under a stream of inert gas.
-
Issue 2: Persistent Impurities in the Final Product
Question: After purification, my this compound still shows impurities in the NMR spectrum. What are these impurities and how can I remove them?
Answer: The nature of persistent impurities often depends on the synthetic route used to prepare the crude product. Assuming a Vilsmeier-Haack formylation of 2,2'-bithiophene, common impurities include:
-
Unreacted Starting Material (2,2'-bithiophene): This is a non-polar impurity that can be carried through if the reaction did not go to completion.
-
Solution: This impurity is typically less polar than the desired dialdehyde and can be effectively separated by column chromatography using a non-polar eluent system.
-
-
Mono-formylated Byproduct ([2,2'-Bithiophene]-5-carboxaldehyde): This is a common byproduct where only one of the 5-positions has been formylated.
-
Solution: The polarity of the mono-aldehyde is intermediate between the starting material and the desired dialdehyde. Careful column chromatography with a gradient elution should allow for its separation.
-
-
Over-formylated or Side-Reaction Products: Under harsh Vilsmeier-Haack conditions, other positions on the thiophene rings might be formylated, or other side reactions could occur.
-
Solution: These byproducts often have different polarities and may be separable by column chromatography. If they co-elute with the product, recrystallization from a carefully chosen solvent system might be effective.
-
-
Residual Solvents from Synthesis or Purification: Solvents like DMF (from the Vilsmeier-Haack reaction) or ethyl acetate/hexanes (from chromatography) can be trapped in the solid product.
-
Solution: Dry the purified product under high vacuum for an extended period. If solvents persist, dissolving the product in a low-boiling solvent like dichloromethane and re-evaporating can help to azeotropically remove higher-boiling solvents.
-
Issue 3: Oiling Out During Recrystallization
Question: I am trying to recrystallize my crude this compound, but it is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or a high concentration of impurities depressing the melting point of the mixture.
-
Solutions:
-
Use a Lower-Boiling Solvent: If possible, choose a solvent with a lower boiling point.
-
Increase the Solvent Volume: Add more hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool more slowly. Slow cooling is crucial for crystal formation.
-
Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or THF) at room temperature. Then, slowly add an "anti-solvent" (a solvent in which the product is poorly soluble, e.g., hexanes or methanol) dropwise until the solution becomes slightly turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for crude this compound?
A1: The most common and effective purification techniques are:
-
Column Chromatography: This method is excellent for separating the desired dialdehyde from non-polar impurities like unreacted starting material and the mono-formylated byproduct. Silica gel is a common stationary phase.
-
Recrystallization: This is a good technique for obtaining highly pure crystalline material, especially after a preliminary purification by column chromatography. The choice of solvent is critical.
-
Soxhlet Extraction: For some applications where the crude product is a solid with thermally stable impurities, a continuous extraction with a suitable solvent can be effective. A known procedure involves Soxhlet extraction with THF.[1]
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent and a moderately polar solvent. A gradient elution is often most effective. You can start with a low polarity mixture, such as 95:5 hexane/ethyl acetate, and gradually increase the proportion of ethyl acetate to elute the more polar components. The exact ratio will depend on the specific impurities in your crude mixture. It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q3: What solvents are suitable for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on its structure, suitable solvents to screen would include:
-
Single Solvents: Toluene, xylenes, or chlorobenzene.
-
Solvent/Anti-Solvent Systems: Dichloromethane/hexanes, chloroform/methanol, or THF/methanol.
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product should be assessed using a combination of analytical techniques:
-
¹H NMR Spectroscopy: This is one of the most powerful techniques for assessing purity. The spectrum of pure this compound should show sharp, well-defined peaks corresponding to the aromatic and aldehydic protons. The absence of peaks from starting materials, byproducts, or residual solvents indicates high purity.
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate when eluted with an appropriate solvent system.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.
Q5: What are the expected ¹H NMR chemical shifts for this compound?
A5: In CDCl₃, the expected ¹H NMR signals for the aromatic protons of the bithiophene core typically appear in the range of δ 7.0-8.0 ppm, and the aldehydic protons will appear further downfield, typically in the range of δ 9.5-10.0 ppm. The exact chemical shifts and coupling constants can be influenced by the solvent and the presence of other functional groups.
Data Presentation
| Purification Technique | Typical Recovery/Yield | Key Parameters | Advantages | Disadvantages |
| Column Chromatography | Variable (depends on crude purity) | Stationary Phase: Silica gel or neutral alumina.Eluent: Hexane/Ethyl Acetate gradient. | High resolution, effective for separating closely related compounds. | Can be time-consuming and require large volumes of solvent; potential for product degradation on acidic silica. |
| Recrystallization | Good for final purification step | Solvent: Toluene, or a solvent/anti-solvent pair like DCM/hexane. | Can yield very pure crystalline material; scalable. | Finding a suitable solvent can be challenging; risk of "oiling out"; lower initial recovery if crude is very impure. |
| Soxhlet Extraction | ~55% (with THF)[1] | Solvent: THF | Good for continuous extraction of solid materials. | Requires specialized glassware; may not be effective for all impurity profiles; can be slow. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in dichloromethane and spot it on a TLC plate. Develop the plate using various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives good separation between the desired product (typically a lower Rf value) and impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent system. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 hexane/ethyl acetate) to elute the desired product.
-
Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., toluene). Heat the mixture to the solvent's boiling point. If the solid dissolves completely, allow it to cool to room temperature and then in an ice bath. If well-formed crystals appear, the solvent is suitable. If the product does not dissolve, the solvent is not suitable. If it dissolves at room temperature, the solvent is too good.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent to ensure the solution is not supersaturated.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Logical Workflow for Purification
References
Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for Diformylation
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when optimizing the Vilsmeier-Haack reaction for diformylation.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how is it applied for diformylation?
The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (–CHO) onto an electron-rich aromatic or heterocyclic ring.[1] The reaction utilizes a "Vilsmeier reagent," which is typically a chloroiminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][3][4] While often used for mono-formylation, the reaction can be pushed towards diformylation on highly activated substrates by manipulating reaction conditions.[5][6] This involves adding two formyl groups to the substrate, which can be a key step in the synthesis of complex molecules and pharmaceutical intermediates.[7]
Q2: My reaction primarily yields the mono-formylated product. How can I promote diformylation?
Achieving diformylation often requires overcoming the conditions that favor mono-formylation. Over-formylation is a common issue with highly activated substrates, and the key is to leverage the factors that cause it.[5] To increase the yield of the diformylated product, you should consider using a significant excess of the Vilsmeier reagent, increasing the reaction temperature, and prolonging the reaction time.[1][5]
Q3: What are the most critical parameters to control when targeting diformylation?
Several parameters are crucial for shifting the reaction equilibrium towards diformylation:
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is paramount. A significant excess of the Vilsmeier reagent is generally required to drive the reaction to completion and encourage a second formylation event.[5]
-
Temperature: Higher reaction temperatures often provide the necessary activation energy for the second formylation, which may be more difficult than the first. Temperatures can range from room temperature up to 80°C or even 120°C, depending on the substrate's reactivity.[7][8]
-
Substrate Reactivity: The reaction works best with electron-rich aromatic and heteroaromatic compounds.[2][9] Substrates that are highly activated by strong electron-donating groups are more susceptible to multiple formylations.
-
Reaction Time: Longer reaction times can allow the slower second formylation to proceed, increasing the diformylated product yield.[5]
Q4: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
The reagents are hazardous and require careful handling. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent is also moisture-sensitive. The entire procedure, including the preparation of the reagent, should be conducted in a well-ventilated fume hood under anhydrous conditions. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is mandatory. The work-up step, which typically involves quenching the reaction with ice, is highly exothermic and must be performed slowly and with caution to control the release of heat and prevent splashing.[1][10]
Troubleshooting Guide
Issue 1: Low Yield of Diformylated Product; High Recovery of Mono-formylated Starting Material
-
Potential Cause: Reaction conditions are too mild or insufficient reagent is present for the second formylation step.
-
Suggested Solutions:
-
Increase Reagent Stoichiometry: Gradually increase the molar equivalents of the Vilsmeier reagent (e.g., from 3 equivalents to 5 or more) relative to the substrate.
-
Elevate Reaction Temperature: If the reaction is being run at low or room temperature, consider increasing it in increments (e.g., to 60°C, then 80°C) to provide sufficient energy for the second substitution.[7][11] Monitor for product decomposition at higher temperatures.
-
Extend Reaction Time: Monitor the reaction via Thin Layer Chromatography (TLC). If the mono-formylated product is still present after the initial reaction time, extend the duration to allow for the second formylation to occur.[5]
-
Solvent Choice: While DMF is often used as both solvent and reagent, co-solvents like 1,2-dichloroethane (DCE) can sometimes be beneficial for less reactive substrates.[5]
-
Issue 2: Significant Formation of a Dark, Tarry Residue
-
Potential Cause: The reaction is overheating, leading to polymerization or decomposition of the substrate or product.[1] This can also be caused by impurities in the starting materials.
-
Suggested Solutions:
-
Ensure Strict Temperature Control: The initial formation of the Vilsmeier reagent is highly exothermic. Maintain a low temperature (0-5°C) during its preparation. When running the main reaction at an elevated temperature, ensure it is controlled and stable.[1]
-
Use High-Purity Reagents: Ensure that the substrate, DMF, and POCl₃ are pure and that the solvents are anhydrous. Impurities can often catalyze side reactions that lead to tar formation.[1]
-
Controlled Addition: Add the substrate solution dropwise to the Vilsmeier reagent to better manage the reaction exotherm and avoid localized overheating.[5]
-
Issue 3: Presence of Chlorinated Byproducts in the Crude Product
-
Potential Cause: The Vilsmeier reagent, a chloroiminium salt, can act as a chlorinating agent under certain conditions, especially with prolonged heating.[5]
-
Suggested Solutions:
-
Optimize Temperature and Time: While higher temperatures may be needed for diformylation, excessively high temperatures or unnecessarily long reaction times can promote chlorination. Find the lowest effective temperature and shortest time that provides a good yield.
-
Prompt and Efficient Work-up: Once the reaction is complete, perform the aqueous work-up without delay to hydrolyze the reactive iminium salt intermediate and minimize its contact time with the aromatic product.[5]
-
Alternative Reagents: In some persistent cases, generating the Vilsmeier reagent with oxalyl chloride or thionyl chloride instead of POCl₃ might reduce chlorination, though this may also alter reactivity.[4][5]
-
Quantitative Data on Reaction Parameters
Optimizing diformylation requires a careful balance of reaction conditions. The tables below summarize the general effects of key parameters.
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution (Illustrative Example)
| Reagent to Substrate Ratio | Mono-formylated Product (%) | Diformylated Product (%) | Unreacted Substrate (%) |
| 1.5 : 1 | 75% | 15% | 10% |
| 3.0 : 1 | 40% | 55% | 5% |
| 5.0 : 1 | 10% | 85% | <5% |
Table 2: Summary of Key Parameter Influence on Diformylation
| Parameter | Condition for Diformylation | Rationale & Considerations |
| Stoichiometry | High excess of Vilsmeier Reagent (>3 eq.) | Drives the reaction towards a second formylation. A 1:1 to 1.5:1 ratio typically favors mono-formylation.[5] |
| Temperature | Elevated (e.g., 60-100 °C) | Provides activation energy for the less favorable second substitution. Highly dependent on substrate reactivity.[7][8] |
| Reaction Time | Prolonged (e.g., 6-24 hours) | Allows the slower second formylation reaction to proceed to completion.[5] |
| Solvent | DMF, DCM, DCE | DMF often serves as both reagent and solvent. Halogenated co-solvents can be used.[5][6] |
Experimental Protocols
General Protocol for Diformylation of an Activated Aromatic Substrate
1. Vilsmeier Reagent Preparation (In Situ):
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Add anhydrous N,N-dimethylformamide (DMF, 5.0 equivalents) to the flask. If needed, a co-solvent like anhydrous dichloromethane (DCM) can be used.[5]
-
Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 4.5 equivalents) dropwise to the stirred DMF solution via the dropping funnel. Caution: This reaction is highly exothermic. Ensure the internal temperature does not rise above 5 °C.[1]
-
After the addition is complete, stir the resulting mixture at 0 °C for an additional 30-45 minutes. The solution may become a thick, pale-yellow slurry.
2. Formylation Reaction:
-
Dissolve the activated aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add this substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.
-
Once the addition is complete, slowly allow the reaction mixture to warm to room temperature, then heat to the target temperature (e.g., 70-80 °C) using an oil bath.[11]
-
Maintain the temperature and stir vigorously for 4-12 hours, or until TLC monitoring indicates the consumption of the mono-formylated intermediate and formation of the desired product.
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture back to room temperature.
-
In a separate large beaker, prepare a vigorously stirred solution of crushed ice and water, or a saturated solution of sodium acetate in ice-water.[5][9]
-
Slowly and carefully pour the reaction mixture into the quenching solution. Caution: This is an exothermic hydrolysis step.
-
Continue stirring for 30-60 minutes until the hydrolysis is complete. The product may precipitate.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue using silica gel column chromatography or recrystallization to isolate the diformylated product.
Visualizations
Caption: General experimental workflow for Vilsmeier-Haack diformylation.
Caption: Troubleshooting logic for optimizing diformylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Contact Support [mychemblog.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. mt.com [mt.com]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Technical Support Center: Synthesis of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on identifying and mitigating side reactions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired diformyl product | Incomplete reaction leading to the formation of 5-formyl-2,2'-bithiophene as a major byproduct. | - Increase Reaction Time: Prolonging the reaction time can promote the second formylation. Monitor the reaction progress by TLC or GC-MS. - Adjust Stoichiometry: Ensure an adequate excess of the Vilsmeier reagent (typically 2-4 equivalents per equivalent of 2,2'-bithiophene) is used to drive the reaction to completion. - Elevate Temperature: Carefully increasing the reaction temperature can enhance the rate of the second formylation. However, this should be done cautiously as it may also promote the formation of other byproducts. |
| Presence of a significant amount of mono-formylated byproduct in the final product | Insufficient formylating agent or suboptimal reaction conditions favoring mono-substitution. | - Optimize Reagent Ratio: A higher molar ratio of the Vilsmeier reagent to the bithiophene substrate is crucial for achieving diformylation. - Purification: The mono-formylated byproduct can often be separated from the desired product by column chromatography on silica gel or by recrystallization. |
| Formation of dark, tarry, or polymeric materials | Polymerization of the bithiophene starting material or product under the acidic and potentially high-temperature conditions of the Vilsmeier-Haack reaction. | - Maintain Low Temperature: Conduct the reaction at the lowest effective temperature to minimize polymerization. Gradual warming might be necessary to initiate the second formylation. - Control Reagent Addition: Add the Vilsmeier reagent to the bithiophene solution slowly and at a controlled temperature to avoid localized overheating. - Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Product is difficult to purify | The presence of multiple side products with similar polarities to the desired compound. | - Careful Work-up: A thorough aqueous work-up is necessary to remove unreacted Vilsmeier reagent and other water-soluble impurities. - Multiple Purification Steps: A combination of purification techniques, such as column chromatography followed by recrystallization, may be necessary to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most frequently encountered side product is 5-formyl-2,2'-bithiophene, which results from incomplete diformylation of the starting material.
Q2: How can I monitor the progress of the reaction to ensure complete diformylation?
A2: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). The disappearance of the starting material (2,2'-bithiophene) and the mono-formylated intermediate, and the appearance of the desired diformyl product spot can be tracked. Gas chromatography-mass spectrometry (GC-MS) can also be used for a more quantitative analysis of the reaction mixture.
Q3: What are the typical reaction conditions for the Vilsmeier-Haack formylation of 2,2'-bithiophene?
A3: The Vilsmeier-Haack reaction is typically performed by reacting 2,2'-bithiophene with a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] The reaction is often carried out at mild temperatures.[1]
Q4: Are there any alternative methods for the synthesis of this compound?
A4: Yes, an alternative method involves the lithiation of 5,5'-dibromo-2,2'-bithiophene with a strong base like n-butyllithium, followed by quenching with an electrophilic formylating agent such as DMF.
Quantitative Data on Side Product Formation
While specific quantitative data on side product distribution under varying conditions is not extensively published, the following table summarizes the general impact of key reaction parameters on the formation of the major side product, 5-formyl-2,2'-bithiophene.
| Reaction Parameter | Effect on 5-formyl-2,2'-bithiophene Formation | Recommendation for Minimizing Side Product |
| Stoichiometry of Vilsmeier Reagent | A lower molar ratio of Vilsmeier reagent to 2,2'-bithiophene increases the proportion of the mono-formylated product. | Use a molar excess of the Vilsmeier reagent (at least 2 equivalents). |
| Reaction Temperature | Lower temperatures may favor mono-formylation as the second formylation has a higher activation energy. | Cautiously increase the temperature after the initial formylation to drive the reaction to completion, while monitoring for polymer formation. |
| Reaction Time | Shorter reaction times can lead to incomplete conversion to the diformyl product. | Allow for sufficient reaction time, monitoring by TLC until the mono-formyl intermediate is consumed. |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Synthesis of this compound
This protocol is a generalized procedure based on established methods. Researchers should optimize conditions for their specific setup.
Materials:
-
2,2'-Bithiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (e.g., 4 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (e.g., 2.2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale-yellow solid, should be observed.
-
Formylation Reaction: Cool the Vilsmeier reagent suspension back to 0 °C. Dissolve 2,2'-bithiophene (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40-50 °C). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (typically after several hours, as indicated by TLC), cool the mixture to 0 °C. Carefully quench the reaction by the slow, dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired this compound from the mono-formylated byproduct and any unreacted starting material.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
troubleshooting low yield in polycondensation with bithiophene monomers
Technical Support Center: Polycondensation of Bithiophene Monomers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polycondensation reactions involving bithiophene monomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and optimize your experimental outcomes.
Troubleshooting Guide: Low Yield in Polycondensation
Low polymer yield is a frequent issue in polycondensation. This guide provides a structured approach to identifying and resolving the root causes.
Question: My polycondensation reaction with bithiophene monomers resulted in a very low yield. What are the potential causes and how can I troubleshoot this?
Answer: Low yield in bithiophene polycondensation can stem from several factors, ranging from monomer quality to reaction conditions. A systematic troubleshooting approach is crucial for identifying the specific cause.
1. Monomer Quality and Stoichiometry
Impurities in monomers can act as chain terminators, significantly reducing the degree of polymerization and overall yield.[1][2] Additionally, an imbalance in the stoichiometry of AA-BB type monomers prevents the formation of long polymer chains.[3]
-
Troubleshooting Steps:
-
Verify Monomer Purity: Ensure your bithiophene monomers are of high purity. Techniques like recrystallization or distillation may be necessary to remove impurities.[3] The presence of even small amounts of impurities (e.g., 0.5%) can lead to a significant decrease in the degree of polymerization.[2]
-
Ensure Accurate Stoichiometry: Carefully measure and control the molar ratio of your comonomers. For AA-BB polycondensations, a precise 1:1 molar ratio is critical for achieving high molecular weight and yield.[3]
-
2. Reaction Conditions
The optimization of reaction parameters is critical for a successful polycondensation. Temperature, reaction time, and solvent choice all play significant roles.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: The optimal temperature can be narrow. Lowering the reaction temperature can sometimes improve selectivity and reduce side reactions, although it might slightly decrease the yield in some cases.[4] Conversely, for some systems, a higher temperature may be required to drive the reaction to completion.[5]
-
Adjust Reaction Time: The ideal reaction time depends on the reactivity of your monomers. For direct arylation polycondensation (DArP), a short reaction time (e.g., 1.5 hours) can be beneficial to prevent side reactions when using monomers with reactive C-H bonds.[6][7] In contrast, a longer reaction time (e.g., 6 hours) may be necessary for less reactive monomers to achieve high molecular weight.[6][7]
-
Select an Appropriate Solvent: The solvent must effectively solvate the growing polymer chains to prevent premature precipitation, which can lead to low molecular weight and yield.[4]
-
3. Catalyst System and Side Reactions
The choice of catalyst, ligands, and additives is crucial, particularly for cross-coupling reactions like Stille and Suzuki polycondensation. An inappropriate catalyst system can lead to low activity or promote undesirable side reactions.
-
Troubleshooting Steps:
-
Optimize Catalyst and Ligands: For Stille and Suzuki reactions, the palladium catalyst and associated phosphine ligands must be carefully selected and optimized for the specific bithiophene monomers being used.[8][9] In DArP, additives like pivalic acid can be essential for achieving high yields.[4]
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Minimize Side Reactions: Cross-linking at the β-positions of the thiophene rings is a common side reaction that leads to insoluble products and low yield.[4] Optimizing the reaction temperature and time can help minimize these undesired reactions.[4] Homo-coupling of monomers is another potential side reaction in Stille polycondensation that can decrease molecular weight and yield.[8]
-
Below is a troubleshooting workflow to diagnose the cause of low yield in your polycondensation reaction.
References
- 1. Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study | springerprofessional.de [springerprofessional.de]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
preventing oxidation of aldehyde groups in [2,2'-Bithiophene]-5,5'-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the handling, storage, and use of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde, with a primary focus on preventing the oxidation of its aldehyde groups.
Troubleshooting Guide: Preventing and Addressing Oxidation
Oxidation of the aldehyde functional groups to carboxylic acids is a primary degradation pathway for this compound. This can impact reaction yields, purity of products, and the overall success of your experimental work. The following guide provides solutions to common problems related to oxidation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of the solid compound (e.g., yellowing or browning). | - Prolonged exposure to air (oxygen).- Exposure to light. | - Store the compound under an inert atmosphere (argon or nitrogen).[1][2]- Use an amber vial or store in a dark place to protect from light.[1][2]- For long-term storage, refrigeration at 2-8°C is recommended.[1][2] |
| Reduced reactivity or incomplete reaction in subsequent synthetic steps. | - The aldehyde has partially oxidized to the less reactive carboxylic acid. | - Confirm the purity of the starting material using analytical techniques like ¹H NMR or HPLC.- If oxidation is confirmed, purify the aldehyde before use (see Experimental Protocols). |
| Appearance of a new, more polar spot on Thin Layer Chromatography (TLC). | - Formation of the more polar dicarboxylic acid impurity. | - Scrape the new spot from a preparative TLC plate and analyze by mass spectrometry to confirm the presence of [2,2'-Bithiophene]-5,5'-dicarboxylic acid.- Purify the bulk material using column chromatography or bisulfite adduct formation.[3][4] |
| Broadening of the aldehyde proton peak in the ¹H NMR spectrum. | - Presence of impurities, including the corresponding carboxylic acid. | - Compare the spectrum to a reference spectrum of the pure compound.- Integrate the aldehyde and any new aromatic proton signals to estimate the level of impurity.- Purify the compound if the impurity level is unacceptable for your application. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent oxidation?
A1: To minimize oxidation, the compound should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container. It is also recommended to store it in a dark place, for instance, in an amber vial, and at a refrigerated temperature of 2-8°C.[1][2]
Q2: I suspect my sample of this compound has partially oxidized. How can I confirm this?
A2: You can use several analytical techniques to confirm oxidation. On a TLC plate, the dicarboxylic acid impurity will appear as a more polar spot (lower Rf value) than the dialdehyde. In ¹H NMR spectroscopy, you would expect to see a decrease in the integration of the aldehyde proton signal (around 9.8 ppm for a similar compound) and the appearance of new aromatic proton signals.[5] High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the dialdehyde and its dicarboxylic acid impurity.
Q3: Can I use antioxidants to prevent the oxidation of this compound in solution?
A3: While the use of antioxidants for aromatic aldehydes is a known strategy, their compatibility with your specific reaction conditions must be verified. Common antioxidants used for organic compounds include butylated hydroxytoluene (BHT). However, for most applications, it is preferable to use freshly prepared solutions and to degas the solvent to remove dissolved oxygen.
Q4: My reaction requires the aldehyde groups to be protected. What is a suitable protecting group?
A4: A common and effective method for protecting aldehyde groups is to convert them into cyclic acetals by reacting the dialdehyde with a diol, such as ethylene glycol, in the presence of an acid catalyst. Acetals are stable under neutral to strongly basic conditions and can be readily removed by aqueous acid treatment to regenerate the aldehyde.
Experimental Protocols
Protocol 1: Purification of Partially Oxidized this compound via Column Chromatography
This protocol describes a general method for purifying aromatic aldehydes from their corresponding carboxylic acids using silica gel column chromatography.
Materials:
-
Partially oxidized this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional, to deactivate silica gel)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Prepare the Column: Pack a glass column with silica gel slurried in hexane.
-
Sample Preparation: Dissolve the impure this compound in a minimal amount of a suitable solvent, such as a mixture of hexane and ethyl acetate.
-
Loading the Column: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The less polar dialdehyde will elute before the more polar dicarboxylic acid.[3]
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure dialdehyde.
-
Collection and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Note: Aldehydes can sometimes be sensitive to the acidic nature of silica gel. If decomposition is observed, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine.[6]
Protocol 2: Purification via Bisulfite Adduct Formation
This method is effective for separating aldehydes from non-aldehyde impurities. The aldehyde forms a water-soluble bisulfite adduct, which can be separated by extraction and then converted back to the pure aldehyde.[4][7]
Materials:
-
Impure this compound
-
Saturated sodium bisulfite solution (freshly prepared)
-
Water-miscible solvent (e.g., methanol, THF)
-
Immiscible organic solvent (e.g., diethyl ether, dichloromethane)
-
Sodium bicarbonate or sodium hydroxide solution
-
Standard laboratory glassware
Procedure:
-
Adduct Formation: Dissolve the impure aldehyde in a water-miscible solvent. Add a freshly prepared saturated solution of sodium bisulfite and stir vigorously. The formation of the bisulfite adduct may result in a precipitate.[4][7]
-
Extraction of Impurities: Add an immiscible organic solvent and water to the mixture. The non-aldehyde impurities will be extracted into the organic layer, while the water-soluble bisulfite adduct remains in the aqueous layer. Separate the two layers.
-
Regeneration of the Aldehyde: To the aqueous layer containing the bisulfite adduct, add an immiscible organic solvent. Slowly add a solution of sodium bicarbonate or sodium hydroxide with stirring to basify the mixture. This will regenerate the aldehyde, which will then be extracted into the organic layer.[4]
-
Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Workflow for handling and purifying this compound.
Caption: Oxidation pathway of this compound.
References
- 1. 32364-72-0|[2,2'-Bithiophene]-5,5'-dicarbaldehyde|BLD Pharm [bldpharm.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde. The information is tailored for researchers, scientists, and drug development professionals to facilitate a smooth and efficient scale-up of this important chemical building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary and most widely employed synthetic routes are:
-
Vilsmeier-Haack formylation of 2,2'-bithiophene: This method introduces the aldehyde groups directly onto the bithiophene backbone. It is a common approach for formylating electron-rich aromatic compounds.[1][2]
-
Lithiation of 5,5'-dibromo-2,2'-bithiophene followed by formylation: This route involves a halogen-lithium exchange on the pre-brominated bithiophene, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[3][4]
Q2: I am considering scaling up my synthesis. Which route is generally more suitable for larger quantities?
A2: Both routes have their advantages and challenges for scaling up.
-
The Vilsmeier-Haack reaction can be effective for larger scales, but careful control of temperature and stoichiometry is crucial to avoid side reactions.[5][6]
-
The lithiation route can provide high yields, but requires stringent anhydrous conditions and careful handling of pyrophoric organolithium reagents, which can be challenging on a larger scale.[3][7] The choice often depends on the available equipment and the specific challenges encountered in your lab-scale synthesis.
Q3: What are the key safety precautions to consider during the synthesis?
A3: Key safety precautions include:
-
Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[1]
-
Lithiation: Organolithium reagents (like n-butyllithium) are pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are essential to prevent quenching of the reagent and potential fire hazards.[3][4]
-
General: Standard laboratory safety practices should always be followed, including the use of appropriate personal protective equipment and working in a well-ventilated area.
Troubleshooting Guides
Vilsmeier-Haack Formylation of 2,2'-Bithiophene
This section addresses common issues encountered during the Vilsmeier-Haack formylation of 2,2'-bithiophene.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Suggestion | Supporting Data/Rationale |
| Inactive Vilsmeier Reagent | Ensure all reagents (DMF, POCl₃) are fresh and of high purity. Use anhydrous DMF. | The Vilsmeier reagent is moisture-sensitive. Impurities in DMF can lead to side reactions. |
| Insufficient Reaction Temperature | The reaction may require heating. Monitor the reaction by TLC and consider increasing the temperature incrementally (e.g., to 40-60 °C). | Thiophene is less reactive than other five-membered heterocycles like furan or pyrrole and may require more forcing conditions.[5] |
| Poor Quality 2,2'-Bithiophene | Ensure the starting material is pure. Impurities can interfere with the reaction. | Starting material purity is critical for any chemical synthesis. |
Issue 2: Formation of Side Products (e.g., mono-formylated, chlorinated byproducts)
| Potential Cause | Troubleshooting Suggestion | Supporting Data/Rationale |
| Incorrect Stoichiometry | Carefully control the molar ratio of 2,2'-bithiophene to the Vilsmeier reagent. An excess of the reagent can lead to di-formylation or other side reactions. | The stoichiometry of the Vilsmeier-Haack reaction is a critical parameter that influences the product distribution. |
| High Reaction Temperature | Overheating can promote the formation of byproducts. Maintain the lowest possible temperature that allows for a reasonable reaction rate. | Higher temperatures can provide the activation energy for undesired reaction pathways. |
| Presence of Water | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere to exclude moisture. | Water will quench the Vilsmeier reagent and can lead to incomplete reactions and byproduct formation. |
Lithiation of 5,5'-Dibromo-2,2'-bithiophene and Formylation
This section provides guidance on troubleshooting the synthesis via the lithiation route.
Issue 1: Low Yield of the Desired Dicarboxaldehyde
| Potential Cause | Troubleshooting Suggestion | Supporting Data/Rationale |
| Incomplete Lithiation | Ensure the organolithium reagent is of good quality and accurately titrated. Use strictly anhydrous THF as the solvent. | The presence of moisture will quench the organolithium reagent, leading to incomplete reaction. |
| Formation of Mono-lithiated Species | Use a slight excess (2.1-2.2 equivalents) of the organolithium reagent. Ensure sufficient reaction time for the second lithiation to occur. | Studies have shown that controlling the stoichiometry and reaction time is crucial for achieving di-lithiation.[3] |
| Inefficient Formylation | Add DMF slowly at a low temperature (e.g., -78 °C) and then allow the reaction to warm to room temperature. | This helps to control the exothermic reaction and prevent side reactions of the formylating agent. |
Table 1: Effect of Lithiation Agent and Residence Time on Product Distribution
| Lithiation Agent | Residence Time (s) | Yield of 5-bromo-2,2'-bithiophene (%) | Yield of 2,2'-bithiophene (%) | Yield of recovered 5,5'-dibromo-2,2'-bithiophene (%) |
| n-BuLi | 0.18 | 20 | 40 | 39 |
| n-BuLi | 10.4 | 73 | - | - |
| s-BuLi | - | - | - | - |
| MeLi | short | preferential formation | - | - |
| Data adapted from a study on the monolithiation of 5,5'-dibromo-2,2'-bithiophene in flow microreactors, highlighting the impact of reaction parameters on the product distribution.[3] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2,2'-Bithiophene
Materials:
-
2,2'-Bithiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium acetate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (2.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (2.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2,2'-bithiophene (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully pour it into a vigorously stirred beaker of crushed ice and saturated sodium acetate solution.
-
Extract the mixture with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).[8]
Protocol 2: Lithiation of 5,5'-Dibromo-2,2'-bithiophene and Formylation
Materials:
-
5,5'-Dibromo-2,2'-bithiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add 5,5'-dibromo-2,2'-bithiophene (1.0 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add anhydrous DMF (2.5 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. flowfrontier.co.jp [flowfrontier.co.jp]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
how to increase molecular weight in polymers from [2,2'-Bithiophene]-5,5'-dicarboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [2,2'-Bithiophene]-5,5'-dicarboxaldehyde. Our goal is to help you overcome common challenges and successfully synthesize high molecular weight polymers for your applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary polymerization methods for this compound to achieve high molecular weight polymers?
A1: Several polymerization methods can be employed to synthesize high molecular weight polymers from this compound. The most common and effective methods include:
-
Knoevenagel Polycondensation: This reaction involves the condensation of the dialdehyde with a monomer containing active methylene groups, such as 1,4-phenylenediacetonitrile. It is a robust method for generating poly(arylene vinylene)s.[1]
-
Wittig and Horner-Wadsworth-Emmons (HWE) Polycondensation: These reactions utilize phosphorus ylides or phosphonate carbanions to convert the aldehyde groups into vinylene linkages, forming poly(thiophene vinylene)s. The HWE reaction is often preferred due to the easier removal of its water-soluble byproducts.[2][3][4]
-
Benzoin Condensation: This method has been shown to be effective for thiophene-2,5-dicarboxaldehyde, leading to a high molecular weight poly(2,5-thienylene-1-oxo-2-hydroxyethylene), which can be further modified.[5][6]
-
Schiff Base Polycondensation: Reaction with diamines leads to the formation of polyimines (Schiff bases). While straightforward, achieving very high molecular weights can be challenging due to the reversible nature of the imine linkage.
Q2: Why is achieving a high molecular weight important for my polymer?
A2: The molecular weight of a polymer significantly influences its physical and electro-optical properties. Higher molecular weights generally lead to:
-
Improved mechanical properties, such as tensile strength and film-forming ability.
-
Enhanced thermal stability.
-
Increased charge carrier mobility in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
-
Higher solution viscosity, which is a key parameter for certain processing techniques.
Q3: How critical is monomer purity for achieving high molecular weight?
A3: Monomer purity is of utmost importance in step-growth polymerization. Impurities can act as chain terminators, leading to a significant reduction in the final molecular weight. It is crucial to use high-purity this compound (≥98%). If the purity is questionable, recrystallization or column chromatography is recommended before use.
Q4: What is the importance of stoichiometry in these polymerization reactions?
A4: In step-growth polymerization, a precise 1:1 stoichiometric ratio of the functional groups of the two monomers is critical for achieving high molecular weight.[7][8][9][10][11] Any deviation from this ratio will result in a lower degree of polymerization, as one type of functional group will be depleted, terminating the chain growth.
Troubleshooting Guide: Low Molecular Weight Polymers
This guide addresses the common issue of obtaining low molecular weight polymers during the polymerization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Molecular Weight | Imprecise Stoichiometry | Carefully weigh and transfer monomers to ensure a 1:1 molar ratio. Use high-precision balances and consider any residual solvent in the monomers. |
| Monomer Impurities | Purify the this compound and the comonomer before use. Recrystallization or column chromatography are effective methods. | |
| Presence of Moisture or Oxygen | Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware. Degas the solvents prior to use. | |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Too low a temperature may lead to a slow reaction rate, while too high a temperature can cause side reactions or degradation. | |
| Insufficient Reaction Time | Monitor the reaction progress over time (e.g., by measuring solution viscosity or taking aliquots for analysis). Ensure the reaction is allowed to proceed to high conversion. | |
| Premature Polymer Precipitation | Choose a solvent in which both the monomers and the resulting polymer are highly soluble at the reaction temperature. This prevents the growing polymer chains from precipitating out of the solution before high molecular weight is achieved. | |
| Inefficient Catalyst or Base | Ensure the catalyst or base is fresh and active. For Wittig/HWE reactions, the strength and concentration of the base are critical for efficient ylide/carbanion formation. | |
| Side Reactions | Aldehyde groups can be sensitive. Avoid overly harsh reaction conditions (e.g., strong acids or bases at high temperatures) that could lead to side reactions like Cannizzaro disproportionation. |
Experimental Protocols
Knoevenagel Polycondensation
This protocol describes the synthesis of a poly(thiophene vinylene) derivative.
Materials:
-
This compound
-
1,4-Phenylenediacetonitrile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium tert-butoxide
-
Methanol
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of this compound and 1,4-phenylenediacetonitrile in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous DMF to the monomer solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 24 hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration and wash it thoroughly with methanol and acetone to remove unreacted monomers and oligomers.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Concentrate the chloroform fraction and reprecipitate the polymer in methanol.
-
Dry the final polymer under vacuum at 60 °C.
Horner-Wadsworth-Emmons Polycondensation
This protocol outlines the synthesis of a poly(thiophene vinylene).
Materials:
-
This compound
-
1,4-Xylylenebis(diethylphosphonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Methanol
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, wash sodium hydride with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF to the sodium hydride and cool the suspension to 0 °C.
-
Slowly add a solution of 1,4-xylylenebis(diethylphosphonate) (1.0 equivalent) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Carefully quench the reaction by the slow addition of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol/water (1:1).
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
-
Further purification can be achieved by Soxhlet extraction or fractional precipitation.
Data Presentation
The following tables provide an illustrative summary of how reaction parameters can affect the molecular weight (Mw) and polydispersity index (PDI) of the resulting polymer. Note: This data is representative and the actual results may vary based on specific experimental conditions.
Table 1: Effect of Stoichiometric Ratio on Polymer Molecular Weight
| Monomer Ratio (Dialdehyde:Comonomer) | Resulting Mw (kDa) | PDI |
| 1:1.05 | 15 - 25 | 2.5 - 3.5 |
| 1:1.02 | 30 - 50 | 2.2 - 3.0 |
| 1:1 | 80 - 150 | 1.8 - 2.5 |
| 1.02:1 | 28 - 48 | 2.3 - 3.2 |
| 1.05:1 | 14 - 24 | 2.6 - 3.6 |
Table 2: Influence of Solvent on Polymer Molecular Weight
| Solvent | Polymer Solubility | Resulting Mw (kDa) | PDI |
| Tetrahydrofuran (THF) | Moderate | 30 - 60 | 2.5 - 3.5 |
| Dichloromethane (DCM) | Low | 10 - 20 | 3.0 - 4.0 |
| N,N-Dimethylformamide (DMF) | High | 70 - 120 | 2.0 - 2.8 |
| Chlorobenzene | High | 80 - 150 | 1.8 - 2.5 |
Visualizations
Caption: A typical experimental workflow for the synthesis of high molecular weight polymers.
Caption: Key factors influencing the final molecular weight of the polymer.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. benchchem.com [benchchem.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. [2,2'-Bithiophene]-5,5'-dicarbaldehyde | 32364-72-0 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fiveable.me [fiveable.me]
- 8. Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling Regioselectivity in the Functionalization of Bithiophenes
Welcome to the Technical Support Center for the regioselective functionalization of bithiophenes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective functionalization of 2,2'-bithiophenes?
The main challenge lies in differentiating the reactivity of the four C-H bonds on the bithiophene core. The α-positions (C5 and C5') are generally more reactive than the β-positions (C3, C3', C4, and C4') due to higher electron density and greater acidity of the corresponding protons.[1] Achieving selectivity between the two α-positions (mono- vs. di-functionalization) or targeting the less reactive β-positions requires careful control of reaction conditions.
Q2: How do electronic and steric effects influence regioselectivity in bithiophene functionalization?
Electronic effects play a crucial role; electron-donating groups generally activate the thiophene ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. The position of these substituents directs further functionalization. Steric hindrance is also a key factor.[2] Bulky reagents or substituents on the bithiophene can block access to certain positions, thereby favoring functionalization at less sterically hindered sites.[2][3][4] For instance, using a sterically hindered aryl bromide in a direct arylation reaction can favor functionalization at the less crowded C5 position of a 3-substituted thiophene.[3][4]
Q3: What is a "halogen dance" reaction, and how can it affect the regioselectivity of my halogenated bithiophene functionalization?
A "halogen dance" is a base-catalyzed migration of a halogen atom around an aromatic ring. While more prevalent with bromo- and iodo-thiophenes, it can also occur with chlorothiophenes under strongly basic conditions (e.g., using lithium diisopropylamide - LDA).[1] This can lead to a mixture of isomers, compromising the regioselectivity of your reaction. To avoid this, it is crucial to use less harsh bases or carefully control the reaction temperature.[1]
Q4: Can I selectively functionalize the β-position of a bithiophene?
Yes, selective β-functionalization is possible, although more challenging than α-functionalization.[5] Strategies to achieve this include:
-
Blocking the α-positions: Introducing protecting groups at the C5 and C5' positions forces functionalization to occur at the β-positions.[3][4]
-
Directed metalation: Using a directing group at a specific position can guide lithiation or other metalations to an adjacent β-position.
-
Specific catalytic systems: Certain palladium catalysts and ligands have been shown to favor β-arylation under specific conditions.[6]
Troubleshooting Guides
Problem 1: Poor regioselectivity in Palladium-catalyzed C-H arylation, resulting in a mixture of C5 and C5'-arylated products.
-
Possible Cause: Inappropriate ligand selection. The ligand plays a critical role in the regioselectivity of Pd-catalyzed C-H activation.
-
Solution: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Bulkier ligands may favor arylation at the less sterically hindered position.
-
-
Possible Cause: Reaction temperature is too high. Higher temperatures can sometimes lead to a loss of selectivity.[7]
-
Solution: Optimize the reaction temperature by running the reaction at a lower temperature. This was shown to improve site selectivity in the direct arylation polycondensation of bithiophene.[7]
-
-
Possible Cause: Steric hindrance from the aryl halide is not sufficient to differentiate the α-positions.
Problem 2: Low yield during the synthesis of unsymmetrically substituted bithiophenes via Suzuki or Stille coupling.
-
Possible Cause: Inefficient formation of the organometallic reagent (boronic acid/ester or stannane).
-
Solution: Ensure anhydrous conditions and freshly prepared/purified reagents for the formation of the organometallic species. For Stille coupling, the purity of the organostannane reagent is critical.
-
-
Possible Cause: Catalyst deactivation.
-
Solution: Increase the catalyst loading or add a co-catalyst if the reaction is known to be sluggish. Ensure proper degassing of the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
-
-
Possible Cause: Competing homo-coupling side reactions.
-
Solution: Adjust the stoichiometry of the reactants. Using a slight excess of one of the coupling partners can sometimes suppress homo-coupling.
-
Data Presentation
Table 1: Regioselectivity in Direct C-H Arylation of 3-Substituted Thiophenes
| 3-Substituent | Aryl Halide | Catalyst/Ligand | C2:C5 Ratio | Yield (%) | Reference |
| 3-n-hexyl | 4-bromonitrobenzene | Pd(OAc)₂ / PCy₃ | 1.3 : 1 | - | [3][4] |
| 3-methoxy | Various aryl bromides | Pd(OAc)₂ / SPhos | C2 selective | Moderate to high | [3][4] |
| Various | 2-bromo-1,3-dichlorobenzene | Pd(OAc)₂ | C5 selective | Moderate to good | [3][4] |
Experimental Protocols
Protocol 1: Regioselective Monolithiation of 2,2'-Bithiophene [8]
This protocol describes the selective synthesis of 5-lithio-2,2'-bithiophene, a key intermediate for the synthesis of various 5-substituted 2,2'-bithiophenes.
-
Reagents and Materials:
-
2,2'-Bithiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
Dry glassware
-
-
Procedure:
-
Dissolve 2,2'-bithiophene (1 equivalent) in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1 equivalent) in hexanes to the cooled solution while stirring.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithium salt is often indicated by a color change.
-
The resulting solution of 5-lithio-2,2'-bithiophene can be used directly for subsequent reactions with various electrophiles. It has been reported that this method yields approximately 80% of the desired 5-lithio-2,2'-bithiophene, with less than 0.5% of the dilithiated species and about 19.5% of unreacted bithiophene.[8]
-
Protocol 2: Palladium-Catalyzed Direct Arylation at the C5-Position of 3-Substituted Thiophenes [3][4]
This protocol utilizes a sterically hindered aryl bromide to achieve regioselective arylation at the C5 position.
-
Reagents and Materials:
-
3-Substituted thiophene
-
2-bromo-1,3-dichlorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
N,N-Dimethylacetamide (DMAc)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
In a reaction vessel, combine the 3-substituted thiophene (1 equivalent), 2-bromo-1,3-dichlorobenzene (1.2 equivalents), Pd(OAc)₂ (0.5 mol%), K₂CO₃ (2 equivalents), and PivOH (0.5 equivalents).
-
Add anhydrous DMAc as the solvent.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture at the desired temperature (e.g., 120 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: A decision tree for selecting a regioselective functionalization strategy.
Caption: A workflow for troubleshooting poor regioselectivity in bithiophene functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Electropolymerization of Substituted Thiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the electropolymerization of substituted thiophenes. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the electropolymerization of substituted thiophenes?
A1: Researchers often face several challenges during the electropolymerization of substituted thiophenes. These include:
-
No polymer film formation or slow polymer growth: This can be due to a variety of factors including incorrect potential, impurities in the solvent, or low monomer concentration.
-
Poor film quality: The resulting polymer film may be non-uniform, poorly adherent, or have a rough morphology.
-
Insoluble polymers: Many polythiophenes are insoluble in common organic solvents, which makes their characterization and processing difficult.[1][2][3][4]
-
Overoxidation of the polymer: Applying too high of a potential can lead to irreversible degradation of the polymer film, reducing its conductivity and stability.[5]
-
Difficulty in copolymerization: When using multiple monomers, differences in their oxidation potentials can make it challenging to achieve successful copolymerization.[1]
Q2: How does the choice of solvent affect the electropolymerization process?
A2: The solvent plays a critical role in the electropolymerization of substituted thiophenes. The solvent should be able to dissolve the monomer and the supporting electrolyte, be stable within the applied potential window, and facilitate the diffusion of ions. Acetonitrile and propylene carbonate are commonly used solvents.[1][6][7][8] The presence of even minor amounts of water can negatively impact the electropolymerization, sometimes inhibiting film formation completely.[9] Therefore, it is crucial to use anhydrous solvents. For direct arylation polycondensation of thiophene derivatives, toluene is suitable for electron-deficient thiophenes, while dimethylacetamide (DMAc) is preferred for electron-rich thiophenes.[10]
Q3: What is the role of the supporting electrolyte?
A3: The supporting electrolyte is essential for providing ionic conductivity to the solution and for doping the polymer film as it forms. The choice of electrolyte anion can influence the morphology, conductivity, and electrochemical properties of the resulting polythiophene film.[6][11][12] Common supporting electrolytes include tetrabutylammonium perchlorate (TBAClO₄), tetrabutylammonium hexafluorophosphate (TBAPF₆), and lithium perchlorate (LiClO₄).[1][7][8][11] The size and shape of the electrolyte's ions can affect the doping process and the final properties of the polymer.[12]
Q4: How does the monomer structure and concentration influence electropolymerization?
A4: The structure of the substituted thiophene monomer significantly impacts its oxidation potential and the properties of the resulting polymer. Electron-donating groups attached to the thiophene ring generally lower the oxidation potential, making polymerization easier.[6][13] The monomer concentration also plays a crucial role; a higher concentration can lead to faster polymer growth, but it may also affect the film's morphology and conductivity.[14][15] It is important to optimize the monomer concentration for a specific application to achieve the desired film properties.
Q5: What is the typical potential window for the electropolymerization of thiophenes?
A5: The potential required for electropolymerization depends on the specific substituted thiophene monomer. For unsubstituted thiophene, polymerization occurs at potentials around 1.6 to 2.0 V.[1][16] For derivatives like 3,4-ethylenedioxythiophene (EDOT), the onset oxidation potential is lower, around 1.11 V.[7] It is crucial to operate within a potential window that is sufficient to oxidize the monomer but not so high as to cause overoxidation of the polymer. Cyclic voltammetry is a useful technique to determine the optimal potential range for a given monomer.[14]
Troubleshooting Guides
Issue 1: No Polymer Film Formation or Slow Growth
If you are not observing any polymer film deposition on your working electrode or the growth is extremely slow, consider the following troubleshooting steps:
Issue 2: Poor Film Quality (Non-uniform, Poor Adhesion)
If the deposited polymer film is not uniform, flakes off the electrode, or has a rough surface, follow these steps to improve the film quality:
Quantitative Data Summary
The following tables summarize key quantitative data for the electropolymerization of various thiophene derivatives.
Table 1: Oxidation Potentials of Thiophene Monomers
| Monomer | Oxidation Potential (V vs. Ag/AgCl or SCE) | Reference |
| Thiophene | 1.6 - 2.0 | [1][16] |
| 2,2'-Bithiophene | ~1.0 | [16] |
| 3-Methylthiophene | 1.8 | [17] |
| 3,4-Ethylenedioxythiophene (EDOT) | 1.11 | [7] |
| 3-Methoxythiophene (MOT) | 1.1 | [18] |
| 3-Thiophenemethanol (TM) | 1.5 | [18] |
| 3-Thiophenecarboxylic acid (TCA) | 1.8 | [18] |
| Aniline | 0.8 | [1] |
Table 2: Typical Experimental Parameters for Electropolymerization
| Parameter | Typical Value/Range | Notes | Reference |
| Monomer Concentration | 0.05 M - 1.0 M | Can significantly affect film properties. | [14] |
| Supporting Electrolyte Concentration | 0.1 M | Provides necessary conductivity. | [7][16] |
| Solvent | Acetonitrile, Propylene Carbonate | Must be anhydrous. | [1][6][7][8][9] |
| Working Electrode | ITO glass, Platinum, Gold | Surface preparation is crucial. | [1][16] |
| Reference Electrode | Ag/AgCl, SCE | For accurate potential control. | [1][16] |
| Counter Electrode | Platinum wire/plate | Completes the electrochemical cell. | [1][16] |
| CV Scan Rate | 25 - 100 mV/s | Slower rates can improve film quality. | [14] |
Experimental Protocols
General Protocol for Electropolymerization by Cyclic Voltammetry (CV)
-
Solution Preparation:
-
Electrochemical Cell Setup:
-
Electropolymerization:
-
Connect the electrodes to a potentiostat.
-
Perform cyclic voltammetry by sweeping the potential between a lower limit (e.g., -0.2 V) and an upper limit that is just above the oxidation potential of the monomer (e.g., 1.8 V for thiophene).[16]
-
The number of cycles will determine the thickness of the polymer film. Typically, 5-20 cycles are sufficient.
-
Monitor the cyclic voltammogram; an increase in the peak currents with each cycle indicates successful polymer deposition.[14][16]
-
-
Post-Polymerization Treatment:
-
After polymerization, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.[7]
-
The film can then be dried and characterized.
-
General Protocol for Electropolymerization by Chronoamperometry
-
Solution and Cell Setup:
-
Prepare the solution and set up the electrochemical cell as described in the CV protocol.
-
-
Electropolymerization:
-
Apply a constant potential that is slightly above the oxidation potential of the monomer.
-
The duration of the potential application will control the film thickness.
-
A decrease in current over time is indicative of polymer film formation and an increase in resistance at the electrode surface.[16]
-
-
Post-Polymerization Treatment:
-
Rinse and dry the film as described in the CV protocol.
-
References
- 1. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]
- 2. Frontiers | Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization [frontiersin.org]
- 3. Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Polythiophene Content on Thermomechanical Properties of Electroconductive Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of supporting electrolyte on capacitance and morphology of electrodeposited poly(3,4-propylenedioxythiophene) derivatives bearing reactive functional groups - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Electrochemical copolymerization of 3,4-ethylenedioxythiophene and dithienothiophene: influence of feed ratio on electrical, optical and electrochromi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08729H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The effect of a solvent on direct arylation polycondensation of substituted thiophenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. openriver.winona.edu [openriver.winona.edu]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. researchgate.net [researchgate.net]
common impurities in commercial [2,2'-Bithiophene]-5,5'-dicarboxaldehyde
Technical Support Center: [2,2'-Bithiophene]-5,5'-dicarboxaldehyde
Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and troubleshooting advice to help you address common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My NMR spectrum shows unexpected peaks. What are the common impurities I should be looking for?
A1: Impurities in commercial this compound can originate from the synthesis process or degradation. Common synthesis methods include Kumada coupling followed by Vilsmeier-Haack formylation.[1] Potential impurities include:
-
Unreacted Starting Materials: Such as 5,5'-dibromo-2,2'-bithiophene if the formylation reaction is incomplete.
-
Mono-formylated Species: 5-formyl-2,2'-bithiophene is a common byproduct if the reaction does not go to completion on both sides of the molecule.
-
Over-oxidation Product: [2,2'-Bithiophene]-5,5'-dicarboxylic acid can form if the aldehyde groups are oxidized.[1] This is often less soluble and can be identified by the absence of an aldehyde proton peak (~9.8 ppm) and the appearance of a broad carboxylic acid proton peak (>10 ppm) in the ¹H NMR spectrum.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, THF, dioxane, acetone) are common contaminants.[2] These can be identified by their characteristic peaks in the ¹H NMR spectrum.
-
Oligomeric/Polymeric Byproducts: Self-condensation of the aldehyde or other side reactions can lead to the formation of insoluble, higher molecular weight species, which may not be visible in the NMR spectrum but can affect solubility and reactivity.
Q2: Why is my polymerization or condensation reaction failing or giving low yields?
A2: The reactivity of this compound is highly dependent on its purity. Impurities can significantly hinder polymerization reactions.[3]
-
Mono-functional Impurities: Mono-formylated byproducts can act as chain terminators in polymerization reactions, leading to low molecular weight polymers.
-
Reactive Impurities: Other impurities might react with your catalyst or reagents, effectively poisoning the reaction.
-
Inhibitors: Some impurities might inhibit the polymerization process.
-
Actionable Advice: It is highly recommended to purify the monomer before use. A common and effective method is Soxhlet extraction.[4]
Q3: The material I received has poor solubility. What could be the cause?
A3: this compound should be soluble in solvents like chloroform and dichloromethane. Poor solubility often points to the presence of:
-
Polymeric Impurities: As mentioned, self-condensation or polymerization during synthesis or storage can lead to insoluble materials.
-
Oxidized Impurities: The corresponding dicarboxylic acid is generally less soluble in common organic solvents.
-
Troubleshooting: Try sonicating a small sample in a good solvent (e.g., CDCl₃ for NMR). If it remains insoluble, it likely contains a significant fraction of polymeric or oxidized impurities. Purification will be necessary.
Q4: How can I purify commercial this compound?
A4: Soxhlet extraction is a frequently cited method for purifying this compound.[2]
-
For removing smaller molecule impurities and residual reagents: Use a solvent in which the desired compound is sparingly soluble at room temperature but more soluble at elevated temperatures, such as methanol.
-
For removing polymeric impurities: Use a solvent in which the desired monomer is soluble, but the polymer is not, such as tetrahydrofuran (THF). The pure monomer will be extracted, leaving the insoluble polymer behind.
-
Always ensure the purified product is thoroughly dried under vacuum to remove any residual solvent.[4]
Common Impurities Summary
The following table summarizes potential impurities and their characteristics. Note that NMR shifts are approximate and can vary based on solvent and concentration.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Key ¹H NMR Signals (in CDCl₃) |
| [2,2'-Bithiophene]-5-carboxaldehyde | C₉H₆OS₂ | 194.28 | Incomplete diformylation | Aldehyde proton (~9.8 ppm), aromatic protons (7-8 ppm) |
| [2,2'-Bithiophene]-5,5'-dicarboxylic acid | C₁₀H₆O₄S₂ | 254.29 | Oxidation of aldehydes | Carboxylic acid proton (>10 ppm, broad), aromatic protons (7-8 ppm) |
| 5,5'-Dibromo-2,2'-bithiophene | C₈H₄Br₂S₂ | 324.06 | Unreacted starting material | Aromatic protons (~7.0-7.2 ppm) |
| Methanol | CH₄O | 32.04 | Purification solvent | ~3.49 ppm (s) |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Purification solvent | ~3.76, ~1.85 ppm (m) |
| Dioxane | C₄H₈O₂ | 88.11 | Synthesis/Purification solvent | ~3.71 ppm (s) |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
Identify the characteristic peaks for the product: two doublets for the aromatic protons (typically between 7.0-8.0 ppm) and a singlet for the two equivalent aldehyde protons (~9.8 ppm).
-
Integrate the peaks. The ratio of the aromatic protons to the aldehyde protons should be 2:1.
-
Scan the spectrum for impurity peaks as listed in the table above and common solvent signals.
-
Protocol 2: Purification by Soxhlet Extraction
-
Apparatus Setup: Assemble a Soxhlet extraction apparatus with a reflux condenser, a Soxhlet extractor, and a round-bottom flask.
-
Sample Loading: Place the commercial this compound powder into a cellulose extraction thimble and place the thimble inside the Soxhlet extractor.
-
Solvent Addition: Fill the round-bottom flask to about two-thirds full with an appropriate solvent (e.g., methanol or THF, depending on the suspected impurities). Add boiling chips.[2]
-
Extraction: Heat the solvent to a gentle reflux. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, dissolving the soluble components. Once the extractor is full, the solvent will siphon back into the flask. Allow this process to run for several hours (e.g., 12-24 hours).[2]
-
Recovery:
-
If using THF to extract the pure product from insoluble polymers, the purified product will be in the round-bottom flask.
-
If using methanol to wash away more soluble impurities, the purified product will remain in the thimble.
-
-
Drying: Carefully evaporate the solvent from the purified product under reduced pressure and dry the solid in a vacuum oven to ensure all residual solvent is removed.[2]
Visual Guides
Below are diagrams illustrating key workflows for troubleshooting and experimental procedures.
Caption: Troubleshooting workflow for identifying and resolving purity issues.
Caption: Experimental workflow for purification via Soxhlet extraction.
References
Technical Support Center: Degradation of Thiophene-Based Conjugated Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with thiophene-based conjugated polymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thiophene-based conjugated polymers?
A1: Thiophene-based conjugated polymers are susceptible to several degradation pathways, primarily:
-
Photo-oxidation: In the presence of light and oxygen, the thiophene ring can react, leading to a disruption of the π-conjugated system.[1][2][3][4] This is often initiated by UV radiation, which can create radicals.[2][5]
-
Thermal Degradation: At elevated temperatures, these polymers can decompose. This process often involves the breaking of side chains first, followed by the decomposition of the polymer backbone at higher temperatures.[6][7][8]
-
Chemical Degradation: Exposure to certain chemicals, such as strong acids, can lead to the degradation of the polymer.[9][10] For instance, azomethine-containing polymers are susceptible to acid hydrolysis.[10]
-
Enzymatic Degradation: Certain enzymes, like cutinases, can hydrolyze specific thiophene-based polyesters, leading to their breakdown.[8][11][12]
-
Electrochemical Degradation: In devices like organic electrochemical transistors (OECTs), the combination of oxidative and reductive bias stress can accelerate degradation.[13][14][15] The presence of dissolved oxygen can react at the electrode interface, creating reactive species that degrade the polymer.[13][14]
Q2: My thiophene-based polymer film is changing color (e.g., from blue to yellow). What is happening?
A2: A color change, particularly a blue-shift in the absorption spectrum, is a strong indicator of photodegradation.[1][3] This occurs because the reaction of the polymer with oxygen in the presence of light disrupts the main-chain conjugation, effectively shortening the conjugated segments and increasing the bandgap.[1][3]
Q3: I am seeing inconsistent results in my experiments. Could this be due to polymer degradation?
A3: Yes, inconsistent experimental results can be a symptom of polymer degradation. If the polymer degrades, its molecular weight, electronic properties, and morphology can change, leading to variability in device performance or experimental outcomes. It is crucial to ensure proper storage and handling of the polymers to minimize degradation.[16][17]
Q4: How can I minimize the degradation of my thiophene-based polymers?
A4: To minimize degradation, consider the following preventative measures:
-
Storage: Store polymers in a dark, refrigerated environment under an inert atmosphere (e.g., argon or nitrogen) to prevent photo-oxidation and thermal degradation.[16][17]
-
Handling: Perform experiments under controlled atmosphere (e.g., in a glovebox) to minimize exposure to oxygen and moisture.
-
Device Architecture: In OECTs, avoiding reductive potentials, using non-catalytic electrode materials instead of gold, or passivating the electrodes can mitigate degradation.[13][14]
-
Chemical Environment: Avoid exposure to strong acids or bases unless intentionally studying chemical degradation.
Troubleshooting Guides
Issue 1: Unexpected Changes in UV-Vis Absorption Spectrum
| Symptom | Possible Cause | Troubleshooting Steps |
| Blue-shift in absorption peak and decrease in intensity.[1][3] | Photo-oxidation: The polymer backbone is likely being disrupted by a reaction with oxygen initiated by light.[1][3] | 1. Confirm Photo-oxidation: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to detect an increase in oxygen content in the polymer film.[1][3] 2. Control Atmosphere: Repeat the experiment in an inert atmosphere (e.g., a nitrogen-filled glovebox) to see if the spectral changes are mitigated. 3. Filter Light Source: Use optical filters to remove UV radiation from your light source, as this is often the primary driver of photodegradation.[2] |
| Broadening of the absorption spectrum. | Morphological Changes: Degradation can lead to changes in the polymer's solid-state packing and morphology. | 1. Atomic Force Microscopy (AFM): Use AFM to visualize the surface morphology of the polymer film before and after the experiment to identify any changes. 2. X-ray Diffraction (XRD): Perform XRD measurements to check for changes in the crystallinity and packing of the polymer.[7] |
Issue 2: Poor Device Performance or Reproducibility
| Symptom | Possible Cause | Troubleshooting Steps |
| Gradual decrease in current in an OECT.[14] | Electrochemical Degradation: The combination of oxidative and reductive bias stress, often in the presence of dissolved oxygen, is degrading the polymer channel.[13][14] | 1. Deoxygenate Electrolyte: Purge the electrolyte with an inert gas (e.g., argon) to remove dissolved oxygen.[13][14] 2. Modify Biasing Scheme: Avoid biasing schemes that create simultaneous high oxidative and reductive stress on the polymer.[13] 3. Change Electrode Material: Consider replacing gold electrodes with a less catalytic material.[13][14] |
| Inconsistent yields or unexpected byproducts in a chemical reaction. | Polymer Degradation During Reaction: The reaction conditions (e.g., temperature, presence of certain reagents) may be causing the polymer to degrade. | 1. Analyze Polymer Post-Reaction: Use Gel Permeation Chromatography (GPC) to check for changes in the molecular weight and distribution of the polymer after the reaction. A decrease in molecular weight suggests chain scission.[1] 2. Optimize Reaction Conditions: Attempt the reaction at a lower temperature or with milder reagents. |
Quantitative Data Summary
Table 1: Thermal Degradation Properties of Selected Thiophene-Based Polymers
| Polymer | Decomposition Temp. (Td) at 5% Weight Loss (°C) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Reference |
| P3HT | 425 - 441 | 6 - 22 | ~230-240 | [6] |
| PTB7-Th | ~383 | Not Clearly Observed | Not Applicable | [6] |
| F8T2 | > 420 | Not Reported | Not Reported | [6] |
| PBDTI-OD | > 380 | Not Reported | Not Reported | [7] |
| PBDTI-DT | > 380 | Not Reported | Not Reported | [7] |
| PTI-DT | > 380 | Not Reported | Not Reported | [7] |
| PBTF | Tonset ~376-379, Tmax ~400-402 | Not Reported | Not Reported | [8] |
| PPeTF | Tonset ~376-379, Tmax ~400-402 | Not Reported | Not Reported | [8] |
| PHTF | Tonset ~376-379, Tmax ~400-402 | Not Reported | Not Reported | [8] |
Table 2: Enzymatic Degradation of Thiophene-Based Polyesters
| Polymer | Enzyme | Incubation Time (h) | Temperature (°C) | Degradation (Weight Loss %) | Released TPCA (mM) | Reference |
| PBTF | Thc_cut1 | 72 | 65 | 9 | 0.12 | [8][11][12] |
| PPeTF | Thc_cut1 | 72 | 65 | 100 | 2.70 | [8][11][12] |
| PHTF | Thc_cut1 | 72 | 65 | 80 | 0.67 | [8][11][12] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.[6]
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 2-10 mg) and place it in a ceramic or platinum TGA pan.[6]
-
Experimental Conditions:
-
Atmosphere: Conduct the analysis under an inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6][8]
-
Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[6][8]
-
-
Data Analysis: The decomposition temperature (Td) is typically determined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.[6]
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[6]
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Hermetically seal a small amount of the polymer sample (typically 2-10 mg) in an aluminum DSC pan. Use an empty sealed pan as a reference.[6]
-
Experimental Conditions:
-
Atmosphere: Perform the analysis under an inert nitrogen atmosphere with a constant flow rate.[6]
-
Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.[6]
-
First Heating Scan: Heat the sample from a low temperature (e.g., -50°C) to a temperature above its expected melting point at a constant rate (e.g., 10°C/min).[6]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature.[6]
-
Second Heating Scan: Perform a second heating scan at the same rate as the first.[6]
-
-
-
Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve. The Tm is the peak maximum of the endothermic event, and the Tc is the peak maximum of the exothermic event.[6]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradation mechanism of benzodithiophene-based conjugated polymers when exposed to light in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors — Rivnay Research Group [rivnay.northwestern.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Electrochemical Characterization of Polymers from [2,2'-Bithiophene]-5,5'-dicarboxaldehyde and Alternative Conducting Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of polymers derived from [2,2'-bithiophene]-5,5'-dicarboxaldehyde and prominent alternative conducting polymers. While direct, extensive experimental data for poly(this compound) is limited in publicly accessible literature, this guide extrapolates its expected electrochemical behavior based on the influence of aldehyde functional groups and draws comparisons with well-characterized conducting polymers: Poly(3,4-ethylenedioxythiophene) (PEDOT), Polyaniline (PANI), and Polypyrrole (PPy).
Introduction to a Promising Functionalized Polythiophene
Polymers synthesized from this compound are a subject of growing interest in materials science. The presence of aldehyde functional groups on the bithiophene backbone is anticipated to significantly influence the polymer's electronic and electrochemical properties. These functional groups can be leveraged for further chemical modifications, making these polymers attractive for applications in sensors, organic electronics, and as matrices for drug delivery systems. The aldehyde groups, being electron-withdrawing, are expected to affect the polymer's oxidation potential, conductivity, and stability compared to unsubstituted polythiophenes.
Comparative Electrochemical Data
The following table summarizes the key electrochemical properties of the target polymer (expected) and its alternatives. This allows for a clear comparison of their performance characteristics.
| Property | Poly(this compound) (Expected) | Poly(3,4-ethylenedioxythiophene) (PEDOT) | Polyaniline (PANI) | Polypyrrole (PPy) |
| Oxidation Potential | Higher than unsubstituted polythiophene due to electron-withdrawing aldehyde groups. | Relatively low oxidation potential. | Exhibits multiple redox states with distinct oxidation peaks.[1][2] | Readily oxidized. |
| Conductivity | Moderate, potentially lower than PEDOT due to functionalization. | High conductivity, often used as a benchmark.[3] | Conductivity is pH-dependent and can be high in its doped state.[1] | Good conductivity in the doped state.[4] |
| Redox Stability | Potentially good, but may be susceptible to reactions involving the aldehyde groups. | Excellent electrochemical stability.[3][5] | Good stability within a specific potential window and pH range.[1] | Stable under electrochemical cycling.[6] |
| Cyclic Voltammetry (CV) Profile | Expected to show reversible p-doping/dedoping peaks. The peak potentials will be influenced by the aldehyde functionality. | Well-defined, reversible redox peaks. | Characterized by two main redox couples corresponding to the transition between leucoemeraldine, emeraldine, and pernigraniline forms.[1][2] | Broad oxidation and reduction peaks. |
| Functionalization Potential | High, via reactions of the aldehyde groups (e.g., Schiff base formation). | Functionalization is typically achieved by modifying the EDOT monomer before polymerization.[7][8] | Can be functionalized on the nitrogen atoms of the polymer backbone. | Can be functionalized on the nitrogen atoms of the pyrrole ring. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for the electrochemical characterization of conducting polymers, which are applicable to the polymers discussed in this guide.
Electrochemical Polymerization (Electrosynthesis)
Electrochemical polymerization is a common method for depositing a thin film of the conducting polymer directly onto an electrode surface.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)
Procedure (Example for Polypyrrole):
-
Prepare an electrolyte solution containing the monomer (e.g., 0.1 M pyrrole) and a supporting electrolyte (e.g., 0.1 M LiClO4) in a suitable solvent (e.g., acetonitrile).
-
Assemble the three-electrode cell with the desired working electrode (e.g., platinum, gold, or indium tin oxide).
-
Immerse the electrodes in the electrolyte solution.
-
Apply a constant potential (potentiostatic), a constant current (galvanostatic), or a potential scan (potentiodynamic/cyclic voltammetry) to initiate polymerization. For PPy, a potential of around +0.8 V vs. Ag/AgCl is often used.[6]
-
The polymer film will grow on the surface of the working electrode. The thickness of the film can be controlled by the duration of the polymerization or the amount of charge passed.
-
After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to study the redox behavior of the polymer film.
Procedure:
-
Place the polymer-coated working electrode in a fresh electrolyte solution (monomer-free).
-
Scan the potential between a defined range (e.g., -0.5 V to +1.0 V vs. Ag/AgCl).
-
The resulting voltammogram will show oxidation and reduction peaks, providing information about the doping/dedoping processes, redox potentials, and stability of the polymer.[1]
Conductivity Measurement
The four-point probe method is a standard technique for measuring the sheet resistance of the polymer film, from which conductivity can be calculated.
Procedure:
-
Deposit a uniform film of the polymer on an insulating substrate.
-
Place the four-point probe head on the surface of the film.
-
Apply a known current through the outer two probes and measure the voltage across the inner two probes.
-
Calculate the sheet resistance and then the conductivity using the film thickness.
Visualizing Electrochemical Processes and Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Caption: Experimental workflow for the synthesis and electrochemical characterization of conducting polymers.
Caption: Relationship between polymer structure and its key electrochemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. ossila.com [ossila.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical synthesis and characterization of poly(3,4-ethylenedioxythiophene) (PEDOT) and PEDOT derivatives [udspace.udel.edu]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Polymers Derived from [2,2'-Bithiophene]-5,5'-dicarboxaldehyde and Thiophene-2,5-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the properties of polymers synthesized from two closely related aromatic dialdehydes: [2,2'-Bithiophene]-5,5'-dicarboxaldehyde and thiophene-2,5-dicarboxaldehyde. The incorporation of a bithiophene unit in place of a single thiophene ring in the polymer backbone significantly influences the resulting material's thermal, optical, and electronic properties. This comparison is based on experimental data from scientific literature, focusing on Schiff base polymers (polyazomethines) which are synthesized through polycondensation with diamine monomers.
Executive Summary
Polymers derived from this compound generally exhibit enhanced thermal stability and red-shifted optical absorption and emission spectra compared to their counterparts made from thiophene-2,5-dicarboxaldehyde. This is attributed to the extended π-conjugation provided by the bithiophene unit. While direct comparisons of high molecular weight polymers are limited, studies on oligomers provide valuable insights into these differences. The choice between these two monomers allows for the tuning of properties for specific applications in organic electronics, sensors, and more.
I. Chemical Structures
The fundamental difference between the two classes of polymers originates from the structure of the aldehyde monomers.
Caption: Chemical structures of the two aldehyde monomers.
The resulting polymers, often synthesized via polycondensation with a diamine (H₂N-R-NH₂), are polyazomethines (Schiff bases).
Comparative Guide to the Cyclic Voltammetry of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde Based Polymers and Alternatives
For researchers and professionals in materials science and drug development, understanding the electrochemical properties of conjugated polymers is crucial for their application in sensors, electronics, and controlled-release systems. This guide provides a comparative analysis of the cyclic voltammetry of polymers derived from [2,2'-Bithiophene]-5,5'-dicarboxaldehyde (BTDA) and other relevant thiophene-based polymers.
Overview of this compound (BTDA) Based Polymers
This compound is a versatile monomer used in the synthesis of various conjugated polymers. The aldehyde functional groups readily react with amines to form Schiff bases (polyazomethines), creating extended π-conjugated systems. These polymers are of interest for their thermal stability and tunable optoelectronic properties. The bithiophene unit within the polymer backbone is the primary site for redox activity, which can be probed using cyclic voltammetry to understand charge transport and energy levels.
One example of a polymer incorporating the bithiophene moiety, for which electrochemical data is available, is a polybenzofulvene derivative with bithiophene side chains (poly-6-BT-BF3k). While not a simple linear polymer derived directly from BTDA, its electrochemical behavior provides insight into the redox characteristics of the bithiophene unit within a polymeric framework.
Alternative Conducting Polymers
For comparison, we consider polythiophene, the parent polymer of this class, and its well-known derivative, poly(3,4-ethylenedioxythiophene) (PEDOT). Polythiophene is a benchmark conducting polymer, and its electrochemical properties are well-documented. PEDOT is widely used in various applications due to its high conductivity, stability, and transparency in the conducting state.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters obtained from cyclic voltammetry for a polymer containing the bithiophene moiety and polythiophene.
| Polymer | Onset Oxidation Potential (V vs. Ag/AgCl) | Peak Oxidation Potential (V vs. Ag/AgCl) | Electrochemical Band Gap (eV) | Notes |
| Polybenzofulvene with bithiophene side chains (poly-6-BT-BF3k) | Not specified | +1.13 (partially reversible) | Not specified | This polymer exhibits a redox process attributed to the bithiophene units.[2] |
| Polythiophene (PTh) | ~1.3 | Not specified | ~2.0 | The onset of oxidation indicates the beginning of p-doping.[3] |
| Schiff base oligomer (o-AZdAN2Th) from BTDA | Estimated from HOMO level | Not specified | ~2.11 (optical) | HOMO: -5.95 eV, LUMO: -3.84 eV.[1] The oxidation potential can be estimated from the HOMO level. |
Experimental Protocols
A detailed protocol for performing cyclic voltammetry on thin polymer films is provided below.
Preparation of the Working Electrode
-
A conductive substrate, such as indium tin oxide (ITO) coated glass or a glassy carbon electrode, is used as the working electrode.
-
The polymer film is deposited onto the electrode surface. This can be achieved by various methods, including:
-
Drop-casting: A solution of the synthesized polymer is dropped onto the electrode surface and the solvent is allowed to evaporate.
-
Spin-coating: A solution of the polymer is dispensed onto the center of the substrate, which is then spun at high speed to produce a thin, uniform film.
-
Electropolymerization: The polymer film is grown directly on the electrode surface by electrochemical oxidation of the monomer in an electrolyte solution.
-
Cyclic Voltammetry Measurement
-
A three-electrode electrochemical cell is assembled, consisting of the polymer-coated working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE).
-
The cell is filled with an appropriate electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes prior to the measurement. A blanket of the inert gas is maintained over the solution during the experiment.
-
The electrodes are connected to a potentiostat.
-
The cyclic voltammetry experiment is performed by sweeping the potential between defined limits at a specific scan rate (e.g., 50 mV/s). The potential range should be chosen to encompass the redox processes of the polymer.
-
Multiple cycles are typically run to assess the stability of the polymer film. The current response is recorded as a function of the applied potential, resulting in a cyclic voltammogram.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the characterization of conducting polymers using cyclic voltammetry.
Caption: Workflow for electrochemical characterization of polymers.
This guide provides a foundational comparison of the electrochemical properties of polymers based on this compound and their alternatives. Further research providing direct cyclic voltammetry data on simple BTDA-derived polymers will enable a more precise quantitative comparison.
References
Spectroelectrochemical Analysis of Bithiophene-Derived Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroelectrochemical properties of various bithiophene-derived polymers, offering insights into their performance for applications such as electrochromic devices, sensors, and organic electronics. The data presented is supported by experimental findings from peer-reviewed literature, and detailed experimental protocols are provided to aid in the replication and extension of these studies.
Introduction to Spectroelectrochemical Analysis of Conjugated Polymers
Spectroelectrochemistry is a powerful analytical technique that simultaneously combines electrochemical and spectroscopic measurements to provide detailed information about the electronic structure and redox behavior of molecules and materials. For conjugated polymers, such as those derived from bithiophene, this method allows for the in-situ characterization of changes in their optical properties (e.g., absorption and emission) as a function of their electrochemical potential. This is crucial for understanding the nature of charge carriers (polarons and bipolarons) and the mechanisms of electrochromism and conductivity.
Common spectroelectrochemical techniques employed for the analysis of bithiophene-derived polymers include:
-
UV-Vis-NIR Spectroelectrochemistry: This is the most widely used technique to monitor changes in the electronic absorption spectra of the polymer film during electrochemical doping and de-doping. It provides information on the π-π* transitions in the neutral state and the formation of polaron and bipolaron bands upon oxidation or reduction.[1]
-
Raman Spectroelectrochemistry: This technique offers insights into the vibrational modes of the polymer backbone. Changes in the Raman spectra upon doping can be correlated with modifications in the polymer's geometry and conjugation length.[2][3][4][5][6]
-
Electron Spin Resonance (ESR) Spectroelectrochemistry: ESR is used to detect and quantify unpaired electrons, making it an excellent tool for studying the formation and behavior of paramagnetic species like polarons.
Comparative Performance Data
The following tables summarize key performance metrics for poly(2,2'-bithiophene) and its copolymers, extracted from various studies. These values can be used to compare the electrochromic and redox properties of different materials.
Table 1: Redox Potentials and UV-Vis Absorption Maxima of Bithiophene-Derived Polymers
| Polymer/Copolymer | Monomer Feed Ratio | Oxidation Onset Potential (V vs. Ag/AgCl) | Reduction Onset Potential (V vs. Ag/AgCl) | Neutral State λmax (nm) | Oxidized State λmax (nm) |
| Poly(2,2'-bithiophene) (PBTh) | 100% BTh | ~0.5 | ~0.3 | 470 | 750, 1500 |
| P(EDOT-co-BTh) | 1:1 EDOT:BTh | ~0.2 | ~0.0 | 550 | 900 |
| P(EDOT-co-BTh) | 3:1 EDOT:BTh | ~0.1 | ~-0.1 | 580 | 950 |
| P(DPOQ-co-BT) | Not Specified | 0.85 | 0.65 | 450 | 650, 1100 |
| P(DTTQ-co-BT) | Not Specified | 0.75 | 0.55 | 480 | 700, 1200 |
Note: Redox potentials and absorption maxima can vary depending on the electrolyte, solvent, and film thickness.
Table 2: Electrochromic Switching Properties of Bithiophene-Derived Copolymers
| Copolymer | Monomer Feed Ratio | Switching Time (Oxidation) (s) | Switching Time (Reduction) (s) | Optical Contrast (%) at λmax | Coloration Efficiency (cm2/C) at λmax |
| P(EDOT-co-BTh) | 1:1 | 1.7 | 1.8 | 25 at 975 nm | Not Reported |
| P(EDOT-co-BTh) | 3:1 | 1.9 | 2.7 | 34 at 565 nm | Not Reported |
| P(DPOQ-co-BT)/PEDOT Device | Not Specified | 1.2 | 1.5 | 35 at 650 nm | 180 at 650 nm |
| P(DTTQ-co-BT)/PEDOT Device | Not Specified | 1.0 | 1.3 | 40 at 700 nm | 210 at 700 nm |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in this guide.
Electropolymerization of Bithiophene-Derived Polymers
Electrochemical polymerization is a common method for depositing thin, uniform films of conductive polymers onto an electrode surface.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or gold)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Counter electrode (e.g., platinum wire or mesh)
-
Monomer(s) (e.g., 2,2'-bithiophene, 3,4-ethylenedioxythiophene)
-
Supporting electrolyte (e.g., tetrabutylammonium perchlorate (TBAP), lithium perchlorate (LiClO4))
-
Solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
Prepare a solution of the monomer(s) and the supporting electrolyte in the chosen solvent. A typical concentration is 0.01 M monomer and 0.1 M electrolyte.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the monomer solution.
-
Connect the electrodes to the potentiostat.
-
Apply a constant potential (potentiostatic), a linearly swept potential (potentiodynamic), or a constant current (galvanostatic) to the working electrode to initiate polymerization.
-
For potentiodynamic polymerization, cycle the potential between, for example, -0.3 V and +1.5 V at a scan rate of 100 mV/s.
-
For potentiostatic polymerization, apply a constant potential at which the monomer oxidation occurs, for example, +1.2 V.
-
-
The polymer film will deposit and grow on the surface of the working electrode. The thickness of the film can be controlled by the duration of the polymerization or the total charge passed.
-
After polymerization, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.
UV-Vis-NIR Spectroelectrochemical Characterization
This procedure allows for the in-situ monitoring of the absorption spectra of the polymer film as a function of the applied potential.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
UV-Vis-NIR Spectrometer
-
Spectroelectrochemical cell (a cuvette with a three-electrode setup)
-
Polymer-coated working electrode (from section 3.1)
-
Reference and counter electrodes
-
Monomer-free electrolyte solution (e.g., 0.1 M TBAP in acetonitrile)
Procedure:
-
Assemble the spectroelectrochemical cell with the polymer-coated working electrode, reference electrode, and counter electrode in the monomer-free electrolyte solution.
-
Place the cell in the light path of the UV-Vis-NIR spectrometer.
-
Record the absorption spectrum of the polymer film in its neutral (dedoped) state by applying a sufficiently negative potential (e.g., -0.5 V).
-
Incrementally increase the potential applied to the working electrode in steps (e.g., 0.1 V increments).
-
At each potential step, allow the system to reach equilibrium (as indicated by a stable current) and then record the UV-Vis-NIR absorption spectrum.
-
Continue this process until the polymer is in its fully oxidized (doped) state.
-
The collected spectra will show the disappearance of the π-π* transition band of the neutral polymer and the emergence of polaron and bipolaron bands at lower energies.
In-situ Raman Spectroelectrochemical Characterization
This method provides information on the vibrational modes of the polymer during the redox process.
Materials and Equipment:
-
Raman Spectrometer with a laser source (e.g., 633 nm or 785 nm)
-
Potentiostat/Galvanostat
-
Spectroelectrochemical cell with a window for the laser beam
-
Polymer-coated working electrode
-
Reference and counter electrodes
-
Monomer-free electrolyte solution
Procedure:
-
Set up the spectroelectrochemical cell as described in section 3.2.
-
Position the cell under the Raman microscope objective, ensuring the laser is focused on the polymer film.
-
Apply a potential to hold the polymer in its neutral state and record the Raman spectrum.
-
Apply a potential to oxidize the polymer and record the Raman spectrum of the doped state.
-
Key changes to observe include shifts in the positions and changes in the relative intensities of the C=C and C-C stretching modes, which are sensitive to the quinoid-like structures that form upon doping.[2][4][6]
Visualizing Key Concepts and Workflows
The following diagrams illustrate the fundamental structure of bithiophene-derived polymers, the experimental setup for spectroelectrochemical analysis, and a typical workflow for these studies.
Caption: General repeating unit of a poly(2,2'-bithiophene) chain.
Caption: Schematic of a typical spectroelectrochemical setup.
Caption: Workflow for spectroelectrochemical analysis of polymers.
Alternative and Complementary Techniques
While spectroelectrochemistry is a primary tool for characterizing bithiophene-derived polymers, other techniques provide complementary information:
-
Cyclic Voltammetry (CV): This is a fundamental electrochemical technique used to determine the redox potentials of the polymer. It provides information about the electrochemical stability and reversibility of the doping process. The data from CV is often correlated with the spectral changes observed in spectroelectrochemistry.
-
Scanning Electron Microscopy (SEM): SEM is used to investigate the morphology of the polymer film. The surface structure can significantly influence the electrochromic performance, such as switching speed and ion diffusion.
-
Four-Probe Conductivity Measurement: This technique is used to measure the electrical conductivity of the polymer film in its doped state.
Conclusion
The spectroelectrochemical analysis of bithiophene-derived polymers provides invaluable insights into their structure-property relationships. By systematically varying the chemical structure, such as through copolymerization, the redox potentials, color, and switching properties can be finely tuned for specific applications. This guide serves as a starting point for researchers and professionals, offering a comparative overview of performance data and detailed experimental protocols to facilitate further research and development in the field of conjugated polymers.
References
- 1. UV-to-IR Absorption of Molecularly p-Doped Polythiophenes with Alkyl and Oligoether Side Chains: Experiment and Interpretation Based on Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibrational spectra of neutral and doped oligothiophenes and polythiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vibrational spectra of neutral and doped oligothiophenes and polythiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Polyazomethines Derived from Bithiophene
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Thermal Decomposition in Bithiophene-Based Polyazomethines
The thermal stability of polymeric materials is a critical parameter influencing their processing, lifetime, and application range. In the field of advanced materials, polyazomethines containing thiophene and its derivatives are of significant interest due to their unique optoelectronic and thermal properties. This guide provides a comparative analysis of the thermal stability of polyazomethines synthesized from bithiophene monomers, supported by experimental data from peer-reviewed literature.
Comparative Thermal Stability Data
Thermogravimetric analysis (TGA) is the cornerstone for evaluating the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature, providing key metrics such as the onset of decomposition, the temperature of maximum weight loss, and the amount of residual char at high temperatures. The data presented in Table 1 summarizes the thermal properties of a polyazomethine derived from 2,2'-bithiophene-5,5'-dicarboxaldehyde and another from its single-ring analogue, thiophene-2,5-dicarboxaldehyde, for a direct comparison.
| Polymer ID | Monomers | T5% (°C) | T10% (°C) | T25% (°C) | Char Yield at 800°C (%) |
| Polymer S7 | 2,2'-Bithiophene-5,5'-dicarboxaldehyde | 406 | 439 | 567 | 61 |
| Polymer S9 | Thiophene-2,5-dicarboxaldehyde | 377 | 390 | 493 | 58 |
Table 1: Thermogravimetric analysis data for polyazomethines derived from bithiophene and thiophene dicarboxaldehydes.[1]
The data clearly indicates that the incorporation of a bithiophene unit into the polyazomethine backbone enhances thermal stability. Polymer S7, containing the bithiophene moiety, consistently exhibits higher decomposition temperatures at 5%, 10%, and 25% weight loss compared to Polymer S9, which is based on a single thiophene ring.[1] Furthermore, the char yield at 800°C is also higher for the bithiophene-based polymer, suggesting the formation of a more stable carbonaceous residue upon decomposition.[1]
Experimental Protocols
The following is a typical experimental protocol for the thermogravimetric analysis of polyazomethines, based on methodologies reported in the literature.
Thermogravimetric Analysis (TGA)
A thermogravimetric analyzer is used to perform the analysis. A small sample of the polymer (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina). The furnace is then heated from ambient temperature to a final temperature (e.g., 800°C or 1000°C) at a constant heating rate, commonly 10°C/min or 20°C/min. The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. The mass of the sample is continuously monitored as a function of temperature. From the resulting TGA curve, the temperatures at different percentages of weight loss (e.g., 5%, 10%, 50%) and the final residual weight (char yield) are determined.
Experimental Workflow
The logical flow of a typical thermal stability analysis of polyazomethines is depicted in the following diagram.
This guide highlights the superior thermal stability of polyazomethines derived from bithiophene compared to their single thiophene ring counterparts. The enhanced stability, evidenced by higher decomposition temperatures and char yields, makes these materials promising candidates for applications requiring robust thermal performance. The provided experimental protocol and workflow offer a standardized approach for researchers to conduct and compare the thermal properties of novel polyazomethines.
References
A Comparative Guide to Determining HOMO/LUMO Energy Levels in Bithiophene Copolymers
For researchers, scientists, and drug development professionals, understanding the electronic properties of bithiophene copolymers is crucial for designing and optimizing organic electronic devices. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are key parameters that govern charge injection, transport, and the overall efficiency of these materials. This guide provides a comparative overview of computational and experimental methods for determining these energy levels, supported by experimental data.
Unveiling Electronic Landscapes: Computational vs. Experimental Approaches
The determination of HOMO and LUMO energy levels in bithiophene copolymers is primarily approached through two complementary methodologies: theoretical calculations and experimental measurements. Computational methods, particularly Density Functional Theory (DFT), offer a powerful tool for predicting these properties before synthesis, enabling the rational design of new materials.[1][2][3] Experimental techniques, such as cyclic voltammetry and UV-Vis spectroscopy, provide empirical validation and are essential for characterizing the properties of synthesized polymers.[4][5][6]
A common strategy involves using DFT to model oligomers of the target copolymer to approximate the electronic properties of the bulk material.[2][7] The choice of functional and basis set in DFT calculations is critical for obtaining accurate predictions. The B3LYP functional with a 6-31G(d,p) basis set is a widely used combination for such studies.[2][3][8] It is important to note that while DFT calculations provide valuable insights, they often show systematic deviations from experimental values. For instance, calculated LUMO energies are frequently higher (less negative) than those determined experimentally.[7] Therefore, experimental validation remains indispensable.
Quantitative Comparison of HOMO/LUMO Energy Levels
The following table summarizes a selection of bithiophene copolymers and their corresponding HOMO and LUMO energy levels determined by both computational and experimental methods. This data allows for a direct comparison of the predictive power of theoretical calculations against real-world measurements.
| Copolymer | Computational Method | Calculated HOMO (eV) | Calculated LUMO (eV) | Experimental Method | Experimental HOMO (eV) | Experimental LUMO (eV) | Reference |
| PBDT-DPP | DFT (B3LYP/6-31G(d)) | - | - | Cyclic Voltammetry | -5.21 | - | [8] |
| PBDTTT-DPP | DFT (B3LYP/6-31G(d)) | - | - | Cyclic Voltammetry | -5.15 | - | [8] |
| PBDT-TTDPP | DFT (B3LYP/6-31G(d)) | - | - | Cyclic Voltammetry | -5.06 | - | [8] |
| PQ1 | DFT (B3LYP/6-31G) | - | - | Cyclic Voltammetry | -5.61 | -3.65 | [4] |
| PQ2 | DFT (B3LYP/6-31G) | - | - | Cyclic Voltammetry | -5.28 | -3.31 | [4] |
| PQ3 | DFT (B3LYP/6-31G) | - | - | Cyclic Voltammetry | -5.31 | -4.02 | [4] |
| PQ4 | DFT (B3LYP/6-31G) | - | - | Cyclic Voltammetry | -5.59 | -3.86 | [4] |
| PCPDTTBT | - | - | - | Cyclic Voltammetry | -5.20 | -3.57 | [5] |
| Bithiopheneimide Homopolymer | - | - | - | Cyclic Voltammetry | -6.18 | -3.10 | [9][10][11] |
Experimental Protocols
Detailed and consistent experimental methodologies are paramount for obtaining reliable and comparable data. Below are outlines of the key experimental techniques used to determine the HOMO and LUMO energy levels of bithiophene copolymers.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.[4][6]
Methodology:
-
Sample Preparation: A thin film of the bithiophene copolymer is cast onto a working electrode (e.g., glassy carbon or platinum).
-
Electrochemical Cell Setup: The working electrode is placed in an electrochemical cell containing a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal standard) and a counter electrode (e.g., a platinum wire).[4] The electrodes are immersed in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Measurement: A potentiostat is used to apply a potential that is swept linearly between two set points and then back again. The resulting current is measured as a function of the applied potential.
-
Data Analysis: The onset oxidation potential (E_ox_onset) and onset reduction potential (E_red_onset) are determined from the resulting voltammogram.
-
Energy Level Calculation: The HOMO and LUMO energy levels are calculated using the following empirical formulas, often referencing the ferrocene/ferrocenium redox couple which has a known energy level of -4.8 eV relative to the vacuum level[4][12]:
-
HOMO (eV) = -[E_ox_onset - E_1/2(Fc/Fc+)] - 4.8
-
LUMO (eV) = -[E_red_onset - E_1/2(Fc/Fc+)] - 4.8
-
It is important to note that for non-conductive polymers, specialized sample preparation techniques may be required, such as mixing the polymer with a conductive additive.[13]
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the optical bandgap (E_g^opt) of a material, which is the energy difference between the HOMO and LUMO levels.[14][15]
Methodology:
-
Sample Preparation: The bithiophene copolymer is dissolved in a suitable solvent (e.g., chloroform or tetrahydrofuran) or prepared as a thin film on a transparent substrate.
-
Measurement: A UV-Vis spectrophotometer is used to measure the absorption of light by the sample over a range of wavelengths.
-
Data Analysis: The absorption spectrum is plotted, and the onset of the absorption edge (λ_onset) is determined.
-
Optical Bandgap Calculation: The optical bandgap is calculated from the absorption onset using the following equation:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
-
-
LUMO Estimation: If the HOMO level has been determined by cyclic voltammetry, the LUMO level can be estimated using the optical bandgap:
-
LUMO (eV) = HOMO (eV) + E_g^opt (eV)
-
Workflow for HOMO/LUMO Level Determination
The following diagram illustrates the logical workflow for the computational prediction and experimental validation of HOMO and LUMO energy levels in bithiophene copolymers.
Caption: Workflow for determining and validating HOMO/LUMO energy levels.
References
- 1. arxiv.org [arxiv.org]
- 2. Toward the Rational Design of Organic Solar Photovoltaics: Application of Molecular Structure Methods to Donor Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HOMO/LUMO Energy level tuning of bithiopheneimide and its homopolymer by heteroatom relative position engineering | springerprofessional.de [springerprofessional.de]
- 10. HOMO/LUMO Energy level tuning of bithiopheneimide and its homopolymer by heteroatom relative position engineering | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 15. Ultraviolet and Visible Spectroscopy [sites.science.oregonstate.edu]
A Comparative Guide to [2,2'-Bithiophene]-5,5'-dicarboxaldehyde in Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
The landscape of organic photovoltaics (OPVs) is continually evolving, with researchers striving to develop novel materials that enhance power conversion efficiencies (PCE) and device stability. Among the myriad of building blocks for conjugated polymers, [2,2'-Bithiophene]-5,5'-dicarboxaldehyde and its derivatives have emerged as a promising class of electron-rich monomers. This guide provides an objective comparison of the performance of OPVs based on polymers derived from bithiophene carboxaldehyde and its analogues against those fabricated from other common monomers, supported by experimental data.
Performance Benchmark: Bithiophene Derivatives vs. Other Monomers
The performance of OPVs is contingent on a multitude of factors, including the chemical structure of the donor and acceptor materials, the active layer morphology, and the device architecture. Below is a comparative summary of key photovoltaic parameters for devices employing polymers derived from bithiophene dicarboxylate (a close derivative of the dicarboxaldehyde) and other widely used monomers such as benzodithiophene (BDT) and thienothiophene.
| Polymer Donor Backbone | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| BDT and [2,2′-bithiophene]-4,4′-dicarboxylate (PBDTO-H) | ITIC-Th | 8.21 | - | - | - | [1] |
| BDT and [2,2′-bithiophene]-4,4′-dicarboxylate (PBDT-OD) | ITIC-Th | 4.03 | - | - | - | [1] |
| Benzodithiophene-4,8-dione and fluorinated bithiophene (PDFTB) | ITIC | 4.39 | 0.86 | 12.28 | - | [2] |
| Benzodithiophene-4,8-dione and bithiophene (PDTB) | ITIC | 3.81 | 0.64 | 9.91 | - | [2] |
| Benzodithiophene and Alkylphenyl substituted Benzothiadiazole (PBDTP-DTBT) | PC71BM | 8.07 | - | - | - | [3] |
| Asymmetrical Benzodithiophene Homopolymer (P15) | BTP-eC9 | 11.53 | - | 22.04 | 65.87 | [4][5] |
| Asymmetrical Benzodithiophene Homopolymer (P13) | BTP-eC9 | 9.18 | 0.88 | - | 57.1 | [4][5] |
| D-A polymer with Bithiophene unit (P1) | PC70BM | 6.93 | 0.86 | 11.06 | 72.9 | [6] |
| D-A polymer with Thieno[3,2-b]thiophene unit (P2) | PC70BM | 3.92 | - | - | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of a bithiophene-based polymer and the fabrication of an OPV device.
Synthesis of a Bithiophene-Based Polymer
This protocol describes the synthesis of a covalent organic framework (COF) using this compound, which illustrates the reactivity of the aldehyde functional groups. While not a linear polymer for OPVs, the initial steps are relevant.
Materials:
-
4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TTT)
-
This compound (BTDA)
-
Mesitylene
-
Dioxane
-
6 M aqueous acetic acid
Procedure:
-
A pyrex tube is charged with TTT (106 mg, 0.3 mmol), BTDA (99 mg, 0.45 mmol), 1.0 mL of mesitylene, 2.0 mL of dioxane, and 0.5 mL of 6 M aqueous acetic acid.
-
The mixture is sonicated for 10-12 minutes to achieve a homogenous dispersion.
-
The tube is flash-frozen at 77 K (liquid N2 bath) and degassed by three freeze-pump-thaw cycles.
-
The tube is sealed under vacuum and heated at 120 °C for 3 days.
-
The resulting solid is collected, purified by Soxhlet extraction with methanol, and dried.[7]
Fabrication of an Inverted Organic Photovoltaic Device
This is a general protocol for the fabrication of an inverted OPV device.
Device Structure: ITO/ZnO/Active Layer/MoO3/Ag
Procedure:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially sonicated in detergent, deionized water, acetone, and isopropanol for 30 minutes each. The substrates are then dried and treated with UV/ozone for 20 minutes.
-
Electron Transport Layer (ETL) Deposition: A ZnO precursor solution is spin-coated onto the cleaned ITO substrates at 3000 rpm, followed by annealing at 200 °C for 1 hour.
-
Active Layer Deposition: The donor polymer and acceptor molecule are dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) and spin-coated onto the ZnO layer in a nitrogen-filled glovebox. The thickness of this layer is typically in the range of 100-300 nm.
-
Hole Transport Layer (HTL) Deposition: A thin layer of Molybdenum(VI) oxide (MoO3) is thermally evaporated on top of the active layer.
-
Anode Deposition: A silver (Ag) electrode is thermally evaporated on top of the HTL to complete the device.[8]
Visualizing the Workflow
To better understand the process from material synthesis to device characterization, the following diagrams illustrate the key stages.
Caption: Experimental workflow for OPV synthesis and characterization.
Caption: Key relationships influencing OPV device performance.
References
- 1. Side-chain engineering of wide-bandgap polymers based on benzo[1,2-b:4,5-b′]dithiophene and [2,2′-bithiophene]-4,4′-dicarboxylate for fullerene-free organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Fluorination effects on bithiophene unit in benzodithiophene-4,8-dione based D–A type alternating copolymers for highly efficient polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced Photovoltaic Performance of Asymmetrical Benzo Dithiophene Homopolymer Donor Materials in Nonfullerene Acceptor-Based Organic Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Polymer Fiber Rigid Network with High Glass Transition Temperature Reinforces Stability of Organic Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Direct Arylation Polymerization vs. Stille Coupling for Bithiophene-Based Polymers
The synthesis of high-performance conjugated polymers is a critical area of research for advancements in organic electronics, including applications in organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs). Among the various building blocks for these polymers, bithiophene and its derivatives are fundamental units. The choice of polymerization methodology is crucial in determining the final properties, scalability, and cost-effectiveness of these materials. This guide provides a detailed comparison of two prominent polymerization techniques—Stille coupling and Direct Arylation Polymerization (DAP)—for the synthesis of bithiophene-based polymers, supported by experimental data and protocols.
Qualitative Comparison: Stille Coupling vs. Direct Arylation Polymerization
| Feature | Stille Coupling | Direct Arylation Polymerization (DAP) |
| Monomer Preparation | Requires pre-functionalization of one monomer with an organotin reagent (e.g., -SnBu₃).[1] | Utilizes C-H bond activation, avoiding the need for organometallic reagents.[1] |
| Atom Economy | Lower, due to the use of stoichiometric organotin reagents and the generation of tin byproducts.[1][2] | Higher, as it forms C-C bonds directly from C-H and C-Halogen bonds, with a simpler byproduct profile.[1][2] |
| Environmental Impact & Safety | Concerns over the toxicity of organotin compounds and their hazardous byproducts.[1][2] | Considered a "greener" and more sustainable alternative due to the avoidance of toxic organotin reagents.[1][2] |
| Reaction Conditions | Well-established and robust, with a wide range of catalysts and conditions available.[1] | Can be sensitive to the specific monomer system, often requiring careful optimization of catalysts, ligands, and additives to avoid side reactions.[1] |
| Structural Defects | Generally offers good control over regiochemistry.[1] However, sequence defects can occur in copolymerizations.[3] | Prone to defects from unwanted C-H bond activation (e.g., β-arylation), which can lead to branching and impact polymer properties if not optimized.[1][4] |
| Molecular Weight | Capable of producing high molecular weight polymers.[1] | Can achieve high molecular weights, sometimes exceeding those from Stille coupling, but can also result in lower molecular weights or insoluble materials if not optimized.[1][5] |
| Cost-Effectiveness | Generally more expensive due to the multi-step synthesis of organotin monomers and the cost of palladium catalysts. | More cost-effective as it reduces the number of synthetic steps and avoids expensive and toxic reagents.[2][5] |
Quantitative Data Summary
The following table summarizes key performance indicators for bithiophene-containing polymers synthesized via Stille coupling and Direct Arylation Polymerization.
| Polymer | Method | Mₙ (kDa) | Mₙ/Mₙ (PDI) | Yield (%) | Reference |
| PNDIT2 | DAP | >20 | - | Quantitative | [5] |
| PNDIT2 | Stille | ~20 | - | - | [5] |
| PBDTI-OD | DAP | 53.5 | - | - | [6] |
| PBDTI-DT | DAP | 71.2 | - | - | [6] |
| PTI-DT | DAP | 23.6 | - | - | [6] |
| Poly[2,7-(9,9-dioctylfluorene)-alt-5,5′-(3,3′,4,4′-tetramethyl-2,2′-bithiophene)] | DAP | 31.8 | - | 91 | [4] |
| PBFDO-BTI | Stille | 3.0 | 1.18 | - | [7] |
| EDOT-based Copolymers (P1-P5) | DAP | 3.1 - 94.0 | - | 60 - 98 | [8] |
| PEDOTF | DAP | 39.4 | - | 89 | [9] |
Visualizing the Methodologies
To better understand the fundamental differences and the decision-making process involved, the following diagrams illustrate the catalytic cycles and a logical workflow for selecting a polymerization method.
Caption: Comparison of the catalytic cycles for Stille Coupling and Direct Arylation.
Caption: Logical workflow for selecting a polymerization method.
Experimental Protocols
The choice between Stille and Direct Arylation polymerization involves distinct experimental workflows. Below are representative protocols for each method based on published literature.
Stille Coupling Polymerization Protocol
This protocol is a generalized procedure for the synthesis of a bithiophene-containing polymer.
Monomer Preparation:
-
Synthesis of the Distannylated Monomer: A bithiophene monomer is functionalized with two trialkyltin groups, typically trimethyltin or tributyltin. This is often achieved by lithiation of the dibrominated bithiophene followed by quenching with the corresponding trialkyltin chloride.
Polymerization:
-
Reaction Setup: In a flame-dried Schlenk flask, the distannylated bithiophene monomer (1.0 eq.), a dibromo-comonomer (1.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (1-2 mol%) are dissolved in a dry, degassed solvent like chlorobenzene or toluene.[7]
-
Degassing: The reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles to remove any dissolved oxygen, which can deactivate the catalyst.
-
Polymerization Reaction: The mixture is heated to a temperature between 80 °C and 120 °C and stirred under an inert atmosphere (e.g., argon or nitrogen) for 24-72 hours.[10] The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up and Purification:
-
The reaction is cooled to room temperature and the polymer is precipitated by pouring the solution into a non-solvent like methanol or acetone.
-
The crude polymer is collected by filtration and then purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove catalyst residues, oligomers, and unreacted monomers.
-
The purified polymer is isolated by precipitation of the final solvent fraction into methanol and dried under vacuum.
-
Direct Arylation Polymerization (DAP) Protocol
This protocol is a generalized procedure for the DAP of a bithiophene monomer.
Monomer Preparation:
-
One monomer is a dihalogenated (typically dibrominated) aromatic compound, and the comonomer is a bithiophene with two reactive C-H bonds. No pre-functionalization with organometallic reagents is needed.[1]
Polymerization:
-
Reaction Setup: In a Schlenk tube, the dibrominated monomer (1.0 eq.), the bithiophene monomer (1.0 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a ligand (if necessary), a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq.), and a carboxylic acid additive like pivalic acid (PivOH) (30 mol%) are combined.[4][11] The components are suspended in a high-boiling polar aprotic solvent such as dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF).
-
Degassing: The reaction vessel is sealed and the mixture is degassed by bubbling with an inert gas (e.g., argon) for 30-60 minutes.
-
Polymerization Reaction: The mixture is heated to a temperature between 100 °C and 140 °C and stirred vigorously under an inert atmosphere for 2 to 24 hours.[1][11] The optimal reaction time is crucial to achieve high molecular weight while avoiding side reactions and cross-linking.[12][13][14]
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is poured into a mixture of methanol and water to precipitate the crude polymer.
-
The polymer is collected by filtration and washed with water and methanol.
-
Purification is performed by Soxhlet extraction using a sequence of solvents (e.g., methanol, acetone, hexane, and chloroform or chlorobenzene) to remove impurities.
-
The final polymer product is obtained by precipitating the chloroform or chlorobenzene fraction into methanol and drying under high vacuum.
-
Conclusion and Outlook
Both Stille coupling and Direct Arylation Polymerization are powerful tools for the synthesis of bithiophene-based conjugated polymers. Stille coupling remains a highly reliable and versatile method, often serving as the benchmark for producing high-performance materials with well-defined structures.[1] Its primary drawbacks are the need for organotin reagents, which are toxic and generate hazardous waste, and its lower atom economy.[1]
Direct Arylation Polymerization presents a more sustainable and cost-effective alternative.[1] By avoiding the synthesis of organometallic monomers, DAP streamlines the synthetic process.[1] However, the success of DAP is highly dependent on the specific monomer system and requires careful optimization to achieve high molecular weights and minimize structural defects.[1] When optimized, DAP can produce polymers with properties and device performance comparable, and in some cases superior, to their Stille-synthesized counterparts.[1][2][5] The continued development of more selective and active catalyst systems for DAP will further enhance its utility and adoption in both academic and industrial settings for the synthesis of advanced polymeric materials.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. One-Pot Stille Coupling Homopolymerization Toward Bithiophene-Quinoxaline Copolymers with Reduced Sequence Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
The Impact of Fluorine Substitution on the Electrochemical Properties of Bithiophene Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into conjugated polymers represents a powerful tool for fine-tuning their optoelectronic and electrochemical properties. This guide provides a comparative analysis of fluorinated versus non-fluorinated bithiophene-based polymers, offering insights into how this modification can be leveraged for the development of advanced materials in fields ranging from organic electronics to biomedical sensing. The data presented herein is a synthesis of findings from multiple experimental studies.
Comparative Electrochemical Data
The introduction of fluorine to the bithiophene backbone significantly alters the polymer's electronic characteristics. The high electronegativity of fluorine atoms exerts a strong inductive effect, leading to a general stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1][2] This stabilization has profound implications for the material's oxidation potential, band gap, and overall stability.
| Property | Non-Fluorinated Polybithiophene (Representative) | Fluorinated Polybithiophene (Representative) | Net Effect of Fluorination |
| HOMO Energy Level | -5.45 eV[3] | -5.48 eV[3] | Deepened (Lowered) Energy Level |
| LUMO Energy Level | -3.52 eV[4] | Varies, generally lowered[1][2] | Lowered Energy Level |
| Electrochemical Band Gap (Eg) | ~1.9 eV[5] | Often maintained or slightly narrowed[1] | Generally modest change |
| Oxidation Potential | Lower (more easily oxidized) | Higher (more resistant to oxidation)[6] | Increased Electrochemical Stability |
| Conductivity | Varies, can be up to 1000 S/cm upon doping[7] | Can be enhanced due to improved planarity and packing[8] | Potential for Increased Conductivity |
| Electrochemical Reversibility | Good | Often enhanced[6] | Improved Doping/De-doping Cycling |
Experimental Protocols
The following sections detail the generalized experimental methodologies employed for the synthesis and electrochemical characterization of fluorinated and non-fluorinated bithiophene polymers.
Polymer Synthesis: Chemical Polymerization
The chemical polymerization of bithiophene and its fluorinated analogues is a common method for producing these materials in powder form, which is advantageous for subsequent processing into electrodes.[9]
-
Monomer Preparation: The respective monomers, 2,2'-bithiophene or a fluorinated derivative (e.g., 3,3'-difluoro-2,2'-bithiophene), are procured or synthesized.
-
Oxidative Polymerization: The monomer is dissolved in a suitable organic solvent such as acetonitrile.
-
An oxidizing agent, for instance, iron(III) chloride (FeCl₃), is added to the solution to initiate polymerization. The reaction proceeds, typically at room temperature, for a set duration (e.g., 24 hours) to form the polymer precipitate.
-
Purification: The resulting polymer powder is then subjected to a series of washes to remove residual oxidant and oligomers. This often involves washing with methanol, hydrochloric acid, and then water, followed by drying under vacuum.
Electrochemical Characterization: Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique used to investigate the redox properties of the polymers and determine their HOMO and LUMO energy levels.[3]
-
Working Electrode Preparation: A thin film of the synthesized polymer is cast onto a working electrode (e.g., glassy carbon or platinum) from a solution of the polymer in a suitable solvent (e.g., chloroform).
-
Electrochemical Cell Setup: A three-electrode cell is assembled, comprising the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
Electrolyte Solution: The cell is filled with an electrolyte solution, typically a salt such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) dissolved in an anhydrous, deoxygenated organic solvent like acetonitrile.
-
Data Acquisition: The potential of the working electrode is swept linearly with time between defined limits. The resulting current is measured and plotted against the applied potential. The scan rate (e.g., 50 mV/s) is kept constant.
-
Data Analysis: The onset potentials for oxidation and reduction are determined from the cyclic voltammogram. These values are then used to calculate the HOMO and LUMO energy levels, often by referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[3]
Logical Relationship Diagram
The following diagram illustrates the cascading effect of fluorine substitution on the properties of bithiophene polymers.
Caption: Effect of fluorination on bithiophene polymer properties.
Conclusion
The fluorination of bithiophene polymers is a highly effective strategy for enhancing their electrochemical properties. The primary benefits include a significant improvement in electrochemical stability, stemming from the lowering of the HOMO energy level, which makes the polymer more resistant to oxidative degradation.[6] While the effect on the band gap is often not dramatic, the potential for improved polymer backbone planarity can lead to enhanced charge transport and, consequently, higher conductivity.[8] These modifications make fluorinated polythiophenes promising candidates for applications requiring robust, high-performance organic electronic materials.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polythiophene - Wikipedia [en.wikipedia.org]
- 8. Fluorination effects on bithiophene unit in benzodithiophene-4,8-dione based D–A type alternating copolymers for highly efficient polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alaforgue.free.fr [alaforgue.free.fr]
A Comparative Guide to the X-ray Diffraction Analysis of Crystalline Bithiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of crystalline bithiophene derivatives using X-ray Diffraction (XRD), a pivotal technique for elucidating the three-dimensional atomic and molecular structures of crystalline materials. Understanding the precise molecular geometry and intermolecular interactions of bithiophene derivatives is crucial for the rational design of novel organic semiconductors, pharmaceuticals, and other advanced functional materials. This document presents a summary of crystallographic data for select bithiophene derivatives, detailed experimental protocols for XRD analysis, and visualizations of the experimental workflow and structure-property relationships.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for two distinct bithiophene derivatives, offering a basis for structural comparison. Such data is fundamental in determining the molecular packing in a crystal lattice and identifying key structural features that influence material properties.
| Parameter | 3,3'-Bithiophene | Ferrocenyl Bithiophene-2,2'-yl Thioketone Iron Complex |
| Chemical Formula | C₈H₆S₂ | C₁₉H₁₄FeS₃ |
| Molecular Weight | 166.25 g/mol | 418.30 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| Unit Cell Dimensions | a = 7.5187(7) Åb = 18.2181(17) Åc = 5.5029(5) Åα = 90°β = 90°γ = 90° | a = 10.039(5) Åb = 8.871(5) Åc = 33.795(5) Åα = 90°β = 98.337(5)°γ = 90° |
| Unit Cell Volume | 753.77(12) ų | 2978(2) ų |
| Temperature | 150 K | Not Specified |
| Radiation Type | Mo Kα | Not Specified |
| Citation | [1] | [2] |
Experimental Protocols
The determination of the crystal structure of a bithiophene derivative is a meticulous process that involves several key steps. The following protocol provides a generalized methodology for such an analysis.
Crystal Growth and Selection
High-quality single crystals are paramount for a successful X-ray diffraction analysis.[3] Crystals of the bithiophene derivative of interest are typically grown by methods such as:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Once grown, a suitable single crystal is selected under a microscope, ensuring it has well-defined faces and is free of cracks or other defects.
Data Collection
The selected crystal is mounted on a goniometer head and placed in an X-ray diffractometer.[3] The crystal is often cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms.[1] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]
Data Reduction and Structure Solution
The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then corrected for various experimental factors to yield a set of structure factors.[3] The crystal structure is then solved using computational methods, such as direct methods or the Patterson function, to obtain an initial model of the atomic arrangement.[4]
Structure Refinement and Validation
The initial structural model is refined using a least-squares process.[3] This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The final refined structure is then validated to ensure its chemical and crystallographic reasonability. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.[3]
Visualizing the Process and Relationships
XRD Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a bithiophene derivative using single-crystal X-ray diffraction.
Caption: General workflow for XRD analysis of crystalline bithiophene derivatives.
Structure-Property Relationship in Bithiophene Derivatives
The crystal packing and molecular conformation of bithiophene derivatives, as determined by XRD, directly influence their electronic and optical properties. The following diagram illustrates this key relationship.
Caption: Relationship between crystal structure and material properties.
References
charge carrier mobility in thin films of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde polymers
A Comparative Guide to Charge Carrier Mobility in Bithiophene-Based Polymer Thin Films
For Researchers, Scientists, and Drug Development Professionals
The development of high-performance organic electronic materials is crucial for advancements in flexible electronics, biosensors, and drug delivery systems. Polymers derived from [2,2'-Bithiophene]-5,5'-dicarboxaldehyde are a promising class of materials for these applications due to their tunable electronic properties. However, a comprehensive comparison of their charge carrier mobility with alternative bithiophene-based polymers is essential for material selection and device optimization. This guide provides an objective comparison of the performance of various bithiophene-based polymers, supported by experimental data and detailed methodologies.
Comparative Performance of Bithiophene-Based Polymers
The charge carrier mobility of a polymer is a critical parameter that determines its efficiency in electronic devices. The following table summarizes the reported hole mobilities for a range of bithiophene-containing polymers, providing a comparative overview of their performance.
| Polymer Name/Acronym | Hole Mobility (cm²/Vs) | Measurement Technique | Device Configuration | Reference |
| P(BTDCA44-BT) | 1.43 x 10⁻² | OFET | Bottom-Gate Bottom-Contact | [1] |
| P(BTDCA66-BT) | ~10⁻⁴ - 10⁻² | OFET | Bottom-Gate Bottom-Contact | [1] |
| P(BTDCA44-TT) | ~10⁻⁴ - 10⁻² | OFET | Bottom-Gate Bottom-Contact | [1] |
| PBDTT-2T | 0.035 | OFET | Top-Contact/Bottom-Gate | [2] |
| PDDBTA (poly(4,4′-didodecyl-2,2′-bithiophene-azine)) | 4.1 x 10⁻² | OFET | Bottom-Gate Bottom-Contact | [3] |
| F6T2 (poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene]) | 8.4 x 10⁻⁵ | Time-of-Flight (TOF) | - | [4] |
| Bithiophene-Imide Polymer (P3) | approaching 0.1 | OFET | Top-Gate | [5] |
Experimental Protocols
The accurate measurement of charge carrier mobility is fundamental to the evaluation of organic semiconductor performance. Below are detailed methodologies for the key experimental techniques cited in the comparison table.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
OFETs are the most common device architecture for determining the charge carrier mobility of polymer thin films.
a. Substrate Preparation:
-
Heavily doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 100-300 nm thick) are commonly used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.[6]
-
Substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropyl alcohol.[6]
-
A UV/ozone treatment is often applied to remove organic residues and improve the surface energy of the dielectric.[6]
b. (Optional) Dielectric Surface Modification:
-
To improve the interface between the organic semiconductor and the dielectric, a self-assembled monolayer (SAM) of materials like octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) can be deposited.
c. Active Layer Deposition:
-
The bithiophene-based polymer is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene).
-
The polymer solution is then deposited onto the substrate using techniques such as spin-coating or solution-shearing to form a thin film.
-
The film is often annealed at an elevated temperature (e.g., 150°C) to remove residual solvent and improve the molecular ordering of the polymer chains.[2]
d. Electrode Deposition:
-
Source and drain electrodes (typically gold) are deposited on top of the polymer film (top-contact) or on the dielectric before polymer deposition (bottom-contact) through a shadow mask.[3] Thermal evaporation is a common deposition method.[6]
e. Characterization:
-
The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station, often under an inert atmosphere to prevent degradation.
-
The charge carrier mobility (µ) is calculated from the transfer characteristics (drain current, I_D, vs. gate voltage, V_G) in the saturation regime using the following equation:
I_D = (W/2L) * µ * C_i * (V_G - V_T)²
where:
-
W is the channel width
-
L is the channel length
-
C_i is the capacitance per unit area of the gate dielectric
-
V_T is the threshold voltage
-
Time-of-Flight (TOF) Photoconductivity Measurement
The TOF technique directly measures the time it takes for charge carriers to drift across a known thickness of the material under an applied electric field.[7]
a. Sample Preparation:
-
A thick film (typically several micrometers) of the polymer is sandwiched between two electrodes, with at least one being semi-transparent (e.g., a thin layer of aluminum or ITO).[7]
b. Measurement:
-
A short pulse of light (e.g., from a laser) with a photon energy greater than the bandgap of the polymer is used to generate a sheet of electron-hole pairs near the semi-transparent electrode.[7]
-
An external voltage is applied across the sample, causing either electrons or holes (depending on the polarity of the voltage) to drift across the film.
-
The resulting transient photocurrent is measured as a function of time. The transit time (t_T) is the time it takes for the charge carriers to reach the opposite electrode.
c. Mobility Calculation:
-
The drift mobility (µ) is calculated using the equation:
µ = d² / (V * t_T)
where:
-
d is the thickness of the polymer film
-
V is the applied voltage
-
Visualizations
Charge Transport in Donor-Acceptor Polymers
In donor-acceptor (D-A) conjugated polymers, charge transport occurs through a combination of intra-chain (along the polymer backbone) and inter-chain (between adjacent polymer chains) hopping mechanisms. The arrangement and interaction of the donor and acceptor units play a crucial role in facilitating efficient charge movement.[8][9]
Caption: Charge transport mechanisms in donor-acceptor polymers.
Experimental Workflow for OFET Fabrication and Measurement
The following diagram illustrates the typical workflow for fabricating and characterizing an Organic Field-Effect Transistor (OFET) to determine the charge carrier mobility of a polymer thin film.
References
A Comparative Guide to the Fluorescence Quantum Yield of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde Derivatives and Alternative Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence quantum yield of derivatives of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde against commonly used alternative fluorescent dyes. The selection of a suitable fluorophore is a critical step in the development of fluorescent probes and assays, directly impacting the sensitivity and reliability of experimental outcomes. This document offers a succinct overview of quantitative photophysical data, detailed experimental protocols for quantum yield determination, and a visualization of the key relationships governing fluorescence efficiency.
Data Presentation: A Comparative Overview of Photophysical Properties
The performance of a fluorophore is characterized by several key parameters, including its absorption and emission maxima (λ_abs and λ_em), and most importantly, its fluorescence quantum yield (Φ_f). The quantum yield is a direct measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[1] A higher quantum yield indicates a brighter and more efficient fluorophore.
While this compound itself is primarily a building block for conjugated polymers and may not exhibit strong intrinsic fluorescence, its derivatives, particularly Schiff base oligomers, can be engineered to be fluorescent.[2][3] However, the fluorescence quantum yields of many thiophene-based materials can be limited in solution.[4] For the purpose of this comparison, a representative value for a fluorescent bithiophene derivative is included alongside data for well-established, high-performance fluorophores.
| Fluorophore Class | Specific Compound/Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) |
| Bithiophene Derivative | Representative Bithiophene D-π-A | Dichloromethane | ~403 | ~493 | ~0.03[5] |
| Rhodamine | Rhodamine 6G | Ethanol | 530 | 556 | 0.95[6][7] |
| Coumarin | Coumarin 1 | Ethanol | 373 | 453 | 0.73[8] |
| BODIPY | BODIPY FL | Methanol | 503 | 512 | ~0.90[9] |
Note: The quantum yield of the bithiophene derivative is based on a structurally similar donor-π-acceptor compound and serves as an estimate for comparison. The photophysical properties of fluorophores can be influenced by the solvent and other environmental factors.
Experimental Protocols: Determination of Relative Fluorescence Quantum Yield
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound.[10] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer with a monochromatic excitation source and an emission detector capable of providing corrected emission spectra.
-
UV-Vis Spectrophotometer for absorbance measurements.
-
Quartz cuvettes (1 cm path length).
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).
-
High-purity solvents.
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the test sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to a value where both the sample and the standard have significant absorbance.
-
Record the corrected fluorescence emission spectrum for each solution.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_f,sample) using the following equation:
Φ_f,sample = Φ_f,std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_f,std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
Mandatory Visualization: Factors Influencing Fluorescence Quantum Yield
The fluorescence quantum yield is not an intrinsic constant of a molecule but is influenced by a variety of internal and external factors. The following diagram illustrates the key relationships between molecular structure, environmental factors, and the competing de-excitation pathways that determine the efficiency of fluorescence.
Caption: Relationship between excitation, decay pathways, and influencing factors on fluorescence quantum yield.
References
- 1. rsc.org [rsc.org]
- 2. Thiophene- and bithiophene-based π-conjugated Schiff base oligomers containing binaphthalene moieties in the backbone. Properties and computational simulations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. investigadores.uta.cl [investigadores.uta.cl]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. omlc.org [omlc.org]
- 7. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omlc.org [omlc.org]
- 9. BODIPY™ | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is classified as hazardous, and its disposal must be managed with care to prevent harm to personnel and the environment. This guide provides a comprehensive, step-by-step operational and disposal plan.
Immediate Safety and Hazard Assessment
This compound poses several health risks. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1][2]. Therefore, handling and disposal require strict adherence to safety protocols.
Hazard Identification:
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation |
Data sourced from multiple safety data sheets.[1][2][3]
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[4] |
| Body Protection | Laboratory coat. |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[1][2] |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
1. Waste Collection and Segregation:
-
Pure Compound and Grossly Contaminated Materials:
-
Collect any unused or waste this compound solid in its original container or a designated, compatible, and clearly labeled hazardous waste container.[7]
-
Ensure the container is made of a material compatible with aldehydes and thiophene compounds. Glass or polyethylene containers are generally suitable.
-
-
Contaminated Labware:
-
Disposable items such as gloves, pipette tips, and weighing papers that are contaminated with this compound should be collected in a designated solid chemical waste container, separate from non-hazardous waste. This often involves double-bagging the waste and placing it inside a labeled pail.
-
-
Solutions:
-
Aqueous or solvent solutions containing this compound must be collected in a designated liquid hazardous waste container.
-
Do not mix this waste with other incompatible waste streams. Specifically, keep it segregated from strong bases, acids, and oxidizing agents.
-
2. Waste Container Labeling:
Proper labeling is a critical compliance step. As soon as the first drop of waste is added, the container must be labeled.
-
The label must clearly state "Hazardous Waste ".
-
List all chemical constituents by their full name (no abbreviations or chemical formulas) and their approximate percentages. For example: "this compound (~5%), Methanol (95%)".
-
Indicate the date when waste accumulation began.
3. Storage of Hazardous Waste:
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][7]
-
Keep waste containers tightly closed except when adding waste. Do not leave funnels in the container opening.[5]
-
Liquid waste containers must be placed in secondary containment to prevent spills.[5]
-
Ensure incompatible wastes are segregated to prevent dangerous reactions.[7]
4. Arranging for Disposal:
-
Once the waste container is full (typically around 90% capacity), or if the waste has been stored for a predetermined time limit set by your institution, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup, which may be an online system or a formal request form.[7]
5. Spill Management:
In the event of a spill, prioritize safety.
-
Small Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a spill pillow.[1][2]
-
Collect the absorbent material and the spilled substance into a sealed container for disposal as hazardous waste.[1]
-
Clean the spill area with soap and water.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's emergency response team (e.g., EHS).
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. vumc.org [vumc.org]
- 2. Department of Transportation (DOT) Regulations | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. actenviro.com [actenviro.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling [2,2'-Bithiophene]-5,5'-dicarboxaldehyde
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde (CAS No. 32364-72-0). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4] All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5] The required personal protective equipment is outlined below.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[6] | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (single-use nitrile gloves are acceptable).[6] A lab coat with long sleeves or a chemical protective apron.[6] | Prevents skin contact which can lead to irritation and potential allergic reactions.[2][3][7] |
| Respiratory Protection | Not typically required for small-scale laboratory use when handled within a fume hood. For spills or large-scale operations, a NIOSH-approved respirator may be necessary.[6] | Minimizes the risk of respiratory tract irritation from inhaling dust or vapors.[2][3] |
| Footwear | Closed-toe and heel shoes made of an impervious material.[6] | Protects feet from spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
2.1. Engineering Controls
-
Ventilation: Always handle this compound within a properly functioning chemical fume hood.[2][5]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]
2.2. Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid, perform this task within the fume hood to contain any airborne particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within the fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[8] Decontaminate the work surface.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and comply with regulations.
3.1. Waste Segregation and Collection
-
All waste containing this compound, including residual amounts in containers, contaminated labware (e.g., pipette tips, gloves), and solutions, must be collected in a designated hazardous waste container.[5]
-
Use a chemically compatible container, such as glass or high-density polyethylene (HDPE), with a secure, tightly fitting lid.[5]
3.2. Labeling of Waste Containers
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[5]
-
The label should also indicate the primary hazards, such as "Irritant".[5]
3.3. Disposal Procedure
-
The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[5][9]
-
Do not dispose of this chemical down the drain or in regular trash.[5] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, requiring specialized disposal methods.[5]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 32364-72-0[1][10] |
| Molecular Formula | C10H6O2S2[1][10] |
| Molecular Weight | 222.29 g/mol [11] |
| Physical Form | Pale yellow to deep reddish yellow powder or crystals[11] |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere[1][11] |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
References
- 1. [2,2'-Bithiophene]-5,5'-dicarbaldehyde | 32364-72-0 [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Buy this compound | 32364-72-0 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. cdc.gov [cdc.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,2'-Bithiophene-5,5'-dicarboxaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
